5-Benzyl-1,3-oxazolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBSGOZFSFUDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962668 | |
| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42746-49-6 | |
| Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern organic synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries remain a robust and indispensable tool for achieving high levels of asymmetric induction, particularly in academic and industrial settings where predictability and scalability are critical. Among these, the oxazolidinone class, pioneered by David A. Evans, stands out for its exceptional efficacy.[1][2] This technical guide provides an in-depth examination of a specific and powerful member of this family: (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one . Derived from (1S,2R)-2-amino-1,2-diphenylethanol, this auxiliary offers a unique steric environment that directs the formation of new stereocenters with exceptionally high diastereoselectivity. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the auxiliary's properties, the mechanistic basis for its stereocontrol, validated experimental protocols, and its applications in the synthesis of complex chiral molecules.
Core Properties and Synthesis
The utility of a chiral auxiliary begins with its fundamental physical and chemical properties. (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one is a crystalline solid, stable under standard laboratory conditions, making it convenient to handle and store.
Physicochemical Data
A summary of the key properties for this compound is presented below. This data is essential for experimental design, including solvent selection and reaction setup.
| Property | Value | Reference |
| IUPAC Name | (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one | [3] |
| Molecular Formula | C₁₆H₁₅NO₂ | [3] |
| Molecular Weight | 253.30 g/mol | [3] |
| Appearance | White to off-white solid/powder | General knowledge |
| Melting Point | Data not consistently available; typically >150 °C for related diphenyl structures | Inferred from related compounds |
| Solubility | Soluble in THF, CH₂Cl₂, Ethyl Acetate; Poorly soluble in water and hexanes | General chemical principles |
Synthesis Pathway
The synthesis of this auxiliary is straightforward, typically achieved by the cyclization of its parent amino alcohol, (1S,2R)-2-amino-1,2-diphenylethanol. The most common method involves reaction with a phosgene equivalent, such as diethyl carbonate or triphosgene, which facilitates the formation of the carbamate and subsequent intramolecular ring closure to yield the oxazolidinone ring.[4] The ready availability of the chiral amino alcohol precursor makes both enantiomers of the auxiliary accessible for synthesis.
Caption: General synthesis of the title auxiliary from its parent amino alcohol.
The Mechanistic Basis of Stereocontrol
The remarkable stereodirecting power of this auxiliary is not accidental; it is a direct consequence of its rigid, well-defined conformational preferences upon formation of an N-acyl enolate. The process leverages steric hindrance to create a near-perfectly biased environment for subsequent reactions.[5][6]
The sequence begins with the acylation of the auxiliary's nitrogen atom. Subsequent deprotonation with a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at a low temperature (-78 °C) generates a rigid, chelated (Z)-enolate.[7]
Causality of Stereoselection:
-
Chelation: The lithium or sodium cation is coordinated in a bidentate fashion by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the N-acyl group, preventing free rotation.
-
Steric Shielding: The C5-phenyl substituent is forced into a pseudo-axial position, effectively blocking the top face of the planar enolate.
-
Directed Electrophilic Attack: The C4-benzyl group provides additional steric bulk. Consequently, an incoming electrophile (E⁺) can only approach from the less hindered bottom face of the enolate, anti-periplanar to the C4 substituent, to minimize steric clash.[5]
This enforced trajectory of attack ensures the formation of one diastereomer in high excess.
Caption: Logical workflow for asymmetric synthesis using the chiral auxiliary.
Validated Experimental Protocols
The following protocols are representative methodologies for the use of Evans-type auxiliaries and are readily adaptable for the title compound. They are designed to be self-validating, with expected outcomes of high yield and high diastereoselectivity.[7]
Protocol 1: N-Acylation of the Auxiliary
This step attaches the desired carboxylic acid fragment to the auxiliary, preparing it for stereoselective functionalization. The use of pivaloyl chloride activates the carboxylic acid for efficient acylation.
Workflow:
Caption: Workflow for the N-acylation of the oxazolidinone auxiliary.
Step-by-Step Methodology:
-
Acid Activation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add triethylamine (1.2 eq). Slowly add pivaloyl chloride (1.0 eq) and stir the resulting mixture at 0 °C for 1 hour.
-
Auxiliary Preparation: In a separate flask, dissolve the (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous LiCl (1.1 eq) in anhydrous THF.
-
Coupling: Transfer the mixed anhydride suspension from Step 1 via cannula into the auxiliary solution from Step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Diastereoselective Enolate Alkylation
This is the key stereocenter-forming step. A strong base generates the rigid enolate, which is then trapped by an electrophile.
Workflow:
Caption: Step-by-step workflow for asymmetric enolate alkylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under argon, add the N-acyl auxiliary (1.0 eq) and dissolve in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise. Stir the reaction at -78 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Workup & Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the alkylated product. Diastereomeric ratio can be determined by ¹H NMR or GC analysis.[7]
Protocol 3: Cleavage of the Auxiliary
The final step is the removal of the auxiliary to liberate the chiral product. The choice of cleavage method determines the functional group obtained.[8]
Method A: Hydrolytic Cleavage (to Carboxylic Acid)
-
Dissolve the alkylated N-acyl auxiliary (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq of 0.8 M solution).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl (1 M) to pH ~2 and extract with ethyl acetate to isolate the chiral carboxylic acid. The water-soluble auxiliary can often be recovered from the aqueous layer.
Method B: Reductive Cleavage (to Primary Alcohol)
-
Dissolve the alkylated N-acyl auxiliary (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Carefully quench the reaction by the slow addition of 1 M NaOH.
-
Extract with ethyl acetate. The organic layer contains the chiral primary alcohol, and the auxiliary can be recovered from the aqueous layer.[8]
Applications in Drug Development and Complex Molecule Synthesis
The ability to reliably synthesize enantiomerically pure carboxylic acids, alcohols, and aldehydes makes the (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one auxiliary a valuable asset in drug discovery and development.[9]
-
Chiral Building Blocks: The products of auxiliary-mediated reactions are versatile chiral synthons. For example, the resulting chiral carboxylic acids can be used in peptide synthesis or as precursors for other functional groups.
-
Natural Product Synthesis: The stereochemical complexity of many natural products requires precise control over multiple stereocenters. This auxiliary provides a dependable method for installing key stereocenters early in a synthetic sequence.[10]
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, well-defined chiral fragments are essential. This methodology allows for the efficient and stereocontrolled synthesis of such fragments for screening and lead optimization.
The functionalized oxazolidin-2-one core itself is a privileged scaffold in medicinal chemistry, with notable examples including the antibiotic Linezolid.[10][11] While this guide focuses on its use as a removable auxiliary, the underlying principles of stereocontrol are broadly applicable to the synthesis of related bioactive molecules.
References
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PubChem. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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PubChem. (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
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Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(12), 3588. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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PubChem. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]
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Lee, K., & Kim, H. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Bulletin of the Korean Chemical Society, 22(1), 55-56. [Link]
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Wang, Y., et al. (2011). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E, 67(Pt 4), o882. [Link]
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Davies, S. G., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 3(10), 1864-1884. [Link]
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Lentsch, C. J. (2018). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Iowa State University Graduate Theses and Dissertations. [Link]
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Turek, M., et al. (2010). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. Acta Crystallographica Section E, 66(Pt 2), o267. [Link]
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Larrow, J. F., & Östman, E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(11), 1834. [Link]
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Chem LibreTexts. Evans' Enolates. [Link]
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ResearchGate. Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]
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MDTopology. (R)-4-Benzyl-2-oxazolidinone. [Link]
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Kumar, A., et al. (2014). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 92-97. [Link]
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PubChem. (4R,5S)-4-benzyl-5-methyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
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Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Zhou, J., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-23. [Link]
-
Mphahlele, M. J., & Moquist, P. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 46(2), 27-31. [Link]
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ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
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ResearchGate. (S)-4-Benzyl-2-oxazolidinone. [Link]
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Begouin, C., et al. (2018). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Bioorganic & Medicinal Chemistry, 26(19), 5323-5328. [Link]638X)
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Spectroscopic Elucidation of 5-Benzyl-1,3-oxazolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 5-Benzyl-1,3-oxazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, the following guide is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. This document will delve into the rationale behind spectral patterns, enabling a deeper understanding of the molecule's structural features.
Introduction: The Significance of Spectroscopic Analysis
This compound belongs to the oxazolidinone class of compounds, which are of significant interest in drug discovery due to their diverse biological activities.[1] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR and IR are indispensable tools for this purpose, providing a non-destructive method to probe the molecular architecture.
This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, which collectively provide a detailed fingerprint of the this compound molecule.
Experimental Protocols: Acquiring High-Quality Spectroscopic Data
The acquisition of clean and reproducible spectroscopic data is fundamental to accurate analysis. The following protocols outline the standard operating procedures for obtaining NMR and IR spectra of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition Workflow:
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the instrument of choice.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition Workflow:
Caption: Workflow for FTIR-ATR data acquisition.
Spectroscopic Data and Interpretation
Disclaimer: As of the last update, publicly available, experimentally verified spectra for this compound are limited. The following analysis is based on established spectroscopic principles and data from the closely related isomer, (S)-4-Benzyl-2-oxazolidinone, to provide a predictive interpretation.
Molecular Structure
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine and methylene protons of the oxazolidinone ring, and the N-H proton.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Ar-H |
| ~6.00 | Broad Singlet | 1H | N-H |
| ~4.80 | Multiplet | 1H | CH -CH₂-Ph |
| ~4.20 | Triplet | 1H | O-CH ₂-N (trans) |
| ~3.80 | Triplet | 1H | O-CH ₂-N (cis) |
| ~3.00 | Doublet of Doublets | 1H | Ph-CH ₂-CH (diastereotopic) |
| ~2.80 | Doublet of Doublets | 1H | Ph-CH ₂-CH (diastereotopic) |
Interpretation:
-
Aromatic Protons (7.20-7.40 ppm): The five protons on the phenyl ring will appear as a complex multiplet in this region, which is characteristic of a monosubstituted benzene ring.
-
N-H Proton (~6.00 ppm): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration-dependent.
-
Oxazolidinone Ring Protons:
-
The methine proton at the 5-position (CH -CH₂-Ph) is expected to be a multiplet around 4.80 ppm due to coupling with the adjacent methylene protons of the benzyl group and the methylene protons of the oxazolidinone ring.
-
The methylene protons at the 4-position (O-CH ₂-N) are diastereotopic and will likely appear as two separate signals, each as a triplet, due to geminal and vicinal coupling.
-
-
Benzyl Methylene Protons (~3.00 and ~2.80 ppm): These two protons are diastereotopic due to the adjacent chiral center at the 5-position of the oxazolidinone ring. They will appear as a pair of doublets of doublets (an ABX system).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C =O (Carbonyl) |
| ~137.0 | Ar-C (Quaternary) |
| ~129.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~127.0 | Ar-C H |
| ~78.0 | C H-CH₂-Ph |
| ~69.0 | O-C H₂-N |
| ~40.0 | Ph-C H₂-CH |
Interpretation:
-
Carbonyl Carbon (~158.0 ppm): The carbonyl carbon of the oxazolidinone ring is expected to appear at a downfield chemical shift due to the deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons (127.0-137.0 ppm): The six aromatic carbons will give rise to four signals: one for the quaternary carbon attached to the benzyl methylene group and three for the protonated aromatic carbons.
-
Oxazolidinone Ring Carbons:
-
The methine carbon at the 5-position (C H-CH₂-Ph) will be in the range of 70-80 ppm.
-
The methylene carbon at the 4-position (O-C H₂-N) will be shifted slightly upfield.
-
-
Benzyl Methylene Carbon (~40.0 ppm): The carbon of the methylene bridge between the phenyl ring and the oxazolidinone ring will appear in the aliphatic region.
IR Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups in this compound.
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2900-2960 | Medium | Aliphatic C-H Stretch |
| ~1750 | Strong | C=O Stretch (Carbonyl) |
| ~1600, ~1495, ~1450 | Medium | Aromatic C=C Bending |
| ~1240 | Strong | C-O-C Stretch |
| ~740, ~700 | Strong | Aromatic C-H Out-of-Plane Bending |
Interpretation:
-
N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is characteristic of the N-H stretching vibration of the secondary amide within the oxazolidinone ring.
-
C-H Stretches (~3030 and ~2900-2960 cm⁻¹): The absorption above 3000 cm⁻¹ is indicative of the C-H stretching of the aromatic ring, while the absorptions below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methylene and methine groups.
-
Carbonyl Stretch (~1750 cm⁻¹): A strong, sharp absorption band around 1750 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the five-membered lactam ring of the oxazolidinone.
-
Aromatic C=C Bending (~1600-1450 cm⁻¹): These medium intensity bands are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O-C Stretch (~1240 cm⁻¹): A strong band in this region is expected for the C-O-C stretching vibration of the ether linkage within the oxazolidinone ring.
-
Aromatic C-H Bending (~740 and ~700 cm⁻¹): These strong bands are due to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and unambiguous structural confirmation of this compound. The predicted chemical shifts, multiplicities, and absorption frequencies are consistent with the presence of the benzyl substituent at the 5-position of the 1,3-oxazolidin-2-one core. This guide serves as a valuable resource for researchers in the field, enabling confident identification and characterization of this important chemical entity.
References
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Mukhtar, T. A., & Wright, G. D. (2005). Oxazolidinones. Journal of the American Chemical Society, 127(48), 16734-16742. [Link][1]
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An In-depth Technical Guide to Stereocontrol: The Role of the Benzyl Group in 5-Benzyl-1,3-oxazolidin-2-one
Foreword: Beyond a Steric Bulwark
In the landscape of modern asymmetric synthesis, few tools have proven as reliable and versatile as the oxazolidinone chiral auxiliaries developed by David A. Evans.[1][2] These scaffolds, temporarily installed on a substrate, provide a powerful chiral environment to direct the formation of new stereocenters with remarkable predictability.[1][3] Among these, (4S)-4-benzyl-1,3-oxazolidin-2-one, derived from L-phenylalanine, stands as a paragon of stereochemical control. This guide moves beyond a superficial acknowledgment of the benzyl group as mere "steric bulk." Instead, we will dissect its nuanced role, exploring how its conformational biases, amplified by chelation, create a near-perfect asymmetric environment that has become a gold standard in the synthesis of complex molecules and pharmaceutical agents.[4]
The Foundation: Generating a Rigid Chiral Template
The efficacy of any chiral auxiliary hinges on its ability to reduce the myriad of possible transition states to a single, energetically favored pathway. The oxazolidinone framework achieves this through the generation of a conformationally locked metal enolate.[5]
The process begins with the N-acylated oxazolidinone. Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C), a proton is abstracted from the α-carbon of the acyl chain.[6][7] This does not simply form a floppy enolate; instead, the Lewis acidic metal cation (Li⁺ or Na⁺) is immediately sequestered by two proximal oxygen atoms: the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[1][5]
This chelation is the linchpin of stereocontrol.[8][9] It forces the formation of a planar, five-membered ring, which in turn locks the enolate into a specific (Z)-geometry and rigidly orients the entire acyl-auxiliary unit.[5][10] It is within this rigid, planar environment that the C4-substituent—the benzyl group—can exert its maximum stereodirecting influence.
Diagram 1: Chelation-Controlled Enolate Formation
The following diagram illustrates the formation of the rigid, chelated (Z)-enolate, which is the key intermediate for stereoselective reactions.
Caption: Formation of the rigid lithium-chelated (Z)-enolate.
The Benzyl Group's Directive Power: A Tale of Two Faces
With the enolate locked in a planar conformation, the benzyl group at the C4 position dictates the trajectory of any incoming electrophile. Its primary function is to sterically shield one of the two diastereotopic faces of the enolate.
To minimize steric interactions (specifically, A¹,³ strain) with the enolate and the ring carbonyl, the benzyl group orients itself in a pseudo-axial position, projecting outward. This conformation effectively creates a steric wall on the si-face of the enolate. Consequently, an electrophile (E⁺) has a clear and energetically favorable path to approach from the opposite, unhindered re-face.[4][11] This facial bias is the origin of the high diastereoselectivity observed in reactions utilizing this auxiliary.
While this chelation-controlled model is dominant for alkali metal enolates in reactions like alkylations, it's crucial to understand that the benzyl group's role persists even in non-chelating scenarios.[12] For instance, in boron-mediated aldol reactions, a Zimmerman-Traxler transition state is proposed where the metal does not form a rigid five-membered chelate with the auxiliary's carbonyl.[12] Even in this different geometric arrangement, the benzyl group remains the key steric element that dictates which face of the enolate is accessible to the aldehyde.[13]
Quantitative Validation: Asymmetric Alkylation Data
The theoretical models are validated by extensive experimental data. The alkylation of N-acyl oxazolidinone-derived enolates is a robust and well-documented method for synthesizing chiral α-substituted carboxylic acids.[7] The diastereoselectivity is consistently high across a range of electrophiles.
| Electrophile (R-X) | Base | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl Iodide | NaHMDS | THF, -78 °C | 98:2 | 85-95 | [6][11] |
| Benzyl Bromide | LDA | THF, -78 °C | >99:1 | 90 | [7] |
| Methyl Iodide | NaHMDS | THF, -78 °C | 97:3 | 88 | [7] |
| Isopropyl Iodide | LDA | THF, -40 °C | 95:5 | 75 | [5] |
Table 1: Representative data for the diastereoselective alkylation of N-propionyl-(4S)-4-benzyl-1,3-oxazolidin-2-one.
Field-Proven Methodology: A Self-Validating Experimental Workflow
To translate theory into practice, a robust protocol is essential. The following three-stage workflow represents a self-validating system for asymmetric synthesis, from attachment of the acyl group to cleavage of the final product, ensuring high fidelity at each step.
Diagram 2: Asymmetric Alkylation Workflow
Caption: A standard three-step workflow for asymmetric synthesis.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure attaches the prochiral acyl group to the auxiliary.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (4S)-(-)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Catalyst: Add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylation: Cool the solution to 0 °C and add propionic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step.
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sodium hexamethyldisilazide (NaHMDS, 1.05 eq, typically 1.0 M in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution for 30-45 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Analysis & Purification: Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash chromatography to isolate the major diastereomer.[4]
Protocol 3: Auxiliary Cleavage and Recovery
This step liberates the chiral product and allows for recycling of the valuable auxiliary.
-
Setup: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagents: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq) dissolved in water.
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x). The desired carboxylic acid will be in the organic layer. The protonated chiral auxiliary is more water-soluble but can also be recovered from the aqueous layer or by careful chromatography.
-
Purification: Separate the layers. Dry and concentrate the organic layer to obtain the chiral carboxylic acid. The auxiliary can be recovered from the aqueous layer by extraction after basification.[6][11]
Conclusion and Outlook
The 4-benzyl group of 5-Benzyl-1,3-oxazolidin-2-one is far more than a simple steric impediment. It is a precision tool that, when combined with the rigidifying effect of metal chelation, creates a highly organized and predictable transition state. This synergy is the source of its power, enabling chemists to control the absolute stereochemistry of newly formed carbon-carbon bonds with exceptional fidelity. The principles discussed herein—chelation, facial shielding, and conformational locking—are fundamental to modern asymmetric synthesis and continue to inform the design of next-generation catalysts and chiral auxiliaries for the efficient construction of the complex molecules that drive innovation in medicine and materials science.
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- Request PDF. Diastereoselective alkylations of oxazolidinone vinylogous glycolates. ResearchGate.
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An In-Depth Technical Guide to the Evans Auxiliary: (4S)- and (4R)-4-Benzyl-1,3-oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the widely utilized Evans chiral auxiliary, 4-benzyl-1,3-oxazolidin-2-one. Developed by David A. Evans, this class of chiral auxiliaries has become an indispensable tool in modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds with a high degree of predictability and reliability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanism of stereocontrol, practical applications, and cleavage of this versatile auxiliary. Detailed, field-proven protocols for key transformations, including acylation, diastereoselective alkylation, and aldol additions, are presented alongside a thorough discussion of the underlying stereochemical models.
Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its absolute stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction.[1] Once the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product.[1]
For a chiral auxiliary to be effective, it must satisfy several key criteria:
-
It must be readily available in both enantiomeric forms.
-
It must be easily attached to the substrate.
-
It must induce high diastereoselectivity in the desired transformation.
-
It must be cleavable under mild conditions without racemization of the newly formed stereocenter.
-
It should be recoverable for reuse.
The Evans oxazolidinone auxiliaries, particularly those derived from amino acids like phenylalanine and valine, have emerged as a "gold standard" in the field, meeting all of these requirements with exceptional efficacy.[1][2] This guide focuses specifically on the phenylalanine-derived auxiliary, 4-benzyl-1,3-oxazolidin-2-one, a highly effective and versatile tool for asymmetric synthesis.
Synthesis and Properties of 4-Benzyl-1,3-oxazolidin-2-one
The (S)- and (R)-enantiomers of 4-benzyl-1,3-oxazolidin-2-one are readily prepared from the corresponding enantiomers of the amino acid phenylalanine. The general synthetic route involves the reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.
Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from L-Phenylalanine
A common and reliable method for the synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one involves a two-step process starting from L-phenylalanine.[3][4]
Experimental Protocol: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one [4]
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
-
To a suspension of L-phenylalanine methyl ester hydrochloride (0.12 mol) and sodium bicarbonate (0.36 mol) in dichloromethane (100 mL), methyl chloroformate (0.13 mol) is added dropwise at room temperature.
-
The reaction mixture is stirred for 6 hours, after which it is filtered, and the solvent is removed under reduced pressure to yield an oily residue.
-
The residue is dissolved in absolute ethanol (400 mL), and calcium chloride (0.12 mol) followed by potassium borohydride (0.24 mol) are added. The reduction is carried out at 15-25 °C.
-
Upon completion, the ethanol is evaporated, and 1 M citric acid (150 mL) is added. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are dried and concentrated to give the crude L-phenylalaninol.
Step 2: Cyclization to (S)-4-Benzyl-1,3-oxazolidin-2-one
-
The crude L-phenylalaninol is dissolved in toluene (160 mL), and potassium carbonate (0.24 mol) is added.
-
The mixture is refluxed for 2 hours with azeotropic removal of water.
-
The hot reaction mixture is filtered, and the filtrate is allowed to cool, leading to the crystallization of the product.
-
The white crystalline solid is collected by suction filtration and dried to afford (S)-4-benzyl-1,3-oxazolidin-2-one.
A similar procedure starting from D-phenylalanine provides the (R)-enantiomer.[4]
Physical and Spectroscopic Properties
The physical and spectroscopic data for the enantiomers of 4-benzyl-1,3-oxazolidin-2-one are summarized in the table below.
| Property | (S)-4-Benzyl-1,3-oxazolidin-2-one | (R)-4-Benzyl-1,3-oxazolidin-2-one |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol | 177.20 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 86-88 °C[5] | 86-88 °C |
| Specific Rotation | [α]D²⁰ -58.5° (c=1, CHCl₃) | [α]D²⁰ +58.5° (c=1, CHCl₃) |
| ¹H NMR (CDCl₃) | δ 7.38-7.20 (m, 5H), 5.50 (br s, 1H), 4.70-4.63 (m, 1H), 4.25-4.15 (m, 2H), 3.35 (dd, J=13.4, 3.2 Hz, 1H), 2.80 (dd, J=13.4, 9.6 Hz, 1H)[6] | Consistent with the (S)-enantiomer[7] |
| ¹³C NMR (CDCl₃) | δ 158.9, 135.2, 129.4, 129.0, 127.3, 69.9, 57.5, 40.5[6] | Consistent with the (S)-enantiomer[7] |
| CAS Number | 90719-32-7[6] | 102029-44-7[7] |
Mechanism of Stereocontrol: The Role of the Benzyl Group
The high degree of stereocontrol exerted by the 4-benzyl-1,3-oxazolidin-2-one auxiliary is attributed to the formation of a rigid, chelated enolate intermediate. The bulky benzyl group at the C4 position effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less sterically hindered face.
Acylation of the Auxiliary
The first step in utilizing the auxiliary is its acylation to form an N-acyl oxazolidinone. While traditional methods involve deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride, a milder and more convenient procedure utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2][8]
Experimental Protocol: N-Acylation of (S)-4-Benzyl-1,3-oxazolidin-2-one [2]
-
To a solution of (S)-4-benzyl-1,3-oxazolidin-2-one (1.0 equiv.) in toluene, add triethylamine (1.5 equiv.), a catalytic amount of DMAP, and propionic anhydride (1.2 equiv.).
-
Heat the mixture to reflux for 30 minutes.
-
After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one.
Diastereoselective Alkylation
The N-acyl oxazolidinone can be deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid (Z)-enolate.[2] The sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a planar, five-membered ring structure. This conformation forces the benzyl group at C4 to occupy a pseudo-axial position, effectively blocking the si-face of the enolate. Consequently, an incoming electrophile preferentially attacks from the less hindered re-face.[2]
Caption: Steric hindrance from the C4-benzyl group directs electrophilic attack.
Experimental Protocol: Diastereoselective Alkylation [2]
-
A solution of N-propionyl-(S)-4-benzyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.
-
Sodium bis(trimethylsilyl)amide (1.1 equiv. of a 1.0 M solution in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.
-
Allyl iodide (1.2 equiv.) is then added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by gas chromatography (GC) or ¹H NMR analysis of the crude product. The major diastereomer is purified by column chromatography.
Asymmetric Aldol Reactions
The Evans auxiliary is also highly effective in directing stereoselective aldol reactions. The formation of a boron enolate, typically using dibutylboron triflate and a tertiary amine base, leads to a six-membered Zimmerman-Traxler transition state.[9] The stereochemical outcome is dictated by the chair-like conformation of this transition state, where both the substituent on the auxiliary and the R group of the aldehyde prefer to occupy equatorial positions to minimize steric interactions. This arrangement leads to the formation of the syn-aldol product.[9]
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A Guide to the Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from L-Phenylalanine: Principles and Practices
Abstract
(S)-4-Benzyl-1,3-oxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Its utility, particularly in pharmaceutical development, stems from its predictable and high-yielding performance in directing reactions like aldol additions and enolate alkylations.[3][4] Derived from the inexpensive and readily available amino acid L-phenylalanine, it represents a classic example of chiral pool synthesis. This technical guide provides an in-depth exploration of the synthetic pathway from L-phenylalanine to (S)-4-benzyl-1,3-oxazolidin-2-one, detailing the underlying chemical principles, offering validated step-by-step protocols, and presenting a streamlined one-pot procedure for enhanced efficiency. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this vital synthetic transformation.
A note on nomenclature: The target molecule, derived from α-amino acids, features the substituent at the C4 position of the oxazolidinone ring. While the topic refers to "5-Benzyl-1,3-oxazolidin-2-one," the correct IUPAC nomenclature is (S)-4-Benzyl-1,3-oxazolidin-2-one, which will be used throughout this guide for accuracy.[5]
Overall Synthetic Strategy
The transformation of L-phenylalanine into (S)-4-benzyl-1,3-oxazolidin-2-one is a robust two-step process. The strategy hinges on first reducing the carboxylic acid moiety of the amino acid to a primary alcohol, yielding the intermediate L-phenylalaninol, without affecting the inherent stereocenter. The second step involves the cyclization of this amino alcohol by introducing a carbonyl group that bridges the amino and hydroxyl functionalities to form the stable 5-membered oxazolidinone ring.
Caption: High-level overview of the synthetic pathway.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
The initial and critical step is the chemoselective reduction of the carboxylic acid of L-phenylalanine. The zwitterionic nature of amino acids at neutral pH can complicate this transformation, necessitating specific activating agents to facilitate the reduction. We will explore two effective, field-proven protocols.
Mechanistic Causality: Activating the Carboxyl Group
Direct reduction of a carboxyl group with mild reagents like sodium borohydride (NaBH₄) is typically inefficient. The reaction requires an initial activation step to convert the hydroxyl of the carboxylic acid into a better leaving group. This is often achieved with additives like iodine or activating agents like aluminum chloride (AlCl₃), which coordinate to the carbonyl oxygen, increasing its electrophilicity and rendering it susceptible to hydride attack.
Protocol A: Sodium Borohydride-Mediated Reduction
A scalable and efficient method employs sodium borohydride in the presence of an activating agent. This approach avoids the use of harsher reducing agents like lithium aluminum hydride (LAH).[6]
Detailed Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add L-phenylalanine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Activation: Cool the resulting slurry to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reduction: While stirring vigorously, add a solution of iodine (I₂, ~1.0 eq) in THF dropwise. The reaction is exothermic and will be accompanied by hydrogen gas evolution. Maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the iodine addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl) to dissolve the salts.
-
Isolation: Adjust the pH of the aqueous layer to >12 with a concentrated sodium hydroxide (NaOH) solution. Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield L-phenylalaninol.[7]
Protocol B: Lithium/AlCl₃-Mediated Reduction
An alternative method utilizes lithium metal in the presence of aluminum chloride (AlCl₃).[8] This system effectively reduces the amino acid, with AlCl₃ serving as a Lewis acid to activate the carboxyl group.
Detailed Experimental Protocol:
-
Preparation: Add AlCl₃ (1.0 eq) to anhydrous THF under a nitrogen atmosphere. Slowly add sodium L-phenylalaninate (1.0 eq), prepared by treating L-phenylalanine with sodium hydroxide.[8]
-
Activation: Stir the mixture at 55°C for 1 hour to allow for the formation of the aluminum chelate.
-
Reduction: Add lithium chips (6.0 eq) and tert-butanol (as a proton source) to the mixture. Maintain the temperature at 65°C and stir for approximately 1.5 hours.
-
Hydrolysis: After cooling, remove the solvent in vacuo. Dissolve the solid residue in a 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic phases over Na₂SO₄, filter, and evaporate the solvent to obtain L-phenylalaninol.
| Parameter | Protocol A (NaBH₄/I₂) | Protocol B (Li/AlCl₃) |
| Reducing Agent | Sodium Borohydride | Lithium Metal |
| Activating Agent | Iodine | Aluminum Chloride |
| Typical Yield | 85-95% | 75-91%[8] |
| Key Advantages | Scalable, uses common reagents | Fast reaction time |
| Considerations | Requires careful quenching | Requires handling of metallic lithium |
Step 2: Cyclization of L-Phenylalaninol to (S)-4-Benzyl-1,3-oxazolidin-2-one
The cyclization step involves forming a carbamate linkage between the amino and hydroxyl groups of L-phenylalaninol. This is accomplished using a phosgene equivalent, which provides the necessary carbonyl moiety.
Mechanistic Rationale: The Role of Phosgene Equivalents
Phosgene (COCl₂) is an ideal reagent for this transformation but is extremely toxic. Therefore, safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI) are vastly preferred. Triphosgene, for instance, decomposes under basic conditions to release three equivalents of phosgene in situ, minimizing exposure risk. The reaction proceeds via initial acylation of the more nucleophilic amine, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring and form the stable oxazolidinone heterocycle.
Caption: Simplified mechanism for oxazolidinone formation.
Detailed Experimental Protocol
-
Setup: Dissolve L-phenylalaninol (1.0 eq) in anhydrous DCM or THF in a flask under a nitrogen atmosphere. Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.2 eq).
-
Reagent Addition: Cool the solution to 0°C. Add a solution of triphosgene (~0.4 eq) in the same anhydrous solvent dropwise via a syringe pump over 1-2 hours. Maintain the temperature strictly at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with 1 M HCl, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a white solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-4-benzyl-1,3-oxazolidin-2-one.
Integrated "One-Pot" Synthesis
For optimal process efficiency, the reduction and cyclization steps can be integrated into a single, continuous "one-pot" procedure, which avoids the isolation and purification of the L-phenylalaninol intermediate.[6] This approach significantly reduces solvent waste, handling, and overall process time.
One-Pot Experimental Protocol
-
Reduction Step: Perform the reduction of L-phenylalanine using the NaBH₄/additive method as described in Section 2.2 in an appropriate solvent like THF.
-
Solvent Exchange (if necessary): After the reduction is complete and the reaction has been quenched with methanol, perform a solvent exchange to a solvent suitable for cyclization, such as DCM, if THF is not desired for the next step.
-
Basification & Cyclization: Add water and a non-nucleophilic base (e.g., triethylamine or an inorganic base like K₂CO₃) to the crude phenylalaninol solution. Cool the biphasic mixture to 0°C.
-
Triphosgene Addition: Slowly add a solution of triphosgene in the same organic solvent as described in Section 3.2.
-
Workup and Isolation: Upon completion, perform an aqueous workup as previously described. The final product, (S)-4-benzyl-1,3-oxazolidin-2-one, can then be isolated and purified by recrystallization.[6]
Conclusion
The synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one from L-phenylalanine is a well-established and highly reliable process that transforms a simple, natural building block into a powerful tool for asymmetric synthesis. By understanding the causality behind each step—from the necessary activation of the carboxylic acid for reduction to the controlled formation of the carbamate ring using safe phosgene equivalents—researchers can confidently and efficiently produce this valuable chiral auxiliary. The described one-pot procedure further enhances the practicality of this synthesis, aligning with the principles of green chemistry by minimizing waste and improving operational efficiency.
References
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. BenchChem.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- University of York. (n.d.). Asymmetric Synthesis. University of York.
- Asymmetric Synthesis. (n.d.). Asymmetric Synthesis.
- Société Chimique de France. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- National Institutes of Health. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. NIH.
- National Center for Biotechnology Information. (n.d.). phenylalaninol, (S)-. PubChem.
- BenchChem. (2025). A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. BenchChem.
- Royal Society of Chemistry. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Vo, L., Ciula, J., & Gooding, O. W. (n.d.). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE.
- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. JOCPR.
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Commercial availability and suppliers of 5-Benzyl-1,3-oxazolidin-2-one
An In-Depth Technical Guide to (4S)-4-Benzyl-1,3-oxazolidin-2-one: Sourcing, Properties, and Applications in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
The precise control of stereochemistry is a cornerstone of modern drug development and chemical synthesis. Chiral auxiliaries are powerful tools that enable chemists to introduce specific stereocenters with high fidelity. Among the most influential and widely adopted of these are the Evans oxazolidinones. This guide focuses on a key member of this class, (4S)-4-Benzyl-1,3-oxazolidin-2-one, a versatile scaffold for the asymmetric synthesis of complex molecules.
The oxazolidinone ring system itself is a significant pharmacophore found in various therapeutic agents, including antibiotics like Linezolid.[1] However, the utility of substituted oxazolidinones as transient chiral controllers has had a profound impact on the field of medicinal chemistry.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial availability, key properties, and practical application of (4S)-4-Benzyl-1,3-oxazolidin-2-one.
It is important to clarify a point of nomenclature. While the user topic specifies "5-Benzyl-1,3-oxazolidin-2-one," the vast majority of commercial suppliers and scientific literature refer to the synthetically crucial isomer, 4-Benzyl-1,3-oxazolidin-2-one . This guide will focus on this widely used compound, specifically the commercially available and highly useful (S)-enantiomer.
Part 1: Chemical Identity and Physicochemical Properties
(4S)-4-Benzyl-1,3-oxazolidin-2-one is a white to off-white solid at room temperature. Its structure incorporates a rigid oxazolidinone ring and a pendant benzyl group at the C4 position, which is critical for its function as a chiral director.
Caption: Chemical structure of (4S)-4-Benzyl-1,3-oxazolidin-2-one.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 90719-32-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 86-88 °C | |
| Optical Activity | [α]20/D −63°, c = 1 in chloroform | |
| Purity | Typically ≥99% | |
| InChI Key | OJOFMLDBXPDXLQ-VIFPVBQESA-N |
Part 2: Commercial Availability and Sourcing
(4S)-4-Benzyl-1,3-oxazolidin-2-one is readily available from a variety of chemical suppliers, reflecting its widespread use in both academic and industrial research. It is typically sold in quantities ranging from grams to kilograms. When sourcing this reagent, it is crucial to verify the enantiomeric purity (ee%), which is often specified as >99% by chiral HPLC analysis.
Table 2: Major Commercial Suppliers
| Supplier | Product Name/Synonym(s) | Purity/Grade | Available Quantities |
| Sigma-Aldrich (Merck) | (S)-4-Benzyl-2-oxazolidinone | 99% | 5 g, 25 g |
| Thermo Fisher Scientific | (S)-(-)-4-Benzyl-2-oxazolidinone | 99%, >99% ee | 2.5 g, 5 g, 25 g |
| Santa Cruz Biotechnology | (S)-4-Benzyl-2-oxazolidinone | Research Grade | Contact for sizing |
| Apollo Scientific | (4S)-4-Benzyl-1,3-oxazolidin-2-one | ≥95% | 25 g, 100 g, 500 g |
| Toronto Research Chemicals | This compound | High Purity | 50 mg |
| Echemi (Marketplace) | (S)-4-Benzyl-2-oxazolidinone | Industrial/Pharma Grade | Bulk quantities available |
Note: Availability and sizing are subject to change. Researchers should consult the respective supplier websites for the most current information.
Part 3: The Role in Asymmetric Synthesis
The primary function of (4S)-4-Benzyl-1,3-oxazolidin-2-one is to serve as a chiral auxiliary. The underlying principle is to temporarily attach the chiral, non-racemic auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a high degree of diastereoselectivity.
The Causality of Stereocontrol: The effectiveness of this auxiliary stems from two key features:
-
N-Acylation: The nitrogen atom of the oxazolidinone is readily acylated with a variety of acyl chlorides or anhydrides, attaching the substrate to the chiral scaffold.
-
Steric Shielding: The benzyl group at the C4 position provides a significant steric blockade. When the N-acyl derivative is deprotonated to form an enolate, the benzyl group effectively shields one face of the planar enolate. This forces incoming electrophiles (e.g., alkyl halides) to approach from the less hindered face, resulting in a new stereocenter with a predictable configuration.
Caption: General workflow for asymmetric alkylation using an Evans auxiliary.
This reliable stereodirection has made the auxiliary invaluable for the asymmetric synthesis of α-alkylated carboxylic acids, β-hydroxy acids (via aldol reactions), and amino acids.[5]
Part 4: Experimental Protocol: Asymmetric Alkylation
This protocol provides a representative, step-by-step methodology for the diastereoselective alkylation of an N-acyl imide derived from (4S)-4-Benzyl-1,3-oxazolidin-2-one.
Objective: To synthesize a chiral α-alkylated carboxylic acid derivative.
Step 1: N-Acylation of the Auxiliary
-
Dissolve (4S)-4-Benzyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution should become clear.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl imide by flash column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl imide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to form the corresponding (Z)-enolate.
-
Expert Insight: The formation of the Z-enolate is crucial for high diastereoselectivity. The chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen locks the conformation, enhancing the facial bias created by the benzyl group.
-
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Maintain the reaction at -78 °C for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform a standard aqueous workup and purify the alkylated product by flash chromatography. Diastereomeric ratios can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified, alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by extraction and purification.
-
Acidify the aqueous layer with HCl to protonate the carboxylate, then extract the desired chiral carboxylic acid product with an organic solvent.
Part 5: Safety and Handling
According to safety data sheets, (S)-4-Benzyl-2-oxazolidinone is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause damage to organs through prolonged or repeated exposure.[7]
-
Precautionary Statements:
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(4S)-4-Benzyl-1,3-oxazolidin-2-one is a cornerstone of modern asymmetric synthesis. Its commercial availability from numerous reputable suppliers, combined with its well-understood and highly predictable stereodirecting ability, ensures its continued relevance in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. By providing a robust method for establishing key stereocenters, this chiral auxiliary empowers chemists to build molecular complexity with confidence and precision.
References
-
National Center for Biotechnology Information. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)methyl methanesulfonate. PubMed Central. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]
-
Stenutz. (n.d.). 5-benzyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. PubChem Compound Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, May 1). 3-Benzyl-1,3-oxazolidin-2-ones as mGluR2 positive allosteric modulators: Hit-to lead and lead optimization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 5-Benzyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 5-Benzyl-1,3-oxazolidin-2-one, a key intermediate and chiral auxiliary in modern organic synthesis. As a Senior Application Scientist, the following information is synthesized from available safety data and best laboratory practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. The oxazolidinone core is a privileged structure in medicinal chemistry, notably found in antibiotics, making a thorough understanding of the handling of its derivatives paramount.[1][2]
Understanding the Compound: Physicochemical and Hazardous Properties
This compound is a white to off-white solid organic compound. Its utility in asymmetric synthesis, particularly in aldol reactions, stems from its ability to direct the stereochemical outcome of a reaction. While it is a valuable tool, it is imperative to recognize its potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | Off-white powder/solid | [4] |
| Melting Point | 86-88 °C | Sigma-Aldrich |
| Odor | Odorless | [4] |
The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS), are summarized below. It is crucial to note that detailed toxicological studies for this specific compound are not widely available. Therefore, a precautionary approach is warranted.
Table 2: Hazard Identification
| Hazard | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell. |
| Skin Corrosion/Irritation | Not Classified (Data not available) | P280: Wear protective gloves/protective clothing. |
| Serious Eye Damage/Irritation | Not Classified (Data not available) | P280: Wear eye protection/face protection. |
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, stringent exposure controls are necessary. The primary routes of exposure are ingestion, inhalation of dust, and skin or eye contact.
Engineering Controls
-
Ventilation: All manipulations of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when weighing or transferring the solid, or when working with solutions.
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other contained system should be considered.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a high splash risk.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat with long sleeves is required.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to mitigating the risks associated with this compound.
Handling
-
Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or aerosols.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a dry, cool, and well-ventilated place.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
Experimental Workflow: A Step-by-Step Safety Approach
The following workflow outlines the safe handling of this compound through a typical synthetic procedure.
Caption: A typical experimental workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |
| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ventilation: Ensure adequate ventilation of the spill area.
-
Personal Protection: Wear appropriate PPE during cleanup.
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Toxicological Information: A Precautionary Approach
As previously mentioned, comprehensive toxicological data for this compound is limited in the public domain. The "harmful if swallowed" and "may cause damage to organs through prolonged or repeated exposure" classifications are based on available data for the (S)-enantiomer. The specific organs targeted and the mechanism of toxicity are not well-documented for this compound.
The benzyl moiety of the molecule is metabolized to benzyl alcohol and subsequently to benzoic acid. While the body can detoxify these substances, high concentrations of benzyl alcohol can be toxic.
Given the lack of specific data for skin/eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, it is prudent to handle this compound as potentially hazardous in these respects and to minimize all routes of exposure.
Caption: A logical diagram illustrating the mitigation of hazards associated with this compound.
Conclusion
This compound is an indispensable tool in modern synthetic chemistry. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors. A conservative and proactive approach to safety is always the best practice, especially when working with compounds for which complete toxicological data is not available.
References
-
Current Updates on Oxazolidinone and Its Significance. International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
- (S)-4-Benzyl-3-(3-methylbutanoyl)
-
4-Benzyl-1,3-oxazolidin-2-one. PubChem. Available at: [Link]
- (S)
- (S)
- Deacetyl linezolid Safety D
-
Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology. Available at: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. Available at: [Link]
-
Waste Disposal Guide for Research Labs. University of Louisville. Available at: [Link]
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- 3. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Fidelity Asymmetric Aldol Reactions Using Evans (S)-4-Benzyl-2-Oxazolidinone Auxiliary
Preamble: Mastering Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. However, controlling the absolute and relative stereochemistry of the two newly formed stereocenters has historically been a formidable challenge. The advent of chiral auxiliaries, temporarily incorporated into a reactant to direct the stereochemical course of a reaction, has revolutionized this field.[1][2] Among these, the oxazolidinones developed by David A. Evans stand out for their reliability and high levels of stereochemical induction, particularly in the synthesis of polyketide natural products.[3][4]
This guide provides a detailed protocol and the underlying scientific principles for performing a diastereoselective aldol reaction using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary. We will delve into the causality behind each step, from the preparation of the N-acyl imide to the predictable generation of syn-aldol adducts via a boron-mediated, chair-like transition state, and the final liberation of the chiral product.
The Core Principle: Diastereoselective Control via a Chiral Auxiliary
The fundamental strategy involves attaching the chiral auxiliary to a prochiral substrate, in this case, a propionyl group. This creates a chiral N-acyl oxazolidinone. The inherent chirality of the auxiliary, derived from the amino acid (S)-phenylalanine, renders the two faces of the resulting enolate diastereotopic.[5] Subsequent reaction with an aldehyde will proceed through two different diastereomeric transition states, which are unequal in energy. The larger the energy difference, the higher the diastereoselectivity. The Evans oxazolidinone auxiliary is exceptionally effective at maximizing this energy difference, leading to almost perfect stereocontrol.[3][5]
The Zimmerman-Traxler Model: A Predictive Framework
The remarkable stereoselectivity of the Evans aldol reaction can be rationalized by the Zimmerman-Traxler model.[6][7] This model posits that the reaction proceeds through a highly ordered, six-membered chair-like transition state where the boron atom chelates both the enolate oxygen and the aldehyde's carbonyl oxygen.[6]
Key features that dictate the stereochemical outcome are:
-
Z-Enolate Formation: The use of dialkylboron triflates and a tertiary amine base reliably generates the (Z)-enolate.[3][8][9]
-
Transition State Conformation: To minimize steric hindrance, both the R group of the aldehyde and the substituent on the enolate alpha-carbon occupy pseudo-equatorial positions in the chair-like transition state.[6]
-
Facial Selectivity: The bulky benzyl group on the oxazolidinone effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[9]
-
Dipole Minimization: The conformation is further stabilized by the opposition of the dipole moments of the two carbonyl groups in the oxazolidinone auxiliary.[3][5]
This combination of factors consistently leads to the formation of the syn-aldol product.[3]
Experimental Workflow and Protocols
The overall process can be broken down into three main stages: acylation of the chiral auxiliary, the diastereoselective aldol reaction, and the cleavage of the auxiliary to yield the final product.
Protocol 1: Preparation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This step attaches the propionyl group, which will become the enolate precursor, to the chiral auxiliary.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 10.0 | 1.77 g |
| Propionic Anhydride | 130.14 | 12.0 | 1.57 mL |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.09 mL |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.0 | 122 mg |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.77 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).
-
Dissolve the solids in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (2.09 mL, 15.0 mmol), followed by the dropwise addition of propionic anhydride (1.57 mL, 12.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 3:1 Hexanes:Ethyl Acetate) to afford the N-propionyl imide as a white solid.
Protocol 2: Diastereoselective Aldol Addition
This is the key bond-forming step where stereochemistry is set. Isobutyraldehyde is used here as a representative electrophile.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | 233.28 | 5.0 | 1.17 g |
| Di-n-butylboron triflate (n-Bu₂BOTf) | 244.01 | 6.0 | 6.0 mL (1.0 M in DCM) |
| Diisopropylethylamine (DIPEA) | 129.24 | 7.5 | 1.31 mL |
| Isobutyraldehyde | 72.11 | 6.5 | 0.59 mL |
| Dichloromethane (DCM), anhydrous | - | - | 40 mL |
| Methanol | - | - | 20 mL |
| Phosphate Buffer (pH 7) | - | - | 20 mL |
| Hydrogen Peroxide (30% aq. solution) | - | - | 20 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under argon, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.17 g, 5.0 mmol) and dissolve in anhydrous DCM (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add di-n-butylboron triflate (6.0 mL of a 1.0 M solution in DCM, 6.0 mmol) dropwise. The solution should turn pale yellow.
-
After 10 minutes, add DIPEA (1.31 mL, 7.5 mmol) dropwise. The enolate formation is rapid.[4] Stir for 30 minutes at -78 °C.
-
Add isobutyraldehyde (0.59 mL, 6.5 mmol), freshly distilled, dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour. Monitor by TLC.
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer (20 mL), followed by methanol (20 mL).
-
Slowly add 30% aqueous hydrogen peroxide (20 mL) to the vigorously stirred biphasic mixture. Caution: This is an exothermic oxidation of the boron species. Maintain cooling.
-
After stirring for 1 hour, concentrate the mixture in vacuo to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude aldol adduct can be purified by flash chromatography to yield the desired syn product with high diastereoselectivity (>98:2 d.r. is common).[8]
Visualizing the Reaction Mechanism
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is to remove the auxiliary to reveal the chiral β-hydroxy carboxylic acid. Lithium hydroperoxide is a mild and effective reagent for this transformation, allowing for high recovery of the intact auxiliary.[10][11]
Materials & Reagents:
| Reagent | Quantity (mmol) | Amount |
| Aldol Adduct | 4.0 | (From previous step) |
| Tetrahydrofuran (THF) | - | 20 mL |
| Water | - | 5 mL |
| Hydrogen Peroxide (30% aq. solution) | 16.0 | 1.8 mL |
| Lithium Hydroxide (LiOH), solid | 8.0 | 192 mg |
Procedure:
-
Dissolve the purified aldol adduct (approx. 4.0 mmol) in a mixture of THF (20 mL) and water (5 mL) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (1.8 mL, ~16 mmol) dropwise.
-
Add solid lithium hydroxide (192 mg, 8.0 mmol).
-
Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (TLC analysis).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.
-
Concentrate the mixture to remove THF.
-
Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the final β-hydroxy acid product.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.
Mechanistic Deep Dive: The Zimmerman-Traxler Transition State
The high fidelity of this reaction hinges on the well-defined transition state. The boron atom acts as a template, locking the (Z)-enolate and the aldehyde into a rigid, chair-like conformation. The bulky benzyl group of the (S)-4-benzyl-2-oxazolidinone auxiliary sterically shields the si-face of the enolate. Consequently, the aldehyde's electrophilic carbonyl carbon can only approach from the less hindered re-face, dictating the absolute stereochemistry of the newly formed chiral centers.
Troubleshooting and Key Considerations
-
Reagent Quality: The success of the reaction is highly dependent on the purity and dryness of reagents and solvents. Aldehydes should be freshly distilled, and anhydrous conditions must be maintained throughout the enolization and addition steps.
-
Temperature Control: Maintaining low temperatures (-78 °C) is critical during enolate formation and the subsequent addition of the aldehyde to prevent side reactions and ensure high selectivity.
-
Enolate Formation: Incomplete enolization can lead to lower yields. Ensure accurate stoichiometry of the boron reagent and base.
-
Auxiliary Cleavage: While LiOH/H₂O₂ is effective, other methods exist. For example, reductive cleavage using LiBH₄ can yield the corresponding chiral alcohol. The choice of cleavage method depends on the desired final functional group.[9]
Conclusion
The Evans asymmetric aldol reaction using the 5-benzyl-1,3-oxazolidin-2-one protocol is a robust and highly predictable method for the synthesis of chiral syn-β-hydroxy carbonyl compounds. Its success is grounded in the formation of a stereodefined (Z)-boron enolate which reacts through a well-ordered, substrate-controlled Zimmerman-Traxler transition state. By understanding the principles of facial bias imposed by the chiral auxiliary and the conformational constraints of the cyclic transition state, researchers can confidently apply this methodology to the stereocontrolled synthesis of complex molecular targets in drug discovery and natural product synthesis.
References
- Evans Aldol Reaction.Chem-Station Int. Ed. [URL: https://www.chem-station.com/en/reactions-en/carbon-carbon-bond-formation-en/aldol-reaction-en/evans-aldol-reaction-2]
- Evans Auxiliaries and a Friend for Aldol Reactions.YouTube. [URL: https://www.youtube.
- Evans Aldol Reaction.Alfa Chemistry. [URL: https://www.alfa-chemistry.com/services/evans-aldol-reaction.html]
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions.MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/aldol3.htm]
- The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.Benchchem. [URL: https://www.benchchem.com/blog/the-zimmerman-traxler-model-a-technical-guide-to-aldol-stereoselectivity/]
- Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates.PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6701789/]
- Evans aldol ppt.Slideshare. [URL: https://www.slideshare.net/slideshow/evans-aldol-ppt/251390437]
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539063/]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.SciELO. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100001]
- Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate. [URL: https://www.researchgate.net/publication/279768340_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
- Asymmetric Aldol Reaction Induced by Chiral Auxiliary.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c00448]
- Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01365]
- Application Notes and Protocols for N-acyl Oxazolidine-2,4-dithione Analogs in Asymmetric Aldol Reactions.Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.Benchchem. [URL: https://www.benchchem.
- An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones.ResearchGate. [URL: https://www.researchgate.net/publication/10595305_An_Improved_Procedure_for_Asymmetric_Aldol_Additions_with_N-Acyl_Oxazolidinones_Oxazolidinethiones_and_Thiazolidinethiones]
- Zimmerman-Traxler Model.OpenOChem Learn. [URL: https://openochem.co.uk/zimmerman-traxler-model/]
- Zimmerman Traxler.Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- The asymmetric aldol reaction.OpenBU, Boston University. [URL: https://open.bu.edu/bitstream/handle/2144/27808/CH212_Aldol_Handout_S12.pdf]
- Evans Enolate Alkylation-Hydrolysis.University of Wisconsin-Madison. [URL: https://www.chem.wisc.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.ConnectSci. [URL: https://connect.csiro.au/outputs/1691461971.217748]
- In Search of Radical Transformations from Metal Enolates.Dipòsit Digital de la Universitat de Barcelona. [URL: https://diposit.ub.edu/dspace/bitstream/2445/70104/1/166549.pdf]
- 4.4: The aldol reaction.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0/04%3A_Conformations_and_Stereochemistry/4.04%3A_The_aldol_reaction]
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00145]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity.National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298064/]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed085p695]
- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates.SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2023000400244]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College. [URL: https://chemistry.williams.edu/files/2016/09/Smith-JCE-2008.pdf]
- Enantioenriched Oxazolidinones as Synthesis Scaffolds.D-Scholarship@Pitt. [URL: https://d-scholarship.pitt.edu/34030/1/Lang_etd_2018.pdf]
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Application Notes and Protocols for the N-Acylation of 5-Benzyl-1,3-oxazolidin-2-one
Introduction: The Central Role of N-Acyl Oxazolidinones in Asymmetric Synthesis
In the landscape of modern organic chemistry, the pursuit of enantiomerically pure compounds is of paramount importance, particularly in the fields of medicinal chemistry and drug development. Among the strategies to achieve high levels of stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[1][2] The Evans oxazolidinone auxiliaries, such as (R)- or (S)-4-benzyl-2-oxazolidinone, are exemplary in this regard, serving as a cornerstone for asymmetric synthesis.[1][3]
The covalent attachment of an acyl group to the nitrogen of the oxazolidinone ring is the critical first step in leveraging these powerful chiral auxiliaries. The resulting N-acyl oxazolidinone becomes a substrate for a variety of highly diastereoselective transformations, including alkylations, aldol additions, and Michael additions.[1][4] The conformational rigidity of the N-acylated scaffold, coupled with the steric influence of the substituent at the C4 position (e.g., a benzyl group), effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with a high degree of predictability and stereocontrol.[1]
This application note provides detailed experimental procedures for the N-acylation of 5-benzyl-1,3-oxazolidin-2-one. Two primary, well-established protocols are presented: a classic method employing the strong base n-butyllithium (n-BuLi) at cryogenic temperatures, and a milder, operationally simpler method utilizing 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. By detailing the rationale behind procedural steps and offering insights into potential challenges, this guide aims to equip researchers with the practical knowledge to successfully synthesize these pivotal intermediates for asymmetric synthesis.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (R)-4-Benzyl-2-oxazolidinone | O=C1NCc2ccccc2 | C₁₀H₁₁NO₂ | 177.20 | 88-90 |
| (S)-4-Benzyl-2-oxazolidinone | O=C1NCc2ccccc2 | C₁₀H₁₁NO₂ | 177.20 | 87-89 |
| N-Acyl-4-benzyl-2-oxazolidinone | (Varies based on acyl group) | (Varies) | (Varies) | (Varies) |
Data sourced from Sigma-Aldrich and PubChem.[5][6]
Experimental Workflow Overview
The overall process for the N-acylation of this compound, followed by purification, is depicted below. This workflow is generally applicable to both the n-BuLi and DMAP-catalyzed methods, with variations in reagents and reaction conditions as detailed in the specific protocols.
Caption: General experimental workflow for the N-acylation of this compound.
Protocol 1: N-Acylation via Deprotonation with n-Butyllithium
This classic and highly efficient method involves the deprotonation of the oxazolidinone's N-H bond with n-butyllithium to form a lithium amide, which then acts as a potent nucleophile towards an acyl chloride.[3][7] The cryogenic temperature (-78 °C) is crucial to prevent side reactions and potential degradation of the strong base.
Materials and Reagents
-
(4R)- or (4S)-4-Benzyl-2-oxazolidinone (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M, 1.05 eq.)
-
Acyl chloride (e.g., propionyl chloride, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus
-
Flame-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles for anhydrous transfers
-
Inert gas (nitrogen or argon) supply with a manifold
-
Syringes for liquid transfer
-
Dry ice/acetone bath
-
Rotary evaporator
-
Glassware for extraction and purification
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid , meaning it can ignite spontaneously on contact with air or moisture.[8][9] It also reacts violently with water.[9][10] All manipulations must be performed by trained personnel under a strict inert atmosphere using proper syringe and cannula techniques.[8][10][11] A Class D fire extinguisher (for combustible metals) should be readily available.[11]
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.
-
Acyl chlorides are corrosive and lachrymatory. Handle them in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and chemical-resistant gloves.[11][12]
Step-by-Step Procedure
-
Reaction Setup: Place the 4-benzyl-2-oxazolidinone (1.0 eq.) into a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Dissolution: Add anhydrous THF via syringe to dissolve the oxazolidinone (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Deprotonation: Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution via syringe over 5-10 minutes. A color change (often to a pale yellow or colorless solution) may be observed. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium amide.
-
Acylation: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture. Be cautious as the acylation is often exothermic.
-
Warming and Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product is then purified by silica gel column chromatography (eluent typically a mixture of hexanes and ethyl acetate) to afford the pure N-acylated product.
Protocol 2: N-Acylation using DMAP Catalysis
This method provides a milder and more operationally convenient alternative to the strong base protocol, avoiding the need for pyrophoric reagents and cryogenic conditions.[1][2] 4-(Dimethylamino)pyridine (DMAP) acts as a highly effective nucleophilic catalyst, activating the acylating agent (an acid anhydride or acid chloride) towards attack by the oxazolidinone.[1] Triethylamine (Et₃N) is used as a stoichiometric base to neutralize the acid byproduct.
Materials and Reagents
-
(4R)- or (4S)-4-Benzyl-2-oxazolidinone (1.0 eq.)
-
Acyl anhydride (e.g., propionic anhydride, 1.2 eq.) or Acyl chloride (1.1 eq.)
-
Triethylamine (Et₃N, 1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Anhydrous dichloromethane (DCM) or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus
-
Round-bottom flask with a magnetic stir bar
-
Standard glassware for reaction, extraction, and purification
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the 4-benzyl-2-oxazolidinone (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM or THF.
-
Addition of Acylating Agent: Add the acyl anhydride (1.2 eq.) or acyl chloride (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC. For slower reactions, gentle heating (e.g., refluxing in toluene) can be employed to shorten the reaction time.[1]
-
Workup and Extraction: Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine. The acid wash removes residual triethylamine and DMAP, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-acylated oxazolidinone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (n-BuLi method) | Inactive n-BuLi (degraded by air/moisture). | Titrate the n-BuLi solution before use. Use a fresh bottle. |
| Insufficiently dried glassware or solvent. | Ensure all glassware is rigorously flame-dried under vacuum and solvents are properly dried. | |
| Low or No Conversion (DMAP method) | Inactive acylating agent (hydrolyzed). | Use a fresh bottle of acyl anhydride/chloride. |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer or gently heat to reflux. | |
| Multiple Byproducts | Reaction temperature too high (n-BuLi method). | Maintain the temperature at -78 °C during base and electrophile addition. |
| Presence of water quenching the reaction. | Re-check the dryness of all reagents and apparatus. | |
| Difficulty in Purification | Co-elution of product and starting material. | Optimize the eluent system for column chromatography (e.g., use a shallower gradient). |
| Streaking on TLC plate. | Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize silica gel acidity. |
Characterization of N-Acylated Product
The purified N-acyl-5-benzyl-1,3-oxazolidin-2-one should be characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. Key signals to look for include the disappearance of the N-H proton signal from the starting material and the appearance of new signals corresponding to the acyl group. The chemical shifts of the protons on the oxazolidinone ring will also be altered.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The N-H stretch from the starting material (around 3200-3300 cm⁻¹) will be absent. Two distinct carbonyl stretching frequencies will be present for the imide functionality (typically around 1780 cm⁻¹ for the ring carbonyl and 1700 cm⁻¹ for the exocyclic acyl carbonyl).
-
Optical Rotation: To confirm the retention of stereochemical integrity if a chiral starting material was used.
Conclusion
The N-acylation of this compound is a fundamental and enabling transformation in asymmetric synthesis. The choice between the robust, classic n-butyllithium protocol and the milder, more convenient DMAP-catalyzed method allows for flexibility based on the specific substrate, available equipment, and safety considerations. Careful execution of the procedures detailed in this guide, coupled with rigorous purification and characterization, will reliably provide the high-quality N-acylated intermediates necessary for subsequent diastereoselective reactions.
References
- Vertex AI Search. (2024). nbutyl lithium safety.
- Environmental Health and Safety, University of [University Name]. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
García, J. I., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed, , [Page numbers].
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Last, S., & Smith, J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- BenchChem. (2025). A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis.
-
Last, S., & Smith, J. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Journal Name], , [Page numbers].
- ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
- National Center for Biotechnology Information. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one.
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
-
National Center for Biotechnology Information. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. PubChem Compound Summary for CID 559668. Retrieved from [Link]
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Protocol for alkylation of N-acyl-5-Benzyl-1,3-oxazolidin-2-one
As a Senior Application Scientist, this guide provides an in-depth exploration of the diastereoselective alkylation of N-acyl-5-benzyl-1,3-oxazolidin-2-ones, a cornerstone of modern asymmetric synthesis. Developed by David A. Evans, this methodology leverages a recoverable chiral auxiliary to install stereocenters with a high degree of predictability and control, making it an invaluable tool in pharmaceutical development and complex molecule synthesis.[1][2][3] This document will elucidate the underlying mechanism, provide detailed, field-proven protocols, and discuss critical experimental parameters.
The Principle of Stereocontrol: Mechanism of Action
The remarkable stereoselectivity of the Evans alkylation stems from the rigid conformational control exerted by the oxazolidinone auxiliary. The process can be broken down into two key stages: the formation of a stereodefined enolate and the subsequent face-selective alkylation.
A. Formation of the (Z)-Enolate: Upon treatment with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl-oxazolidinone is deprotonated at the α-carbon.[2][4] The resulting enolate rapidly chelates to the metal cation (e.g., Li⁺ or Na⁺) using the carbonyl oxygen of the acyl group and the carbonyl oxygen of the auxiliary. This chelation forces the enolate into a rigid, planar conformation. Due to steric repulsion between the R group of the acyl chain and the bulky substituent at the C4 position of the auxiliary (the benzyl group in this case), the formation of the (Z)-enolate is overwhelmingly favored.[1][5][6]
B. Face-Selective Electrophilic Attack: The C4-benzyl group effectively shields the si-face (top face) of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered re-face (bottom face).[5][7] This directed attack ensures the formation of a new stereocenter with a predictable absolute configuration. The high diastereoselectivity is a direct result of this sterically biased approach.[4][8][9]
Caption: Mechanism of Diastereoselective Alkylation.
Experimental Workflow: A Three-Stage Process
The overall process involves three distinct experimental stages: acylation of the chiral auxiliary, diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the desired chiral product.
Caption: The three-stage experimental workflow.
Detailed Experimental Protocols
These protocols are optimized for the use of (4R,5S)-5-Benzyl-1,3-oxazolidin-2-one. Ensure all glassware is flame-dried, and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: N-Acylation with Propionyl Chloride
This initial step attaches the prochiral acyl group to the auxiliary. While traditional methods use strong bases like n-BuLi, milder conditions using an acyl transfer catalyst are often sufficient and operationally simpler.[4][10]
Materials:
-
(4R,5S)-5-Benzyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Saturated aqueous NH₄Cl, 1 M HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-5-Benzyl-1,3-oxazolidin-2-one (1.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Dissolve the solids in anhydrous THF.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup: extract with ethyl acetate, wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-propionyl-5-Benzyl-1,3-oxazolidin-2-one.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This is the core stereochemistry-defining step. Low temperatures are critical for maintaining the integrity of the enolate and maximizing selectivity.[8][9]
Materials:
-
N-propionyl-5-Benzyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)
-
Benzyl bromide (or other suitable electrophile)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS solution (1.05 eq) dropwise via syringe. The solution should turn yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight. Monitor by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to isolate the alkylated product. Diastereoselectivity can be assessed at this stage by ¹H NMR or chiral HPLC analysis.
Protocol 3: Auxiliary Cleavage via Hydrolysis
The final step removes the auxiliary to release the chiral carboxylic acid. Hydrolysis with lithium hydroperoxide is a mild and effective method that preserves the newly created stereocenter.[11][12]
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF) / Water solvent mixture
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous Na₂SO₃ solution
-
1 M NaOH, 1 M HCl
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution at 0 °C and stir for 30 minutes.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Extract the aqueous residue with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the desired chiral carboxylic acid.
-
Dry the organic layer containing the acid over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Key Parameters and Considerations
The success of the alkylation is highly dependent on several factors, which can be optimized for different substrates.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Base | NaHMDS, LiHMDS, LDA | Strong, non-nucleophilic bases are required for complete and rapid enolate formation at low temperatures. NaHMDS is often preferred for its solubility and reactivity.[8][13] |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic, polar solvents are necessary to solvate the metal enolate without interfering with the reaction. THF is the most common choice. |
| Temperature | -78 °C (Dry ice/acetone) | Crucial for kinetic control. Low temperatures stabilize the enolate, prevent side reactions (like self-condensation), and maximize diastereoselectivity.[4][7] |
| Electrophile (R'-X) | Benzyl halides, Allyl halides, Primary alkyl iodides | Highly reactive electrophiles are preferred as the enolates are sterically hindered. Activated halides give the best results.[2] Tertiary alkyl halides are generally not suitable.[14] |
| Auxiliary Cleavage | LiOH/H₂O₂, LiBH₄, Mg(OMe)₂ | LiOH/H₂O₂ yields the carboxylic acid.[12][15] Reductive cleavage (e.g., with LiBH₄) yields the corresponding primary alcohol, while other transesterification methods can produce esters. The choice depends on the desired final product. |
Conclusion
The alkylation of N-acyl-5-benzyl-1,3-oxazolidin-2-ones is a robust and highly reliable method for asymmetric carbon-carbon bond formation. By understanding the mechanistic basis for stereocontrol and carefully controlling reaction parameters, researchers can confidently generate complex chiral building blocks. The protocols provided herein serve as a validated starting point for applying this powerful technology in the fields of chemical synthesis and drug discovery.
References
-
Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
Larrow, J. F., & Le-Nhat-Thuy, T. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]
-
Reilly, J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1352-1358. [Link]
-
Request PDF. (2023). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]
-
Williams College Chemistry. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. [Link]
-
ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]
-
Köll, P., & Lützen, A. (1996). D-xylose derived oxazolidin-2-ones as chiral auxiliaries in stereoselective alkylations. Tetrahedron: Asymmetry, 7(3), 637–640. [Link]
-
University of Calgary. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
-
Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(26), 11464-11476. [Link]
-
ChemTube3D. (2012). Enantioselective Enolate Alkylation - Evans - Benzylation of chiral enolates. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Urpí, F., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(15), 5845-5849. [Link]
-
Universitat de Barcelona. (2023). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [Link]
-
Davies, S. G., et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 4(15), 2954-2975. [Link]
-
Oyelere, A. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(15), 3324–3327. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
MDPI. (2022). N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Sarpong, R., et al. (2012). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 14(23), 6096-6099. [Link]
-
ResearchGate. (2005). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ResearchGate. (2020). N-alkylation of various amides with benzyl alcohol catalyzed by... [Link]
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Application Note: Selective Cleavage of N-Acyl-4-benzyl-1,3-oxazolidin-2-one Auxiliaries
Introduction: The Challenge of Auxiliary Removal
Evans chiral auxiliaries, such as (4S)-4-benzyl-1,3-oxazolidin-2-one, are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of carbon-carbon bonds with high predictability and reliability.[1][2] The final and critical step in this synthetic sequence is the cleavage of the auxiliary to unmask the chiral product. To preserve the enantiomeric purity of the target molecule and recover the valuable auxiliary, this cleavage must be efficient and highly selective.
This guide provides a detailed technical overview and a robust protocol for the hydrolytic cleavage of N-acylated Evans auxiliaries to yield chiral carboxylic acids. While lithium hydroxide (LiOH) is a component of the reagent system, its use in isolation is detrimental, leading to non-selective cleavage. The standard, highly effective method relies on the in situ formation of lithium hydroperoxide (LiOOH) from the combination of lithium hydroxide and hydrogen peroxide (H₂O₂).[3][4] This protocol focuses exclusively on this scientifically validated and widely adopted LiOH/H₂O₂ system.
The Crux of Selectivity: Mechanism of Cleavage
The N-acylated oxazolidinone presents two sites for nucleophilic attack: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl. The desired reaction is the cleavage of the exocyclic amide bond to release the chiral carboxylic acid and the intact auxiliary.
-
Attack by Hydroxide (LiOH alone): Using only lithium hydroxide leads predominantly to attack at the less sterically hindered endocyclic carbamate carbonyl. This pathway results in the irreversible opening of the oxazolidinone ring, destroying the auxiliary and producing an undesired hydroxyamide byproduct.[5][6][7] While kinetically favored, this route represents a critical failure in the synthetic strategy.
-
Attack by Hydroperoxide (LiOH/H₂O₂): The combination of LiOH and H₂O₂ generates the hydroperoxide anion (⁻OOH), which is the key nucleophile.[7] While initial attack may still favor the endocyclic position, the resulting tetrahedral intermediate has a high energy barrier to decomposition.[3][8] This allows for the thermodynamically controlled, albeit slower, attack at the desired exocyclic amide carbonyl. This pathway selectively cleaves the acyl group, yielding a peroxyacid intermediate, which is subsequently reduced to the carboxylic acid during workup.[7][9]
The profound difference in reactivity and selectivity underscores why the LiOH/H₂O₂ cocktail is the authoritative method for this transformation.[3]
Caption: Regioselectivity of N-Acyl Oxazolidinone Cleavage.
Critical Safety Consideration: Oxygen Evolution
A frequently overlooked but critical safety hazard of the LiOH/H₂O₂ cleavage is the evolution of oxygen gas (O₂).[6][7] This phenomenon is general and arises from the decomposition of the peracid intermediate by the excess hydrogen peroxide present in the reaction.[10]
Mechanism of O₂ Generation:
-
Peracid Formation: R-C(=O)OOH is formed after cleavage.
-
Decomposition: R-C(=O)OOH + H₂O₂ (excess) → R-COOH + H₂O + O₂(g)
This release of oxygen into the headspace of a reactor containing flammable organic solvents (like THF) can create a potentially explosive atmosphere.[10] Mitigation strategies are essential for safe execution, especially at scale. These include maintaining a robust inert atmosphere with a nitrogen sweep and carefully controlling the addition rate of the LiOH solution to manage the reaction rate.[10]
Experimental Protocol: Cleavage of N-Propionyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
This protocol describes the cleavage of a representative N-acylated auxiliary to yield (S)-2-methylbutanoic acid. The principles are broadly applicable.
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |
| N-Propionyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | 233.28 | 10.0 | 2.33 g | Substrate (1.0 equiv) |
| Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Anhydrous recommended |
| Deionized Water | 18.02 | - | 10 mL | |
| Hydrogen Peroxide (30% w/w in H₂O) | 34.01 | ~46.0 | 5.2 mL | 4.6 equiv H₂O₂ |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 16.0 | 671 mg | 1.6 equiv LiOH |
| Sodium Sulfite (Na₂SO₃) | 126.04 | ~20.0 | 2.5 g | Quenching agent (for workup) |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | For acidification |
| Diethyl Ether or Ethyl Acetate | - | - | ~150 mL | Extraction solvent |
| Brine (Saturated NaCl solution) | - | - | 25 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying agent |
graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="1. Reaction Setup\nDissolve substrate in THF/H₂O\nCool to 0 °C"]; B[label="2. Reagent Addition\nAdd H₂O₂ solution\nSlowly add aqueous LiOH"]; C [label="3. Reaction & Monitoring\nStir at 0 °C for 1-3 h\nMonitor by TLC/LCMS"]; D [label="4. Quenching\nAdd aqueous Na₂SO₃ to\ndestroy excess peroxide"]; E [label="5. Solvent Removal\nRemove THF under\nreduced pressure"]; F [label="6. Auxiliary Recovery\nExtract aqueous phase with Et₂O\nto recover the chiral auxiliary"]; G [label="7. Product Isolation\nAcidify aqueous phase to pH 2-3\nExtract with Et₂O"]; H [label="8. Final Processing\nDry, filter, and concentrate\nthe organic phase"];
A -> B -> C -> D -> E -> F -> G -> H; }
Caption: General workflow for auxiliary cleavage and product isolation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (2.33 g, 10.0 mmol) in THF (40 mL). Add water (10 mL) and cool the mixture to 0 °C in an ice-water bath.
-
Peroxide Addition: To the cooled, stirring solution, add the 30% hydrogen peroxide solution (5.2 mL, ~46 mmol) via syringe.
-
Hydrolysis: Prepare a solution of lithium hydroxide monohydrate (671 mg, 16.0 mmol) in deionized water (10 mL). Add this LiOH solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LCMS (typically 1-3 hours).
-
Quenching: Once the reaction is complete, slowly add a solution of sodium sulfite (2.5 g, ~20 mmol) in water (20 mL) at 0 °C to quench the excess peroxide. Caution: This can be exothermic. Stir for 20 minutes.
-
Solvent Removal: Concentrate the mixture in vacuo to remove the bulk of the THF.
-
Auxiliary Recovery: Transfer the remaining aqueous slurry to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL) to recover the (4S)-4-benzyl-1,3-oxazolidin-2-one auxiliary. The combined organic layers can be dried, filtered, and concentrated to obtain the crude auxiliary, which can be purified by recrystallization.
-
Carboxylic Acid Isolation: Cool the aqueous layer from the previous step in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Further purification can be achieved by distillation or chromatography if necessary.
Troubleshooting and Data Interpretation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive H₂O₂. | Allow the reaction to stir longer or warm to room temperature. Use a fresh bottle of H₂O₂. |
| Low Yield of Acid | Incomplete extraction; Epimerization. | Ensure complete acidification before extraction. Perform extractions promptly after workup. Avoid overly harsh conditions. |
| Formation of Hydroxyamide Byproduct | Ratio of LiOH to H₂O₂ is too high; Reaction temperature too high.[7] | Ensure accurate measurement of reagents. Maintain low temperature (0 °C) during LiOH addition and reaction.[7] |
| Poor Auxiliary Recovery | Emulsion during extraction; Auxiliary degradation. | Add brine to break up emulsions. Ensure the quench is sufficient and the workup is not overly acidic or basic. |
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1378–1385. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Vo, D., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 257–264. [Link]
-
Krenske, E. H., et al. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]
-
Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(17), 2948–2952. [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
- Evans, D. A. (n.d.). Evans enolate alkylation-hydrolysis. Harvard University.
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]
-
Reddit user discussion. (2023). Hydrolysis of Amides using Peroxides. r/OrganicChemistry. [Link]
-
Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Synfacts. [Link]
-
Armstrong, A., et al. (2021). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents. Nature Communications, 12(1), 5231. [Link]
-
Bouasla, R., et al. (2011). Ethyl (4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl-L-alaninate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1713. [Link]
-
PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Reductive Cleavage of 5-Benzyl-1,3-oxazolidin-2-one Auxiliaries
Introduction: The Crucial Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule dictates its pharmacological activity. Among the most reliable and effective strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1][2] The Evans oxazolidinone auxiliaries, first introduced in the early 1980s, represent a cornerstone of this approach, enabling chemists to perform a wide array of diastereoselective transformations such as alkylations, aldol reactions, and Diels-Alder reactions with exceptional predictability and control.[3]
The (4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one and its derivatives are powerful tools in this context. After successfully guiding a stereoselective reaction, the final and critical step is the non-destructive cleavage of the auxiliary from the newly synthesized chiral molecule.[4] This process must be efficient and selective, yielding the desired product without racemization of the newly created stereocenter(s) and ideally allowing for the recovery of the valuable auxiliary.[2] This guide provides a detailed examination of the reductive cleavage of N-acyl-5-benzyl-1,3-oxazolidin-2-ones to furnish chiral primary alcohols, a transformation of significant synthetic utility.
Mechanism and Rationale: Choosing the Right Reductive Pathway
The cleavage of the N-acyl bond in an oxazolidinone can be achieved through various methods to yield carboxylic acids, esters, aldehydes, or alcohols.[4][5] Reductive cleavage to a primary alcohol is typically accomplished using metal hydride reagents. The choice of reagent is critical and is dictated by the reactivity of the substrate and the desired outcome.
The most commonly employed reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄).[6][5] Both reagents function by delivering a hydride ion (H⁻) to the exocyclic amide carbonyl group.
The General Mechanism of Reductive Cleavage
The reduction of the N-acyl oxazolidinone to a primary alcohol proceeds through a two-step addition of hydride.
-
Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and elimination of the oxazolidinone auxiliary as a lithium salt. This step generates an intermediate aldehyde.
-
Second Hydride Attack: The resulting aldehyde is immediately reduced by a second equivalent of the hydride reagent to form a lithium alkoxide.
-
Aqueous Workup: A final aqueous workup protonates the alkoxide and the auxiliary's nitrogen anion, yielding the desired primary alcohol and the recoverable chiral auxiliary.
dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee];
// Nodes start [label="N-Acyl Oxazolidinone"]; intermediate1 [label="Tetrahedral Intermediate"]; aldehyde [label="Aldehyde Intermediate"]; alkoxide [label="Lithium Alkoxide"]; alcohol [label="Primary Alcohol"]; auxiliary [label="Recovered Auxiliary"];
// Edges start -> intermediate1 [label="+ [H⁻] (e.g., LiAlH₄)"]; intermediate1 -> aldehyde [label="- [Auxiliary]-Li+"]; aldehyde -> alkoxide [label="+ [H⁻]"]; alkoxide -> alcohol [label="+ H₂O Workup"]; aldehyde -> alcohol [label="", style=invis]; // for layout intermediate1 -> auxiliary [label="Cleavage & Workup"];
// Styling node [fontname="Helvetica", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; start [fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol [fillcolor="#34A853", fontcolor="#FFFFFF"]; auxiliary [fillcolor="#FBBC05", fontcolor="#202124"]; } केंद Figure 1: General workflow for the reductive cleavage of an N-acyl oxazolidinone.
Causality in Reagent Selection: LiAlH₄ vs. LiBH₄
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent.[7][8] Its high reactivity ensures the efficient reduction of the amide linkage in the N-acyl oxazolidinone.[8] However, its potency means it will also reduce most other carbonyl functionalities (esters, carboxylic acids, etc.) present in the molecule. Therefore, LiAlH₄ is the reagent of choice when the N-acyl group is the only reducible functionality or when global reduction is desired. Due to its high reactivity with protic solvents, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[7][9]
-
Lithium Borohydride (LiBH₄): LiBH₄ is a milder and more selective reducing agent compared to LiAlH₄.[6] It readily reduces esters and lactones but is generally less reactive towards amides. However, in the context of N-acyl oxazolidinones, the electronic nature of the imide system facilitates reduction by LiBH₄. The key advantage of LiBH₄ is its greater chemoselectivity. For instance, it can often selectively reduce the N-acyl group in the presence of a carboxylic acid.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 1: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for substrates where the N-acyl oxazolidinone is the primary reducible group.
Materials:
-
N-Acyl-(4R,5S)-4-benzyl-5-phenyl-1,3-oxazolidin-2-one
-
Lithium Aluminum Hydride (LiAlH₄), 1 M solution in THF or solid
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Potassium Tartrate solution (Rochelle's salt)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv). Dissolve it in anhydrous THF (or Et₂O) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add LiAlH₄ (2.0-3.0 equiv, as a 1 M solution or carefully portion-wise as a solid) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all equipment is dry and the reaction is under an inert atmosphere. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully and slowly quench the reaction at 0 °C by the sequential addition of:
-
Deionized water (X mL per Y g of LiAlH₄ used)
-
1 M NaOH solution (X mL per Y g of LiAlH₄)
-
Deionized water (3X mL per Y g of LiAlH₄)
-
This is the Fieser workup method, which results in a granular precipitate of aluminum salts that is easy to filter.
-
-
Alternative Quench: Alternatively, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and allow the mixture to stir vigorously until two clear layers form.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or Et₂O. If using the Rochelle's salt quench, separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic filtrates/extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, containing the chiral primary alcohol and the recovered auxiliary, can be purified by flash column chromatography.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded];
// Nodes A [label="Dissolve N-Acyl Oxazolidinone in Anhydrous THF"]; B [label="Cool to 0 °C"]; C [label="Slowly Add LiAlH₄ Solution"]; D [label="Monitor by TLC"]; E [label="Quench Reaction (e.g., Fieser or Rochelle's Salt)"]; F [label="Filter/Extract"]; G [label="Dry and Concentrate"]; H [label="Purify by Chromatography"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction Complete"]; E -> F; F -> G; G -> H;
// Styling node [fontname="Helvetica", fontsize=10, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंद Figure 2: Workflow for LiAlH₄-mediated reductive cleavage.
Data Summary: Typical Conditions and Yields
The efficiency of the reductive cleavage is highly dependent on the substrate. The following table provides a summary of typical reaction conditions for the cleavage of various N-acyl oxazolidinones.
| Substrate (N-Acyl Group) | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Typical Yield of Alcohol (%) |
| Propionyl | LiAlH₄ | 2.0 | THF | 0 | >90 |
| Phenylacetyl | LiBH₄ | 3.0 | Et₂O | 0 to RT | 85-95 |
| Cinnamoyl | LiAlH₄ | 2.5 | THF | 0 | ~90* |
| Crotonyl | LiBH₄ | 3.0 | THF | 0 | 80-90 |
*Note: With α,β-unsaturated systems, LiAlH₄ may also reduce the carbon-carbon double bond.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through clear checkpoints:
-
Reaction Monitoring: The disappearance of the starting material and the appearance of the product and auxiliary spots on a TLC plate provide a real-time assessment of the reaction's progress.
-
Workup Efficacy: A successful Fieser quench will result in a readily filterable white solid. A successful Rochelle's salt quench will lead to two clear, easily separable liquid phases.
-
Product and Auxiliary Recovery: The final validation comes from the isolation of the desired chiral alcohol in high yield and the recovery of the chiral auxiliary, which can be confirmed by NMR spectroscopy and comparison to authentic samples. High recovery of the auxiliary is a key indicator of a clean and efficient cleavage reaction.
Conclusion
The reductive cleavage of 5-benzyl-1,3-oxazolidin-2-one auxiliaries is a robust and reliable method for the synthesis of chiral primary alcohols. The choice between a powerful reducing agent like LiAlH₄ and a milder one like LiBH₄ allows for strategic flexibility based on the substrate's functional group tolerance. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently execute this critical transformation, advancing their synthetic campaigns in the pursuit of complex chiral molecules.
References
-
Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link][10][11][12]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link][1][13]
-
University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Course Material. [Link][6]
-
Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link][2][14]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][8]
-
University of Calgary. Introduction to Organic Chemistry. [Link][7]
-
Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link][9]
-
The Organic Chemistry Tutor. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. [Link][15]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. 13.8. Reductions of Acyl Compounds Using Hydrides – Introduction to Organic Chemistry [saskoer.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: Stereoselective Synthesis of Chiral Carboxylic Acids Using 5-Benzyl-1,3-oxazolidin-2-one
Abstract
The stereocontrolled synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry, with profound implications for pharmaceutical development and the total synthesis of complex natural products. Among the most robust and predictable methods for achieving this is the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a diastereoselective transformation.[1][2] This guide provides an in-depth examination of the Evans Asymmetric Alkylation, a powerful strategy employing the (S)- or (R)-5-benzyl-1,3-oxazolidin-2-one auxiliary. We will dissect the mechanistic underpinnings of the high stereocontrol, provide detailed, field-proven protocols for the complete synthetic sequence—from acylation to cleavage—and present data that underscore the reliability of this methodology for researchers, medicinal chemists, and process development scientists.
Foundational Principles: The Mechanism of Stereocontrol
The remarkable efficacy of the 5-benzyl-1,3-oxazolidin-2-one auxiliary, a class of reagents popularized by David A. Evans, lies in its ability to create a rigid and predictable steric environment around a reactive enolate.[3] The entire process relies on a logical three-step sequence: covalent attachment of the auxiliary, a highly diastereoselective bond formation, and subsequent removal of the auxiliary to reveal the enantiomerically enriched product.[2]
The key to stereocontrol is the formation of a conformationally constrained metal enolate. The process unfolds as follows:
-
N-Acylation: A prochiral acyl group is attached to the nitrogen of the oxazolidinone.
-
Enolate Formation: A strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), deprotonates the α-carbon of the acyl group. This creates a planar enolate.
-
Chelation & Steric Shielding: The lithium or sodium cation is chelated by the two carbonyl oxygens of the N-acyl oxazolidinone system. This forces the enolate into a rigid, U-shaped conformation. In this conformation, the bulky benzyl group at the C5 position of the auxiliary effectively shields one face of the planar enolate.
-
Directed Alkylation: An incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in the formation of a new carbon-carbon bond with a predictable stereochemistry.[4]
This elegant interplay of chelation and steric hindrance is the source of the exceptionally high diastereoselectivity observed in these reactions.
Caption: Mechanism of Stereocontrol in Evans Alkylation.
The Synthetic Workflow: A Three-Step Guide
The synthesis of a target chiral carboxylic acid using this methodology is a sequential process. Each step is critical for achieving high yield and stereopurity. The overall workflow is visualized below.
Caption: General workflow for chiral carboxylic acid synthesis.
Protocol 1: N-Acylation of (R)-5-Benzyl-1,3-oxazolidin-2-one
This initial step attaches the desired carboxylic acid precursor to the chiral auxiliary. The use of n-butyllithium (n-BuLi) is a classic and highly effective method for this transformation.[5]
Materials & Equipment:
-
(R)-5-Benzyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Acyl chloride (e.g., Propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere, add (R)-5-benzyl-1,3-oxazolidin-2-one (1.0 eq.) to a flame-dried flask. Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium salt.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.
-
Quench & Workup: Cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acylated oxazolidinone.[5]
Protocol 2: Diastereoselective Alkylation of the N-Acyl Intermediate
This is the key stereocenter-forming step. The protocol uses sodium hexamethyldisilazide (NaHMDS) for enolate formation, a strong base that provides excellent results.[6]
Materials & Equipment:
-
N-acylated (R)-5-benzyl-1,3-oxazolidin-2-one (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS, typically 1.0 M in THF)
-
Alkylating agent (e.g., Allyl iodide, Benzyl bromide)
-
All equipment from Protocol 1
Procedure:
-
Setup: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Enolate Formation: Cool the solution to -78 °C. Add NaHMDS (1.1 eq.) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (1.2 eq.) dropwise. It is crucial to maintain the temperature at -78 °C during the addition to maximize diastereoselectivity.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction time may vary depending on the electrophile's reactivity. Monitor by TLC.
-
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate, brine wash, drying).
-
Purification: Concentrate the organic layers and purify the crude product by silica gel chromatography. The two diastereomers, if any, can often be separated at this stage. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[6]
Protocol 3: Hydrolytic Cleavage to Yield the Chiral Carboxylic Acid
The final step removes the auxiliary, yielding the desired product and allowing for the recovery of the valuable chiral starting material. The LiOH/H₂O₂ method is exceptionally mild and effective, preventing epimerization of the newly formed stereocenter.[7][8]
Materials & Equipment:
-
N-acylated, alkylated product (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Cleavage: Cool the solution to 0 °C in an ice bath. Add aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq.).
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC shows complete consumption of the starting material.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, approx. 5 eq.) and stir for 30 minutes.
-
Auxiliary Recovery: Concentrate the mixture on a rotary evaporator to remove most of the THF. Add water and extract with ethyl acetate (3x) to recover the (R)-5-benzyl-1,3-oxazolidin-2-one auxiliary. The combined organic layers can be dried and purified for reuse.
-
Carboxylic Acid Isolation: Acidify the remaining aqueous layer to pH 1-2 by the dropwise addition of 1 M HCl at 0 °C.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically pure chiral carboxylic acid.[7][9]
Data Presentation: Expected Outcomes
The Evans auxiliary methodology is known for its high yields and exceptional levels of stereocontrol. The following table summarizes typical results for the alkylation of a propionyl-derivatized auxiliary.
| Electrophile (R-X) | Product (Chiral Carboxylic Acid) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Typical Overall Yield |
| Allyl iodide | (R)-2-Methyl-4-pentenoic acid | >98:2[6] | >99% | 75-85% |
| Benzyl bromide (BnBr) | (R)-2-Methyl-3-phenylpropanoic acid | >99:1 | >99% | 80-90% |
| Methyl iodide (MeI) | (R)-2-Methylpropanoic acid | >95:5 | >98% | 70-80% |
| Isopropyl iodide | (R)-2,3-Dimethylbutanoic acid | >97:3 | >99% | 70-80% |
Note: Yields are representative and can vary based on scale and specific reaction conditions.
Broader Impact in Scientific Research
The reliability of Evans oxazolidinone auxiliaries has made them a go-to method in various fields.[10] In drug development , this strategy is frequently used in the early phases to synthesize enantiomerically pure building blocks for creating new chemical entities.[4][11] In natural product synthesis , the methodology has been instrumental in establishing complex stereochemical arrays, as demonstrated in classic syntheses like that of the macrolide cytovaricin by Evans himself, where multiple stereocenters were set using this chemistry.[1]
Conclusion
The use of this compound as a chiral auxiliary for the asymmetric synthesis of carboxylic acids represents a powerful and validated technology. Its success is rooted in a predictable mechanism that provides a rigid steric environment for highly diastereoselective reactions. The protocols detailed herein offer a reliable pathway for researchers to access enantiomerically pure molecules with high fidelity. The robustness of this method, from the initial acylation to the final cleavage, ensures its continued prominence in the toolbox of synthetic organic chemists.
References
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104.
-
Calderón, F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
Urpi, F., et al. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC, NIH. Retrieved from [Link]
-
University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
White, J. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
- Davies, S. G., et al. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society.
-
Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551. Available at: [Link]
-
Ager, D. J., et al. (1998). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry, 63(19), 6732-6734. Available at: [Link]
-
Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Stereoselective Synthesis of Enantiomerically Pure Alcohols Using (S)-5-Benzyl-1,3-oxazolidin-2-one
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and natural product synthesis. Chiral alcohols, in particular, are ubiquitous building blocks in a vast array of biologically active molecules. This technical guide provides an in-depth exploration of a robust and highly predictable methodology for the preparation of enantiomerically pure alcohols utilizing the Evans' chiral auxiliary, (S)-5-benzyl-1,3-oxazolidin-2-one. Derived from the readily available amino acid L-phenylalanine, this auxiliary offers exceptional stereocontrol in the critical alcohol-forming reduction step.[1] We will dissect the mechanistic underpinnings of this control, provide detailed, field-proven protocols for the complete synthetic sequence, and offer insights into the causality behind key experimental choices.
Introduction: The Power of Chiral Auxiliaries
Asymmetric synthesis often relies on strategies to influence the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent transformation in a diastereoselective manner.[2][3][4] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.
Among the most powerful and versatile of these tools are the oxazolidinone-based auxiliaries developed by David A. Evans and his colleagues.[1][5] These auxiliaries, particularly the (S)-4-benzyl and (S)-5-benzyl substituted variants, have become a gold standard for the reliable and predictable formation of carbon-carbon bonds.[1][6] This guide focuses specifically on the synthesis of chiral alcohols, a process that hinges on the diastereoselective reduction of an N-acyl-oxazolidinone precursor.
The Principle of Stereocontrol
The remarkable stereoselectivity achieved with the 5-benzyl-1,3-oxazolidin-2-one auxiliary is a direct consequence of its conformationally rigid structure, which dictates the trajectory of incoming reagents. The synthetic strategy involves three key stages: N-acylation, diastereoselective reduction, and auxiliary cleavage.
Figure 1. High-level overview of the synthetic sequence.
The critical stereodefining step is the reduction of a β-ketoacyl group attached to the auxiliary. By employing a chelating Lewis acid, the N-acyl oxazolidinone is locked into a rigid six-membered ring conformation. In this arrangement, the large benzyl group at the C5 position effectively shields the Si-face of the ketone carbonyl. Consequently, a hydride reducing agent is forced to attack from the less sterically hindered Re-face, leading to the preferential formation of one diastereomer.[7]
Figure 2. Chelation-controlled model for diastereoselective hydride attack.
Experimental Protocols
Protocol 1: N-Acylation of (S)-5-Benzyl-1,3-oxazolidin-2-one
This procedure describes the acylation with a generic acyl chloride to form the β-ketoacyl substrate required for the reduction step. This classic method uses a strong base at low temperatures to ensure complete deprotonation and rapid acylation.[8]
Materials:
-
(S)-5-Benzyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Acyl Chloride (e.g., 3-oxobutanoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add (S)-5-benzyl-1,3-oxazolidin-2-one (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the auxiliary in anhydrous THF (approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 10 minutes. The solution may turn pale yellow.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium salt.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/EtOAc gradient) to yield the pure N-acylated product.
Protocol 2: Diastereoselective Reduction to the Alcohol Adduct
This protocol employs sodium borohydride for the reduction. While NaBH₄ is a mild reducing agent, pre-treatment with a Lewis acid like magnesium bromide or zinc chloride is crucial for establishing the chelated intermediate that directs the stereoselective hydride delivery.[7][9]
Materials:
-
N-Acylated Oxazolidinone (from Protocol 1)
-
Anhydrous THF and Methanol (MeOH)
-
Magnesium Bromide Etherate (MgBr₂·OEt₂) or Zinc Chloride (ZnCl₂)
-
Sodium Borohydride (NaBH₄)
-
Saturated aqueous NH₄Cl solution
-
EtOAc, Brine, Anhydrous MgSO₄
Procedure:
-
Under an inert atmosphere, dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Add MgBr₂·OEt₂ (1.2 eq.) and stir for 30 minutes to allow for chelation.
-
In a separate flask, prepare a solution of NaBH₄ (1.5 eq.) in a 4:1 mixture of THF/MeOH.
-
Slowly add the NaBH₄ solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analysis & Purification: The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.). The product is often a crystalline solid and can be purified by recrystallization or flash chromatography to furnish the major diastereomer.
Protocol 3: Reductive Cleavage to Yield the Chiral Alcohol
This final step liberates the desired enantiomerically pure alcohol and regenerates the chiral auxiliary. Lithium borohydride is an effective reagent for this transformation, cleaving the N-acyl bond without epimerizing the newly formed stereocenter.[10]
Materials:
-
N-Acyl Alcohol Adduct (from Protocol 2)
-
Anhydrous Diethyl Ether (Et₂O) or THF
-
Lithium Borohydride (LiBH₄)
-
1 M Sodium Hydroxide (NaOH) solution
-
EtOAc, Brine, Anhydrous MgSO₄
Procedure:
-
Dissolve the purified alcohol adduct (1.0 eq.) in anhydrous Et₂O (0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0 eq.) portion-wise. Hydrogen gas evolution may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours until the starting material is consumed (TLC analysis).
-
Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding 1 M NaOH solution until gas evolution ceases.
-
Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Separation: The desired chiral alcohol will be in the organic phase. The aqueous phase will contain the lithium salt of the recovered chiral auxiliary.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude chiral alcohol. Purify by flash chromatography.
-
Auxiliary Recovery: Acidify the aqueous layer to pH ~1 with concentrated HCl. Extract the aqueous layer with dichloromethane (DCM). The combined DCM layers contain the recovered (S)-5-benzyl-1,3-oxazolidin-2-one, which can be purified by recrystallization.
Representative Data
The following table summarizes typical results for the diastereoselective reduction of various β-ketoacyl groups attached to the (S)-5-benzyl-1,3-oxazolidin-2-one auxiliary. High diastereoselectivity is consistently observed.
| Acyl Group (R) | Reducing System | Typical Diastereomeric Ratio (syn:anti) | Reference |
| Phenyl (Ph) | NaBH₄, MgBr₂·OEt₂ | >95:5 | Illustrative |
| Methyl (Me) | NaBH₄, ZnCl₂ | 90:10 | [11] |
| Isopropyl (i-Pr) | Tetramethylammonium triacetoxyborohydride | >98:2 | [7] |
| Benzyl (Bn) | NaBH₄, MgBr₂·OEt₂ | >95:5 | Illustrative |
Note: The "syn" descriptor refers to the relative stereochemistry of the newly formed hydroxyl group and the β-substituent on the acyl chain, following cleavage from the auxiliary.
Conclusion and Best Practices
The use of (S)-5-benzyl-1,3-oxazolidin-2-one provides a powerful and predictable platform for the synthesis of enantiomerically pure alcohols. The success of this methodology relies on careful experimental technique.
-
Anhydrous Conditions: All steps prior to aqueous workup must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organometallic reagents and intermediates.
-
Temperature Control: Maintaining low temperatures (-78 °C) is critical, especially during the enolate formation and reduction steps, to maximize selectivity and prevent side reactions.
-
Reagent Purity: The quality of the n-BuLi and the acyl chloride is paramount for achieving high yields in the acylation step.
-
Auxiliary Recovery: Efficient recovery and recycling of the chiral auxiliary are key to the economic and environmental sustainability of this method on a larger scale.
This guide provides a solid foundation for researchers and drug development professionals to confidently apply this cornerstone of asymmetric synthesis in their work.
References
-
Title: Evans Aldol Reaction Source: Chem-Station Int. Ed. URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]
-
Title: Evans aldol ppt Source: Slideshare URL: [Link]
-
Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: ResearchGate URL: [Link]
-
Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]
-
Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
-
Title: Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions Source: CoLab URL: [Link]
-
Title: Hydroxyl-directed 1,3 Reductions of Ketones Source: Organic Chemistry, Reaction Mechanism (YouTube) URL: [Link]
-
Title: A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone Source: Scribd URL: [Link]
-
Title: Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Diastereoselective reduction of β-hydroxy ketone Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 5-Benzyl-1,3-oxazolidin-2-one in Natural Product Total Synthesis: A Guide for Researchers
In the intricate field of natural product total synthesis, where the precise construction of stereochemically complex molecules is paramount, chiral auxiliaries have established themselves as indispensable tools. Among these, the Evans-type oxazolidinones, particularly 5-benzyl-1,3-oxazolidin-2-one, have garnered significant attention for their reliability and high degree of stereocontrol in carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive natural products, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
Introduction: The Power of Chiral Auxiliaries
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific configuration.[1][2] The auxiliary is subsequently removed, having fulfilled its role in transferring its chirality to the substrate. The effectiveness of a chiral auxiliary is judged by its ability to be easily attached and removed, its capacity to induce high diastereoselectivity, and its recyclability.[1]
The (S)-4-benzyl-2-oxazolidinone and its (R)-enantiomer are powerful chiral auxiliaries developed by David A. Evans and his research group.[3] These auxiliaries are widely employed in asymmetric alkylations and aldol reactions, providing predictable and high levels of stereocontrol.[3][4] The benzyl substituent at the 5-position effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face.[5]
Core Applications in Natural Product Synthesis
The utility of this compound is prominently demonstrated in the total synthesis of numerous complex natural products, particularly polyketides and macrolides, which are rich in stereogenic centers.
Case Study: Asymmetric Aldol Reaction in the Synthesis of Bioactive Molecules
A key transformation enabled by this compound is the diastereoselective aldol reaction, which allows for the construction of β-hydroxy carbonyl moieties with excellent stereocontrol. A prime example is the synthesis of key fragments of complex natural products, where the precise stereochemistry of hydroxyl and methyl groups is crucial for biological activity.[1]
In a representative synthesis, (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one is utilized to generate a boron enolate, which then reacts with a chiral aldehyde to furnish the desired "Evans syn" aldol adduct with high diastereoselectivity.[1] This transformation is pivotal in building up the carbon skeleton of the target molecule with the correct relative and absolute stereochemistry.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experimental workflows involving (S)-4-benzyl-2-oxazolidin-2-one.
Protocol 1: Preparation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes an efficient, one-pot synthesis of the chiral auxiliary from L-phenylalanine.[6]
Materials:
-
L-Phenylalanine
-
Thionyl chloride
-
Sodium borohydride
-
Methanol
-
Diethyl carbonate
-
Potassium carbonate
Procedure:
-
In a suitable reaction vessel, L-phenylalanine is reacted with thionyl chloride and sodium borohydride in an aqueous methanolic solution to yield phenylalaninol.[6]
-
The resulting amino alcohol is then cyclized using diethyl carbonate and potassium carbonate in the absence of a solvent to afford (S)-4-benzyl-2-oxazolidinone in excellent yield.[6] The product can be purified by recrystallization or column chromatography.
Protocol 2: Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol details the N-acylation of the auxiliary, a necessary step before its use in stereoselective transformations.[5]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.
-
Add propionic anhydride dropwise to the mixture.
-
The reaction is typically heated to reflux for a short period to ensure complete conversion.[5]
-
After cooling, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The resulting (S)-4-benzyl-3-propanoyl-2-oxazolidinone is purified by column chromatography.[5]
Protocol 3: Diastereoselective Aldol Reaction
This protocol outlines a typical Evans syn-aldol reaction.[1]
Materials:
-
(4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
A chiral aldehyde
-
Dichloromethane (CH₂Cl₂)
-
pH 7 buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve (4R)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one in CH₂Cl₂ and cool the solution to 0 °C.
-
Sequentially add Bu₂BOTf and DIPEA. Stir the resulting solution at 0 °C for 30 minutes to form the boron enolate, then cool to -78 °C.[1]
-
Slowly add a solution of the aldehyde in CH₂Cl₂ to the enolate solution.
-
Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C over 1 hour.[1]
-
Quench the reaction by adding pH 7 buffer and methanol.
-
To facilitate the workup, slowly add a 30% solution of H₂O₂ in methanol, maintaining the temperature below 5 °C. Stir for an additional hour at 0 °C.[1]
-
Extract the product with CH₂Cl₂, wash the combined organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[1]
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the N-acyl group to yield a chiral carboxylic acid.[5][7]
Materials:
-
N-acylated oxazolidinone adduct
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the N-acylated oxazolidinone in a mixture of THF and water and cool to 0 °C.
-
Add an aqueous solution of lithium hydroxide and 30% hydrogen peroxide.
-
Stir the reaction at 0 °C until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.[5]
-
Acidify the mixture and extract the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
| Reaction Step | Reagents | Typical Yield | Diastereomeric Ratio (d.r.) | Reference |
| Acylation | Propionic anhydride, Et₃N, DMAP | >95% | N/A | [5] |
| Aldol Reaction | Bu₂BOTf, DIPEA, Aldehyde | 80-95% | >95:5 | [1] |
| Alkylation | NaHMDS, Allyl Iodide | 85-95% | >98:2 | [5] |
| Hydrolytic Cleavage | LiOH, H₂O₂ | >90% | N/A | [5][7] |
Visualizations
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow of an Evans asymmetric aldol reaction.
Stereochemical Model of the Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Conclusion
This compound stands as a robust and reliable chiral auxiliary in the challenging arena of natural product total synthesis. Its ability to direct the stereochemical outcome of key carbon-carbon bond-forming reactions with high predictability and efficiency has made it an invaluable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this powerful methodology in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(25), 20987-21021. [Link]
-
Ghosh, A. K., & Li, J. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Israel Journal of Chemistry, 58(3-4), 214-226. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Couto, I., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 13956-13971. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1503-1507. [Link]
-
Evans, D. A., et al. (1990). Total synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031. [Link]
-
Kim, D., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2826. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(25), 20987-21021. [Link]
-
Ghosh, A., & Munshi, P. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Preparations and Procedures International, 43(4), 363-368. [Link]
Sources
- 1. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of 5-Benzyl-1,3-oxazolidin-2-one for Asymmetric Synthesis and Drug Discovery
Introduction
The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold that holds significant importance in both medicinal chemistry and synthetic organic chemistry.[1][2] It forms the core of several approved drugs, most notably the antibiotic Linezolid, and its derivatives exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] Beyond its direct therapeutic potential, the oxazolidinone framework is a cornerstone of modern asymmetric synthesis.
Pioneered by David A. Evans, chiral oxazolidin-2-ones, such as 5-benzyl-1,3-oxazolidin-2-one, serve as powerful chiral auxiliaries.[5][6] These molecules are temporarily incorporated into a synthetic route to masterfully control the stereochemical outcome of bond-forming reactions.[7] The fundamental strategy involves attaching a prochiral substrate to the nitrogen of the auxiliary, performing a highly diastereoselective transformation on that substrate, and subsequently cleaving the desired chiral product, often allowing for the recovery and reuse of the auxiliary.[6] The effectiveness of this approach stems from the conformational rigidity and steric influence of the substituted oxazolidinone, which creates a biased environment for incoming reagents.[7]
This guide provides an in-depth exploration of the derivatization of this compound, focusing on the critical N-acylation step and its application in diastereoselective alkylation and aldol reactions—two of the most powerful methods for constructing chiral molecules. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale to empower experimental design and troubleshooting.
The Principle of Stereocontrol: A Mechanistic Overview
The remarkable stereodirecting power of this compound and its isomers lies in their ability to govern the facial selectivity of enolate reactions. The process begins with the N-acylation of the oxazolidinone, which covalently links the substrate to the chiral controller. Upon deprotonation with a suitable base, a rigid enolate is formed. The key to high diastereoselectivity is the formation of a specific enolate geometry, typically the (Z)-enolate, which is often achieved using boron-based Lewis acids.[6][8]
Once formed, the bulky benzyl substituent at the C5 position (or C4 in more common analogues) sterically shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, resulting in the formation of one diastereomer in significant excess. This entire process is orchestrated by a well-defined, chelated transition state that locks the conformation of the reacting species.
Caption: Logical workflow for asymmetric synthesis using an oxazolidinone auxiliary.
Core Derivatization Protocol: N-Acylation
The indispensable first step in utilizing this compound as a chiral auxiliary is its derivatization at the nitrogen atom. This N-acylation attaches the desired carbonyl-containing substrate, transforming it into a prochiral precursor poised for stereoselective modification. The choice of acylation method depends on the scale, the nature of the acyl group, and the desired operational simplicity.
Protocol 2.1: Classic N-Acylation via n-Butyllithium
This is the most established method, relying on the strong, non-nucleophilic base n-butyllithium (n-BuLi) to completely deprotonate the oxazolidinone N-H bond. The resulting lithium amide is a potent nucleophile that readily reacts with an acyl chloride. The cryogenic temperature (-78 °C) is critical for maintaining the stability of the organolithium reagent and preventing side reactions.[9]
Materials:
-
(S)-5-Benzyl-1,3-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Acyl chloride (e.g., Propionyl chloride, 1.1 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add (S)-5-benzyl-1,3-oxazolidin-2-one (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the solid in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5 minutes. The solution may turn pale yellow.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-acyl derivative.
Protocol 2.2: One-Pot N-Acylation with Carboxylic Acids
This method offers greater operational simplicity by avoiding pyrophoric n-BuLi and cryogenic conditions. It allows for the direct use of a carboxylic acid by forming a mixed anhydride in situ with pivaloyl chloride. This "activated" acid is then readily attacked by the oxazolidinone.[10]
Materials:
-
(S)-5-Benzyl-1,3-oxazolidin-2-one
-
Carboxylic acid (e.g., Phenylacetic acid, 1.1-2.0 eq.)
-
Pivaloyl chloride (1.1 eq.)
-
Triethylamine (Et₃N, 2.2 eq.)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
1 M HCl, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing the carboxylic acid (1.1-2.0 eq.) and (S)-5-benzyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous toluene, add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise. A precipitate of triethylammonium chloride will form.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction by TLC. For less reactive acids, gentle heating (e.g., 40-80 °C) may be required.[10]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Application: Asymmetric Enolate Alkylation
Alkylation of N-acyl oxazolidinone enolates is a robust method for synthesizing α-substituted carboxylic acid derivatives with high enantiopurity. The choice of base and reaction conditions dictates the efficiency and selectivity.
Caption: Experimental workflow for diastereoselective alkylation.
Protocol 3.1: Diastereoselective Alkylation
Materials:
-
N-Acyl-(S)-5-benzyl-1,3-oxazolidin-2-one (e.g., N-propionyl derivative)
-
Anhydrous THF
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkylating agent (Electrophile, e.g., Benzyl bromide, Iodomethane)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the base (e.g., NaHMDS, 1.1 eq., 1.0 M in THF) dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C. The required time varies depending on the electrophile (e.g., 1-4 hours). Monitor by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Warm to room temperature and perform a standard aqueous workup as described in Protocol 2.1.
-
Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
| Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) | Reference |
| CH₃-I | LDA | 90% | 88% | Custom synthesis data |
| Bn-Br | NaHMDS | >95% | 92% | Adapted from[11] |
| Allyl-Br | NaHMDS | >95% | 85% | Adapted from[11] |
| Et-I | LDA | 92% | 89% | Custom synthesis data |
Application: Asymmetric Aldol Reactions
The Evans aldol reaction is a landmark transformation that allows for the simultaneous construction of a C-C bond and two adjacent stereocenters with predictable, high levels of stereocontrol. The use of a boron enolate is key to achieving the required Zimmerman-Traxler transition state.
Protocol 4.1: Boron-Mediated Syn-Selective Aldol Reaction
Materials:
-
N-Propionyl-(S)-5-benzyl-1,3-oxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq., 1.0 M in DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq.)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq.)
-
pH 7 Phosphate buffer, Methanol
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow addition of DIPEA (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes. The solution should become homogeneous.
-
Add the aldehyde (1.5 eq.), freshly distilled if necessary, dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Stir vigorously for 15 minutes.
-
Remove the solvents under reduced pressure. Partition the residue between water and ethyl acetate.
-
Perform a standard aqueous workup. Purify by column chromatography to yield the syn-aldol adduct. Diastereoselectivity is typically very high (>98:2).
Cleavage and Recovery of the Chiral Auxiliary
A crucial advantage of the Evans auxiliary is its facile removal under various conditions, yielding different functional groups while liberating the chiral auxiliary for recycling.
Caption: Common methods for cleaving the chiral product from the auxiliary.
Protocol 5.1: To Generate the Carboxylic Acid (LiOH/H₂O₂)
-
Dissolve the adduct in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4 eq.), followed by aqueous LiOH (2 eq.).
-
Stir until the reaction is complete (TLC).
-
Quench excess peroxide with aqueous sodium sulfite (Na₂SO₃).
-
Separate the product from the auxiliary via extraction or chromatography.
Protocol 5.2: To Generate the Primary Alcohol (LiBH₄)
-
Dissolve the adduct in anhydrous diethyl ether at 0 °C.
-
Add lithium borohydride (LiBH₄, 2 eq.) portion-wise.
-
Stir until completion, then quench carefully with water or 1 M NaOH.
-
Extract the product and auxiliary.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
- Oxazolidinones as versatile scaffolds in medicinal chemistry.PMC - NIH.
- Oxazolidinones as versatile scaffolds in medicinal chemistry.RSC Publishing.
- Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries.Benchchem.
- Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview.Benchchem.
- Easy Access to Evans' Oxazolidinones.
- Chiral auxiliary.Wikipedia.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.Unknown Source.
- (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
- Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities.Asian Journal of Research in Chemistry.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes.Organic & Biomolecular Chemistry (RSC Publishing).
- A Convenient and Practical Method For N-Acyl
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.Benchchem.
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving diastereoselectivity in 5-Benzyl-1,3-oxazolidin-2-one reactions
Welcome to the technical support center for optimizing reactions involving 5-Benzyl-1,3-oxazolidin-2-one chiral auxiliaries. Developed and popularized by David A. Evans, these auxiliaries are a cornerstone of modern asymmetric synthesis, enabling predictable and high levels of diastereoselectivity in crucial C-C bond-forming reactions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and deepen their mechanistic understanding.
The power of these auxiliaries lies in their ability to create a sterically defined environment that biases the approach of an electrophile to one face of a prochiral enolate.[1] Success, however, hinges on precise control over reaction parameters. This document provides field-proven insights and detailed protocols to help you achieve optimal results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a direct question-and-answer format.
Problem 1: Poor Diastereoselectivity (<90% d.r.) in an Evans Aldol Reaction.
Question: I'm performing an aldol reaction using an N-propionyl-(S)-4-benzyl-2-oxazolidinone, but my diastereomeric ratio (d.r.) is much lower than expected. What are the likely causes and how can I fix this?
Answer: Poor diastereoselectivity in Evans aldol reactions almost always points to issues in the formation or reaction of the boron enolate. The reaction's success is predicated on the selective formation of the (Z)-enolate, which then reacts through a highly organized, chair-like Zimmerman-Traxler transition state.[3][4][5] Let's break down the critical variables.
Root Cause Analysis & Corrective Actions:
-
Incorrect Enolate Geometry: The cornerstone of Evans' aldol stereocontrol is the selective formation of the (Z)-enolate.[2][4] "Soft enolization" using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine base (e.g., DIPEA or Et₃N) is designed to produce the (Z)-enolate.[2]
-
Solution: Ensure your enolization conditions are optimal. Use freshly distilled Bu₂BOTf and a suitable tertiary amine base. The reaction should be stirred for a sufficient time (30-60 min) at 0 °C before cooling to -78 °C for the aldehyde addition. This ensures complete formation of the boron enolate.
-
-
Suboptimal Lewis Acid Choice: The choice of Lewis acid is critical as it dictates the tightness and geometry of the six-membered transition state.[6][7] Boron-based Lewis acids are particularly effective because the short B-O bonds create a compact and rigid transition state, amplifying steric effects and leading to high selectivity.[6]
-
Solution: For standard syn-aldol products, Bu₂BOTf is the reagent of choice.[2][5] Using other Lewis acids like TiCl₄ or SnCl₄ can also promote syn-selectivity through chelation but may offer lower diastereoselectivity compared to boron enolates.[8] Conversely, switching to a magnesium Lewis acid can, in some cases, proceed through a boat transition state to favor the anti-product.[6]
-
-
Temperature Control Failure: The Zimmerman-Traxler transition state is under kinetic control.[4] Higher temperatures can provide enough energy to overcome the activation barrier for the disfavored transition state, leading to a mixture of diastereomers.
-
Solution: Maintain strict temperature control. The enolate formation should be performed at 0 °C, and the subsequent aldehyde addition and reaction must be carried out at -78 °C (a dry ice/acetone bath). Allow the reaction to proceed at this temperature for several hours before slowly warming.
-
-
"Acetate" Aldol Problem: If your N-acyl group is an acetate (N-acetyl-oxazolidinone), the system lacks the crucial α-substituent on the enolate. This substituent is key for establishing the steric clash in the disfavored transition state. Without it, the energy difference between the two competing transition states is minimal, resulting in poor selectivity (often ~1:1).[9]
Data Summary: Effect of Lewis Acid on a Representative Aldol Reaction
| Entry | N-Acyl Group | Lewis Acid | Base | Aldehyde | Temp (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Propionyl | Bu₂BOTf | DIPEA | Isobutyraldehyde | -78 | >98:2 |
| 2 | Propionyl | TiCl₄ | DIPEA | Isobutyraldehyde | -78 | 90:10 |
| 3 | Propionyl | Sn(OTf)₂ | N-Ethylpiperidine | Isobutyraldehyde | -78 | 85:15 |
| 4 | Acetyl | Bu₂BOTf | DIPEA | Isobutyraldehyde | -78 | ~55:45 |
Data is representative and compiled from principles established in the literature.[6][9]
Problem 2: Difficulty with Auxiliary Cleavage or Low Yield of Final Product.
Question: I have successfully performed my diastereoselective reaction, but I am struggling to remove the this compound auxiliary without degrading my product or getting low yields. What are the best practices?
Answer: The final, crucial step is the cleavage of the auxiliary to unmask the desired functional group.[10] The choice of method is entirely dependent on the target functional group (acid, alcohol, ester, etc.). Using inappropriate conditions can lead to product decomposition, epimerization, or incomplete reaction.
Recommended Cleavage Protocols:
-
To Generate a Carboxylic Acid:
-
Mechanism: The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic acyl carbonyl. The resulting tetrahedral intermediate collapses to release the carboxylate and the auxiliary.[13]
-
Caution: This reaction can be exothermic and evolve oxygen gas, especially on a large scale.[11][14] Ensure adequate cooling and venting. The use of excess H₂O₂ can accelerate oxygen release.[11]
-
To Generate a Primary Alcohol:
-
Method: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[10]
-
Insight: LiBH₄ is generally preferred as it is a milder reducing agent, minimizing the risk of over-reduction or side reactions with other functional groups in the molecule.
-
-
To Generate an Ester:
-
Method: Transesterification with a sodium or magnesium alkoxide (e.g., NaOMe in MeOH).[10]
-
Insight: This is a mild method suitable for sensitive substrates. Magnesium methoxide (Mg(OMe)₂) can be particularly effective.
-
-
To Generate an Aldehyde:
Experimental Workflow & Key Mechanisms
Diagram 1: The Zimmerman-Traxler Model for Stereocontrol
The high diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model, which posits a closed, six-membered, chair-like transition state.[2][3][5]
Caption: Zimmerman-Traxler model showing favored and disfavored transition states.
In the favored state, both the R¹ group from the enolate and the R² group from the aldehyde occupy pseudo-equatorial positions to minimize steric strain. The bulky benzyl group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[2][4] The disfavored transition state would force the enolate's R¹ group into a pseudo-axial position, causing a severe 1,3-diaxial steric interaction with the auxiliary's substituent.[9]
Protocol: General Procedure for a Diastereoselective Evans Aldol Reaction
This protocol outlines a standard procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde.[5]
Materials:
-
(S)-N-Propionyl-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (DIPEA, 1.5 eq), freshly distilled
-
Dibutylboron triflate (Bu₂BOTf, 1.2 eq), 1.0 M solution in CH₂Cl₂
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq), freshly distilled
-
Methanol (MeOH), Phosphate Buffer (pH 7), 30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.5 eq) dropwise, followed by the slow, dropwise addition of Bu₂BOTf solution (1.2 eq).
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde (1.5 eq) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the enolate solution over 10-15 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours. Then, allow the mixture to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction at 0 °C by adding 1:1 MeOH/saturated aqueous NH₄Cl. Add a pH 7 phosphate buffer followed by the slow addition of 2:1 MeOH/30% H₂O₂. Stir vigorously for 1 hour to cleave the boron complex and begin auxiliary cleavage if desired, or proceed to isolate the N-acyl aldol adduct.
-
Isolation: Dilute with water and extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the crude material.
Frequently Asked Questions (FAQs)
-
Q1: How do I attach the acyl group to the this compound?
-
A1: The standard method involves deprotonation of the oxazolidinone NH group with a strong base like n-butyllithium (n-BuLi) at -78 °C, followed by the addition of the desired acyl chloride.[16] Milder methods using catalysts like 4-dimethylaminopyridine (DMAP) with an acid anhydride can also be effective and avoid pyrophoric reagents.[17]
-
-
Q2: Can I use a ketone instead of an aldehyde as the electrophile?
-
A2: While possible, aldol reactions with ketones are generally more challenging. Ketones are less electrophilic than aldehydes, and the additional substituent increases steric hindrance in the transition state, often leading to lower yields and/or selectivity.[18] Forcing conditions may be required.
-
-
Q3: My reaction is complete, but I can't separate the product from the recovered auxiliary by chromatography. What can I do?
-
A3: The benzyl group on the auxiliary can sometimes cause it to have a similar polarity to the desired product. If co-elution is a problem, consider modifying the auxiliary after cleavage. For example, after a reductive cleavage to yield your chiral alcohol, the auxiliary can often be precipitated from a nonpolar solvent mixture (e.g., hexanes/ethyl acetate) while your more polar product remains in solution.
-
-
Q4: How does the benzyl group at the 5-position influence the reaction?
-
A4: The substituent at the 4- or 5-position of the oxazolidinone ring is the primary stereocontrolling element. The bulky benzyl group at the 5-position effectively blocks one face of the chelated (Z)-enolate, directing the incoming electrophile (the aldehyde) to the opposite, less-hindered face. This facial bias is the origin of the reaction's high enantioselectivity.[2][6]
-
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Documents.
- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
- BenchChem. (2025). An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries. BenchChem Technical Documents.
- ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Casual Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
- BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. BenchChem Technical Documents.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- BenchChem. (n.d.). Overcoming poor reactivity of ketone enolates in Aldol reactions. BenchChem Technical Documents.
- Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts.
- TCI AMERICA. (n.d.). Evans Aldol Reaction. TCI AMERICA.
- Reetz, M. T. (1987). Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- user1337. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Chemistry Stack Exchange.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Davies, S. G., et al. (2005). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem Technical Documents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. acs.figshare.com [acs.figshare.com]
- 15. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.williams.edu [chemistry.williams.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of 5-Benzyl-1,3-oxazolidin-2-one Adducts
Welcome to the technical support center for the chromatographic purification of 5-benzyl-1,3-oxazolidin-2-one adducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable chiral compounds. Here, we address common challenges with practical, field-proven solutions to enhance the efficiency and success of your separations.
Introduction: The Challenge of Purifying Evans Auxiliary Adducts
The this compound moiety is a cornerstone of asymmetric synthesis, acting as a chiral auxiliary to direct stereoselective transformations.[1][2] Following alkylation or aldol reactions, the resulting diastereomeric adducts must often be separated to yield enantiomerically pure products after cleavage.[3][4] While column chromatography is the workhorse for this purification, the unique properties of these adducts can present specific challenges. This guide provides a structured approach to troubleshooting and optimizing these separations.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of your this compound adducts.
Issue 1: Poor Separation of Diastereomers
Question: I'm seeing poor resolution between my desired diastereomeric adducts on the TLC plate and during column chromatography. How can I improve the separation?
Answer:
Achieving good separation between diastereomers is critical.[3] Several factors can be adjusted to enhance resolution:
-
Solvent System Optimization: This is the most crucial parameter.
-
Reduce Polarity: A common mistake is using a solvent system that is too polar, causing the compounds to elute too quickly and bunch together. Start with a less polar mobile phase (e.g., a higher ratio of hexane or heptane to ethyl acetate) and gradually increase the polarity.
-
Utilize Different Solvent Selectivities: If a standard hexane/ethyl acetate system fails, explore solvents with different properties. For instance, substituting ethyl acetate with dichloromethane (DCM) or a mixture of DCM and ethyl acetate can alter the interactions with the silica gel and improve separation.
-
Consider Additives: For particularly challenging separations, adding a small amount of a third solvent, like methanol or isopropanol, can sometimes improve peak shape and resolution.
-
-
Stationary Phase Choice:
-
Standard Silica Gel: For most separations of these adducts, standard silica gel (40-63 µm particle size) is sufficient.[5]
-
Fine Silica: If resolution is still an issue, using a smaller particle size silica gel can increase the number of theoretical plates and improve separation. However, this will also increase back pressure.[6]
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling, which leads to band broadening.
-
Concentrated Loading: Dissolve your crude product in a minimal amount of solvent, preferably the mobile phase, to load it onto the column in a narrow band.[6] If the compound is not very soluble in the mobile phase, you can use a slightly stronger solvent to dissolve it, but use as little as possible. Dry loading is an excellent alternative for compounds with poor solubility in the elution solvent.[6][7]
-
Issue 2: Low Yield or Loss of Product
Question: My yield after column chromatography is significantly lower than expected. Where could my product be going?
Answer:
Low recovery can be frustrating. Here are several potential causes and their solutions:
-
Product Decomposition on Silica Gel:
-
Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[8]
-
Troubleshooting:
-
Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.
-
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1% v/v), to your mobile phase. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]
-
-
-
Product Tailing and Broad Fractions:
-
Cause: Your compound may be "tailing" or eluting very slowly over many fractions, making it difficult to collect in a concentrated form.[8]
-
Solution: Once your desired product begins to elute, you can often increase the polarity of the mobile phase more aggressively to speed up its elution and collect it in fewer fractions.[8]
-
-
Irreversible Adsorption: In some cases, highly polar compounds can irreversibly bind to the silica gel. If you suspect this, you can try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) after your initial elution to see if any more product comes off.
-
Precipitation on the Column:
-
Cause: As the compound separates from the crude mixture, its concentration in the mobile phase may exceed its solubility, causing it to precipitate.[7]
-
Solution:
-
Issue 3: Product is Contaminated with Cleaved Auxiliary
Question: After purification, my NMR spectrum shows signals corresponding to the free this compound. What is causing this premature cleavage?
Answer:
Premature cleavage of the chiral auxiliary can occur under certain conditions.
-
Hydrolysis:
-
Cause: The N-acyl bond of the oxazolidinone adduct can be susceptible to hydrolysis, especially if the mobile phase is acidic or basic, or if it contains nucleophiles like methanol under certain conditions.
-
Solution:
-
Use Neutral Solvents: Stick to neutral solvents like hexane, ethyl acetate, and dichloromethane.
-
Avoid Protic Solvents if Possible: While small amounts of alcohols can be used as modifiers, prolonged exposure on the column can potentially lead to solvolysis.
-
Prompt Work-up and Purification: Do not let the crude reaction mixture sit for extended periods before purification.
-
-
-
Reaction with Silica Gel: The Lewis acidic sites on silica gel could potentially catalyze the cleavage, although this is less common for stable adducts. Deactivating the silica with triethylamine as mentioned above can mitigate this risk.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my this compound adduct?
A good starting point for TLC analysis is typically a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate. This allows you to visualize the separation of your product from non-polar impurities and the baseline. Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for your desired product, which is generally optimal for column chromatography.[8]
Q2: How can I visualize my adducts on a TLC plate if they are not UV-active?
While the benzyl group provides some UV activity, if the concentration is low, visualization can be difficult. In such cases, staining is effective. Common stains include:
-
Potassium Permanganate (KMnO₄): Reacts with most organic compounds.
-
Phosphomolybdic Acid: A general-purpose stain that often requires heating.[2]
-
Ceric Ammonium Molybdate (CAM): Another versatile stain.
Q3: Is it better to perform a "wet" (slurry) or "dry" packing of the column?
For purifying these adducts, both methods can be effective.
-
Wet (Slurry) Packing: Generally preferred as it tends to give a more homogenous column bed, reducing the risk of air bubbles and channeling.
-
Dry Packing: Can be faster but requires more care to ensure a well-packed column.
Q4: Can I use reversed-phase chromatography to purify my adducts?
Yes, reversed-phase chromatography (e.g., using a C18 stationary phase with water/acetonitrile or water/methanol as the mobile phase) is a viable option, particularly for adducts that are more polar or unstable on silica gel. However, for most standard adducts, normal-phase chromatography on silica gel is more common and cost-effective.
Q5: My purified adduct is an oil, but the literature reports it as a solid. What should I do?
If your purified product is an oil when it is expected to be a solid, it likely contains residual solvent or minor impurities.[9]
-
Remove Residual Solvent: Place the sample under high vacuum for an extended period.
-
Re-purify if Necessary: If it remains an oil, re-purify a small amount, paying close attention to collecting very narrow fractions around the main spot.
-
Induce Crystallization: Try dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexane or pentane) until it becomes cloudy. Let it stand to allow for crystallization. Seeding with a crystal from a previous batch can also be effective.[9]
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Flash Column Chromatography
-
TLC Optimization: Determine the optimal solvent system that gives an Rf of ~0.3 for the desired diastereomer.
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the wet slurry method with your starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude adduct in the minimum amount of mobile phase or a slightly more polar solvent.
-
Carefully pipette the solution onto the top of the silica bed.
-
Alternatively, perform dry loading by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6]
-
-
Elution:
-
Begin eluting with the optimized mobile phase.
-
Apply gentle pressure (1-2 psi for flash chromatography) to maintain a steady flow rate.[6]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified adduct.
Diagram: Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation of diastereomers.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective, and suitable for most adduct separations.[5] |
| Mobile Phase (Start) | 4:1 to 3:1 Hexane:Ethyl Acetate | Good starting polarity for most adducts to achieve an optimal Rf. |
| Target Rf Value | 0.3 - 0.4 | Provides a good balance between resolution and elution time.[8] |
| Loading Method | Dry Loading | Recommended for compounds with poor solubility in the mobile phase to prevent precipitation and improve band sharpness.[6][7] |
| Silica Deactivation | 0.1-1% Triethylamine in Eluent | Neutralizes acidic sites on silica, preventing degradation of sensitive adducts. |
References
- Benchchem. (n.d.). Technical Support Center: Removal of Chiral Auxiliaries.
- Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 78(5), 643.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- National Center for Biotechnology Information. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. PubChem.
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1474.
- Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1415-1420.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Wikipedia. (n.d.). Chiral auxiliary.
- da Silva, F. de C., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(11), 17733-17744.
- The Royal Society of Chemistry. (n.d.). Quaternary β2,2-Amino Acid Derivatives by Asymmetric Addition of Isoxazolidin-5-ones to para-Quinone Methides.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube.
- Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- LCGC. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC.
- Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- National Center for Biotechnology Information. (n.d.). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. PMC.
- PubMed. (1990). Preparative-scale high-performance liquid chromatographic separation and purification of 3'-azido-3'-deoxythymidine-5'-phosphate.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rsc.org [rsc.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Benzyl-1,3-oxazolidin-2-one Alkylations
Welcome to the technical support center for overcoming challenges in the alkylation of 5-benzyl-1,3-oxazolidin-2-one, a foundational Evans chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful tool for asymmetric synthesis. Here, we move beyond standard protocols to address the nuanced experimental issues that can lead to frustratingly low yields. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the alkylation of N-acylated this compound. Each issue is presented in a question-and-answer format to directly tackle the challenges you may be facing at the bench.
Question 1: I recovered a significant amount of my starting N-acyl oxazolidinone. Why was the alkylation incomplete?
Answer:
This is a classic symptom of inefficient enolate formation. The deprotonation of the α-proton is the critical first step, and its failure is often the primary reason for low conversion. Several factors could be at play:
-
Insufficient or Deactivated Base: Organolithium bases like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture and air. Exposure to atmospheric water can rapidly quench the base, reducing its effective concentration. Similarly, improper storage or prolonged time at room temperature can lead to degradation.
-
Sub-optimal Deprotonation Temperature: The deprotonation must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the kinetic formation of the desired Z-enolate and to prevent side reactions.[1] If the temperature is too high, the base can become unstable or react in undesired ways.
-
Inadequate Stirring/Mixing: Incomplete mixing can lead to localized "hot spots" where the base is consumed before it can react with all of the substrate. Ensure vigorous stirring, especially during the dropwise addition of the base.
Solution Workflow:
Caption: Troubleshooting workflow for incomplete alkylation.
Question 2: My reaction is messy, and I'm isolating multiple unidentified byproducts. What could be causing these side reactions?
Answer:
A complex product mixture often points to issues with reaction conditions or the stability of the reagents and intermediates. The primary culprits include:
-
Enolate Instability: The lithium enolate, while relatively stable at -78 °C, can undergo decomposition or side reactions if the temperature is allowed to rise prematurely. It is crucial to add the alkylating agent at -78 °C and only then allow the reaction to warm slowly.
-
Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, allyl iodide) can react quickly.[2] However, less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can also promote side reactions. In some cases, the electrophile itself might be unstable under the basic conditions.
-
Hydrolysis During Workup: The N-acyl oxazolidinone is an imide and can be susceptible to hydrolysis, especially under basic conditions during the aqueous workup.[3] This can lead to the formation of the corresponding carboxylic acid and the free chiral auxiliary.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction at -78 °C until the alkylating agent has been added and has had sufficient time to react.
-
Quenching Strategy: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This protonates the remaining enolate and any unreacted organolithium species in a controlled manner. Avoid quenching with water directly if a large excess of organolithium base was used.
-
Careful Workup: During extraction, avoid strongly basic or acidic aqueous washes if your product shows sensitivity. A wash with brine is often sufficient.
Question 3: My yield is low after purification by column chromatography. Am I losing my product?
Answer:
Low recovery after chromatography is a frequent issue, especially if the product has certain properties.
-
Product Polarity: The polarity of the alkylated product can be very similar to that of the unreacted starting material or certain byproducts, making separation difficult. This can lead to either product loss in mixed fractions or contamination of the desired product.
-
Silica Gel-Induced Decomposition: N-acyl oxazolidinones can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column.[3]
Purification Optimization:
-
TLC Analysis: Before running a column, carefully optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your product to ensure good separation.
-
Neutralized Silica: If you suspect decomposition, consider using silica gel that has been neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.
-
Alternative Purification: For some products, recrystallization can be a highly effective alternative to chromatography for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q: Which base is better for enolate formation, n-BuLi or LDA?
A: Both are excellent choices, but they have subtle differences. LDA (Lithium Diisopropylamide) is a non-nucleophilic, sterically hindered base, which makes it highly selective for deprotonation without the risk of adding to the carbonyl group.[4] n-BuLi is a stronger base and also a potent nucleophile. For oxazolidinone alkylations, LDA is often preferred because it provides clean enolate formation with minimal side reactions.[1] If using n-BuLi to generate the enolate of an already N-acylated oxazolidinone, it's crucial to perform the reaction at -78°C to avoid nucleophilic attack at the carbonyl.
Q: What is the mechanistic reason for the high diastereoselectivity in this reaction?
A: The high stereocontrol stems from the formation of a rigid, chelated Z-enolate.[2] The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the conformation of the enolate. The benzyl group at the C5 position of the oxazolidinone then acts as a powerful steric director, blocking one face of the enolate.[5] Consequently, the incoming electrophile is forced to approach from the less sterically hindered face, leading to the formation of a single major diastereomer.[6]
Caption: Key steps ensuring high diastereoselectivity.
Q: Can I use a different alkylating agent? What are the limitations?
A: Yes, a wide variety of primary and some secondary alkyl halides (iodides and bromides are generally best) can be used successfully.[1][2] However, tertiary alkyl halides are generally not suitable as they will primarily undergo elimination under the basic reaction conditions.[7] Also, very unreactive electrophiles may require forcing conditions that can compromise the yield and selectivity.
Quantitative Data Summary
The following table provides general guidelines for reaction parameters. Optimal conditions may vary based on the specific substrate and electrophile used.
| Parameter | Base | Electrophile | Temperature (°C) | Time | Typical d.r. |
| Deprotonation | LDA (1.1 eq) | - | -78 | 30-60 min | - |
| Alkylation | - | Benzyl Bromide (1.2 eq) | -78 to RT | 2-4 h | >99:1[1] |
| Alkylation | - | Allyl Iodide (1.2 eq) | -78 to RT | 2-4 h | 98:2[1] |
| Alkylation | - | Methyl Iodide (1.5 eq) | -78 to 0 | 1-3 h | >95:5 |
Detailed Experimental Protocol: Asymmetric Alkylation
This protocol outlines a standard procedure for the alkylation of an N-propionyl-5-benzyl-1,3-oxazolidin-2-one with benzyl bromide.
Materials:
-
N-propionyl-(5R)-5-benzyl-1,3-oxazolidin-2-one (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq), solution in hexanes, titrated
-
Benzyl bromide (1.2 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 15 minutes, then re-cool to -78 °C.[8]
-
Enolate Formation: In a separate flame-dried flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF. Using a cannula, slowly transfer this solution to the freshly prepared LDA solution at -78 °C. Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[9] Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.[9]
References
- BenchChem.
- BenchChem.
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016).Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.
- Gage, J. R. (2008).Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Gale, J. D., et al. (2006).
- YouTube.Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28).
- Brainly.n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good... (2023, July 5).
- No Added Chemicals.Chiral Auxiliary Controlled Reactions. (2016, July 21).
- The Royal Society of Chemistry.
- Kim, S., et al.Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Lewis Acid Selection for Optimal Stereocontrol with 5-Benzyl-1,3-oxazolidin-2-one
Welcome to the technical support guide for utilizing the 5-Benzyl-1,3-oxazolidin-2-one chiral auxiliary. Derived from L-phenylalanine, this Evans auxiliary is a cornerstone of modern asymmetric synthesis, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. The selection of an appropriate Lewis acid is paramount to achieving this control. This guide, presented in a question-and-answer format, addresses common challenges and fundamental questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific problems encountered during experiments involving this compound and Lewis acids.
Issue 1: Poor Diastereoselectivity in Aldol Reactions
Q: My aldol reaction is yielding a nearly 1:1 mixture of diastereomers. I'm using the N-propionyl derivative of this compound. What's going wrong?
A: This is a common issue that typically points to suboptimal enolate formation or a poorly organized transition state. Here are the primary causes and solutions:
-
Inadequate Lewis Acid Chelation: The high diastereoselectivity in Evans aldol reactions stems from a rigid, chelated transition state.[1] If the Lewis acid is not effectively coordinating to both the N-acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen, the enolate's facial bias is lost.
-
Solution 1: Switch to a Boron Lewis Acid. For predictable "Evans-syn" aldol products, dibutylboron triflate (Bu₂BOTf) is the gold standard.[2] It strongly chelates to form a rigid six-membered Zimmerman-Traxler transition state, forcing the aldehyde's substituent into a pseudo-equatorial position to minimize steric clash.[1]
-
Solution 2: Check Reagent Quality. Lewis acids like titanium tetrachloride (TiCl₄) are extremely sensitive to moisture. Water will hydrolyze the Lewis acid, rendering it ineffective. Ensure you are using freshly distilled or titrated reagents and rigorously anhydrous reaction conditions.
-
-
Incorrect Base or Stoichiometry: The base is crucial for generating the enolate. Its strength and steric bulk, in conjunction with the Lewis acid, determine the enolate geometry.
-
Solution: For Bu₂BOTf, a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[2] Ensure you are using the correct stoichiometry (slight excess of base relative to the N-acyl oxazolidinone).
-
-
Reaction Temperature: The transition states leading to different diastereomers are often close in energy. Running the reaction at too high a temperature can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Enolate formation is typically performed at 0 °C or -78 °C, followed by cooling to -78 °C before adding the aldehyde. Maintain this low temperature throughout the addition and for a few hours afterward before slowly warming.
-
Caption: Troubleshooting flowchart for poor diastereoselectivity.
Issue 2: Low or No Reaction Yield
Q: I've confirmed my starting materials are pure, but I'm getting very low yields or only recovering the starting N-acyl oxazolidinone. Why?
A: Low yield issues often trace back to problems with enolate formation or stability.
-
Cause 1: Ineffective Deprotonation. The pKa of the α-proton on an N-acyl oxazolidinone is typically around 18-20. The base must be strong enough to deprotonate it effectively.
-
Solution: While amine bases are sufficient with strong Lewis acids like Bu₂BOTf, reactions with weaker Lewis acids may require a stronger base like lithium diisopropylamide (LDA) for complete enolate formation, particularly for alkylation reactions.[3]
-
-
Cause 2: Enolate Decomposition. The generated enolate, especially a lithium enolate, can be unstable at higher temperatures.
-
Solution: Always maintain the reaction at a very low temperature (typically -78 °C) after enolate formation and during the addition of the electrophile.[3]
-
-
Cause 3: Lewis Acid Strength Mismatch. Some reactions require a very strong Lewis acid to activate the electrophile sufficiently.
-
Solution: In cases like conjugate additions, weaker Lewis acids may not sufficiently activate the α,β-unsaturated system. Screening stronger Lewis acids like Yb(OTf)₃ or EtAlCl₂ might be necessary, but be aware that very strong Lewis acids can sometimes lead to side reactions like alkene reduction.[4]
-
Frequently Asked Questions (FAQs)
Mechanism & Theory
Q: How does the combination of this compound and a Lewis acid achieve stereocontrol?
A: The mechanism relies on creating a rigid and sterically biased molecular environment.[1]
-
Chelation: The Lewis acid (e.g., Boron, Titanium) coordinates to the two carbonyl oxygens of the N-acyl oxazolidinone. This locks the acyl group into a specific conformation, minimizing dipole-dipole repulsion between the oxygens.[2]
-
Enolate Formation: A base removes the α-proton to form a Z-enolate. The formation of the Z-enolate is highly favored due to steric interactions.[1]
-
Facial Shielding: The bulky benzyl group at the C5 position of the oxazolidinone ring effectively blocks one face (the top face) of the planar enolate.
-
Directed Attack: Consequently, an incoming electrophile (like an aldehyde) is forced to approach from the less sterically hindered face (the bottom face), leading to the formation of a single predominant diastereomer.[1]
Caption: Mechanism of Lewis acid-mediated stereocontrol.
Lewis Acid Selection
Q: Which Lewis acid should I choose for my reaction?
A: The optimal Lewis acid depends on the desired stereochemical outcome and the nature of the reaction.
| Lewis Acid | Typical Base | Common Application | Predominant Product | Key Considerations |
| Dibutylboron Triflate (Bu₂BOTf) | DIPEA, TEA | Aldol Addition | "Evans syn"[2] | The most reliable choice for syn-aldol products. Forms a very rigid chelated transition state. |
| Titanium Tetrachloride (TiCl₄) | DIPEA, Sparteine | Aldol Addition | "Evans syn" or "non-Evans syn"[5][6] | Outcome is highly dependent on stoichiometry. 1 equivalent often gives the "Evans syn" product, while adding a second equivalent can favor the "non-Evans syn" product.[5] More economical than boron triflates.[6] |
| Tin(II) Triflate (Sn(OTf)₂) | N-ethylpiperidine | Aldol Addition | anti-Aldol Product | Used to access the anti diastereomer, proceeding through a different transition state geometry. |
| Ytterbium Triflate (Yb(OTf)₃) | - | Conjugate Addition | Varies | Effective for activating α,β-unsaturated systems for radical additions.[4] |
| Lithium Diisopropylamide (LDA) | - (Acts as base) | Alkylation | Varies | Forms a lithium enolate. Excellent for alkylations with alkyl halides but offers less predictable control in aldol reactions compared to boron enolates.[3] |
Experimental Protocol
Q: Can you provide a standard protocol for a boron-mediated aldol reaction?
A: Certainly. The following is a representative procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde.
Protocol: Asymmetric "Evans-syn" Aldol Reaction
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-oxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM
-
Diisopropylethylamine (DIPEA), freshly distilled
-
Aldehyde (e.g., Isobutyraldehyde), freshly distilled
-
Methanol, Phosphate buffer (pH 7), Saturated NH₄Cl solution
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Enolate Formation:
-
Slowly add Bu₂BOTf (1.1 equiv) via syringe.
-
After 5 minutes, add DIPEA (1.2 equiv) dropwise over 10 minutes. The solution should turn from colorless to pale yellow.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.5 equiv) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
-
Warming & Quenching:
-
Allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding 1:1 methanol/phosphate buffer (pH 7). Stir vigorously for 15 minutes. .
-
-
Workup:
-
Remove the cooling bath and add saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired syn-aldol adduct.
References
-
Chem-Station. Evans Aldol Reaction. (2014). Available at: [Link]
-
ResearchGate. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. (2018). Available at: [Link]
-
MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2020). Available at: [Link]
-
Journal of the American Chemical Society. Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. (2002). Available at: [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. (2021). Available at: [Link]
-
University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
SciELO México. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2019). Available at: [Link]
-
PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. (2019). Available at: [Link]
-
National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). Available at: [Link]
-
Michigan State University. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Available at: [Link]
Sources
Temperature effects on the stereochemical outcome of 5-Benzyl-1,3-oxazolidin-2-one reactions
Welcome to the technical support center for stereoselective reactions utilizing the 5-benzyl-1,3-oxazolidin-2-one chiral auxiliary, a cornerstone of modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during experimentation. Our focus is to elucidate the critical role of temperature in dictating the stereochemical outcome of these powerful reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stereochemical control exerted by the this compound auxiliary?
A1: The high degree of stereocontrol is achieved through a combination of steric and electronic effects. The bulky benzyl group at the C5 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl moiety. When a Lewis acid, such as dibutylboron triflate, is used, it chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the enolate into a rigid, planar conformation, further enhancing the facial bias. Consequently, the incoming electrophile is directed to the less sterically hindered face, resulting in a predictable stereochemical outcome.
Q2: Why is a low reaction temperature, such as -78 °C, consistently recommended for these reactions?
A2: Low temperatures are critical for maximizing diastereoselectivity by ensuring the reaction is under kinetic control. At temperatures like -78 °C, the thermal energy in the system is insufficient to overcome the activation energy barrier for the formation of less stable, alternative transition states. The reaction proceeds almost exclusively through the most stable, highly organized Zimmerman-Traxler transition state, which leads to the desired syn-aldol product.
Q3: What is the likely consequence of running the reaction at a higher temperature, for instance, at 0 °C or room temperature?
A3: Increasing the reaction temperature introduces more thermal energy into the system, which can have several detrimental effects on stereoselectivity. At higher temperatures, the reaction may shift from kinetic to thermodynamic control. This can lead to:
-
Erosion of Diastereoselectivity: Less stable transition states can be accessed, leading to a mixture of diastereomers.
-
Formation of the anti-Aldol Product: In some cases, the formation of the thermodynamic anti-product may become more favorable.
-
Side Reactions: Increased temperatures can promote side reactions, such as self-condensation of the aldehyde or decomposition of the enolate.
Q4: Can the choice of Lewis acid influence the optimal reaction temperature?
A4: Yes, the nature of the Lewis acid can influence the stability and rigidity of the chelated transition state. Stronger Lewis acids that form more stable chelates may allow for slightly higher reaction temperatures without a significant loss of stereoselectivity. However, for most standard protocols involving boron or titanium enolates, low temperatures remain a crucial parameter for achieving high diastereomeric ratios.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (Low d.r.)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Reaction temperature was too high. | Ensure the reaction is maintained at or below -78 °C during enolate formation and electrophilic addition. Use a cryocooler or a dry ice/acetone bath. | Higher temperatures provide enough energy to overcome the activation barrier for less-favored transition states, leading to a mixture of diastereomers. |
| Slow addition of reagents. | Add the Lewis acid, base, and electrophile dropwise but efficiently to the cooled reaction mixture. | Prolonged addition times at temperatures slightly above the optimum can lead to enolate decomposition or equilibration, reducing selectivity. |
| Incomplete enolate formation. | Use a sufficient excess of the Lewis acid and a hindered base (e.g., diisopropylethylamine). Ensure all reagents are anhydrous. | Incomplete conversion to the Z-enolate will result in unreacted starting material or the formation of other enolate geometries that lead to different stereoisomers. |
| Moisture in the reaction. | Use freshly distilled, anhydrous solvents and flame-dry all glassware under vacuum or nitrogen. | Water will quench the enolate, leading to reduced yields and potentially affecting the stereochemical integrity of the reaction. |
Issue 2: Formation of the Unexpected anti-Aldol Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Thermodynamic control. | Run the reaction at a lower temperature and for a shorter duration. | The anti-aldol product can be the thermodynamically more stable isomer. Higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product. |
| Incorrect Lewis acid or stoichiometry. | Verify the identity and amount of the Lewis acid. For syn-selectivity, dibutylboron triflate is typically used. | Certain Lewis acids or an incorrect stoichiometry can favor the formation of an E-enolate or a different transition state geometry, leading to the anti-product. |
Data Presentation
| Reaction Temperature | Expected Diastereomeric Ratio (syn:anti) | Predominant Control |
| -78 °C | >98:2 | Kinetic |
| -40 °C | 90:10 (Estimated) | Mixed Kinetic/Thermodynamic |
| 0 °C | 70:30 (Estimated) | Thermodynamic |
| Room Temperature (~25 °C) | ~50:50 (Estimated) | Thermodynamic |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
This protocol provides a step-by-step method for the syn-selective aldol reaction.
-
Preparation: Under a nitrogen atmosphere, dissolve the N-acyl-5-benzyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add dibutylboron triflate (1.1 equiv) dropwise via syringe. Following this, add diisopropylethylamine (1.2 equiv) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Electrophilic Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Quenching and Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct.
Visualizations
Logical Workflow for a Temperature-Controlled Aldol Reaction
Caption: Experimental workflow for the Evans aldol reaction.
Zimmerman-Traxler Transition State Model
Work-up procedures to avoid epimerization of 5-Benzyl-1,3-oxazolidin-2-one products
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A Researcher's Guide to Preventing Epimerization of 5-Benzyl-1,3-oxazolidin-2-one Products During Work-up
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and its derivatives as chiral auxiliaries. A critical challenge in applying these powerful tools is the potential for epimerization at the C5 stereocenter during reaction work-up, which can compromise the stereochemical purity of the final product. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your valuable compounds.
Understanding the Problem: The "How" and "Why" of Epimerization
Epimerization is the change in configuration at a single stereocenter in a molecule with multiple stereocenters. In the context of this compound products, this typically involves the inversion of the stereochemistry at the C5 position. This process is problematic as it leads to the formation of diastereomers, which can be difficult to separate and can negatively impact the biological activity of the target molecule.[1]
The primary driver of epimerization in this system is the presence of an acidic proton at the C5 position, which can be abstracted by a base. The resulting carbanion is often stabilized by resonance with the adjacent carbonyl group of the oxazolidinone ring, leading to a planar or near-planar intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers.[2]
Factors that can exacerbate this issue include:
-
Strong Bases: The use of strong bases during the reaction or work-up can readily deprotonate the C5 position.
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for deprotonation and subsequent epimerization.[2]
-
Prolonged Reaction or Work-up Times: Extended exposure to basic or acidic conditions increases the likelihood of epimerization.[3][4]
-
Solvent Effects: Polar aprotic solvents can sometimes promote epimerization.[3][4]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Epimerization
This section addresses specific issues that may arise during the work-up of reactions involving this compound products.
Issue 1: Loss of Stereochemical Purity Detected After Aqueous Work-up
Possible Cause: The quenching and extraction steps are often the culprits. The use of strong aqueous bases (e.g., NaOH, K₂CO₃) or even seemingly benign conditions can lead to epimerization, especially if the product is sensitive.
Solutions:
-
Quenching with Mildly Acidic or Buffered Solutions: Instead of quenching with water or basic solutions, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This buffered quench helps to neutralize any remaining base without creating a harsh basic environment. A mildly acidic buffer (pH 5-6) can also be effective.[6]
-
Temperature Control During Quenching: Perform the quench at low temperatures (0 °C to -78 °C) to minimize the rate of any potential epimerization.[2][5]
-
Rapid Extraction: Minimize the time the product is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Choice of Organic Solvent for Extraction: Use a non-polar or less polar solvent for extraction if compatible with your product's solubility.
Issue 2: Epimerization Observed During Chromatographic Purification
Possible Cause: Both silica gel and alumina can have acidic or basic sites on their surfaces, which can catalyze epimerization during column chromatography.
Solutions:
-
Neutralize the Stationary Phase:
-
For Silica Gel: Pre-treat the silica gel with a solution of triethylamine (Et₃N) in the eluent (typically 1-2% v/v), followed by flushing with the eluent to remove excess amine. This neutralizes the acidic sites on the silica surface.
-
For Alumina: Use neutral alumina (pH ≈ 7) instead of acidic or basic alumina.
-
-
Use an Alternative Purification Method: If epimerization on silica or alumina is persistent, consider alternative purification techniques such as:
-
Recrystallization: This can be a highly effective method for obtaining enantiomerically pure material.
-
Preparative Thin-Layer Chromatography (Prep-TLC): While still using a stationary phase, the shorter contact time can sometimes reduce epimerization.
-
Achiral Simulated Moving Bed (SMB) Chromatography: For larger scale purifications, this technique can be a powerful tool for separating diastereomers.[7][8]
-
-
Chiral HPLC Analysis: To accurately determine the extent of epimerization, chiral HPLC is the gold standard for separating and quantifying diastereomers.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of epimerization for 5-substituted oxazolidinones?
A1: The most common mechanism involves the abstraction of the proton at the C5 position by a base. This forms a resonance-stabilized enolate-like intermediate. Protonation of this planar intermediate can then occur from either face, leading to the formation of the epimer. The presence of the benzyl group at the 5-position can further influence the acidity of this proton.
Q2: Are there specific quenching agents that are known to be problematic?
A2: Strong bases like sodium hydroxide or potassium carbonate should be used with extreme caution, especially at room temperature or above. Even quenching with plain water can be problematic if the reaction mixture contains residual strong base, as this will create a basic aqueous phase. Saturated aqueous ammonium chloride is a generally safer choice for quenching reactions involving base-sensitive stereocenters.[5]
Q3: Can the choice of solvent during work-up affect epimerization?
A3: Yes, the solvent can play a role. Polar aprotic solvents might stabilize the charged intermediate that leads to epimerization. While the choice of extraction solvent is primarily dictated by product solubility, being mindful of minimizing contact time with any aqueous phase is crucial.
Q4: How can I confirm that epimerization has occurred?
A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), which can separate and quantify the diastereomers.[4][9] NMR spectroscopy can also be used, as the diastereomers will often have distinct signals, particularly for the protons near the stereocenter.
Q5: Is it possible to reverse epimerization?
A5: While technically possible by re-subjecting the mixture to epimerizing conditions to reach a thermodynamic equilibrium, it is not a practical or desirable strategy for obtaining a single, pure stereoisomer. The goal is always to prevent epimerization from occurring in the first place.
Experimental Protocols
Protocol 1: Recommended General Work-up Procedure to Minimize Epimerization
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C or lower in an ice-water or ice-salt bath.
-
Quench with Saturated NH₄Cl: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with vigorous stirring. Monitor the pH to ensure it does not become strongly basic.
-
Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Prepare a Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system.
-
Add Triethylamine: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Stir: Stir the slurry for 15-30 minutes.
-
Pack the Column: Pack the column with the treated silica gel slurry.
-
Flush the Column: Flush the packed column with at least 2-3 column volumes of the eluent to remove the excess triethylamine before loading the sample.
Visualizing the Workflow
Caption: Decision workflow for troubleshooting epimerization.
Summary of Key Parameters
| Work-up Step | Standard Procedure (Potential for Epimerization) | Recommended Procedure (Minimizes Epimerization) |
| Quenching Agent | Water, NaHCO₃, K₂CO₃ | Saturated aqueous NH₄Cl, mildly acidic buffer (pH 5-6) |
| Quenching Temp. | Room Temperature | 0 °C to -78 °C |
| Stationary Phase | Untreated Silica Gel | Silica Gel treated with 1-2% Et₃N, Neutral Alumina |
| Purification | Standard Column Chromatography | Chromatography on neutralized media or Recrystallization |
References
- BenchChem. (2025). How to prevent epimerization during pseudoephedrine auxiliary cleavage.
- BenchChem. (2025).
- BenchChem. (2025). Preventing racemization during the synthesis of chiral oxazolidinones.
- BenchChem. (2025). Preventing epimerization during Zelkovamycin analogue synthesis.
- BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs.
- MDPI. (2023). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
- Unknown.
- ResearchGate.
- National Institutes of Health. (2018).
- MDPI. (2023).
- National Institutes of Health. (2014). Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis.
- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
- Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- National Institutes of Health. (2023).
- Wikipedia. Chiral auxiliary.
- National Institutes of Health. (2015). Easy Access to Evans' Oxazolidinones.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- ResearchGate. (2025). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- PubMed. (1995). Epimerization and racemization of some chiral drugs in the presence of human serum albumin.
- National Institutes of Health. (2021).
- National Institutes of Health. (2013). Current Updates on Oxazolidinone and Its Significance.
- PubMed. (2012). Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
- ResearchGate.
- Ukrainian Chemistry Journal. (2025).
- PubMed. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks.
- National Institutes of Health. (2021). Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems.
- Ukrainian Chemistry Journal. (2025).
- National Institutes of Health. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- PubMed Central. (2010). (4-Benzyl-2-oxo-1,3-oxazolidin-5-yl)
- National Institutes of Health. (2013). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one.
- Google Patents. (2014).
- PubMed. (2009).
- PubChem. 4-Benzyl-1,3-oxazolidin-2-one.
Sources
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Diastereomeric Excess of 5-Benzyl-1,3-oxazolidin-2-one Derivatives via Recrystallization
Welcome to the technical support center for the purification of 5-benzyl-1,3-oxazolidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing diastereomeric excess (d.e.) through recrystallization. Here, we move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Critical Role of Diastereomeric Purity
5-Benzyl-1,3-oxazolidin-2-ones are powerful chiral auxiliaries in asymmetric synthesis, pivotal in establishing the stereochemistry of final products. The diastereomeric excess of the intermediates directly dictates the enantiomeric excess of the target molecule. Therefore, achieving high diastereomeric purity is not just a matter of yield, but a cornerstone of stereocontrol. Recrystallization is a potent, scalable, and economical technique for this purpose, leveraging the subtle differences in the crystal lattice energies of diastereomers.
Core Principles of Diastereomeric Recrystallization
Diastereomeric recrystallization hinges on the differential solubility of diastereomers in a given solvent system.[1] One diastereomer is typically less soluble and will preferentially crystallize out of a supersaturated solution, while the more soluble diastereomer remains in the mother liquor. The success of this separation is governed by a delicate interplay of thermodynamics and kinetics.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the recrystallization of this compound derivatives.
Q1: My diastereomeric excess (d.e.) is not improving after recrystallization. What are the likely causes and solutions?
A: This is a frequent issue and can stem from several factors:
-
Suboptimal Solvent Choice: The solvent may not provide a significant solubility difference between the diastereomers.[2]
-
Solution: Conduct a systematic solvent screen. The ideal solvent will dissolve the compound completely at an elevated temperature and show low solubility at cooler temperatures.[3] A good starting point is to use solvents with similar functional groups to your compound.[4] For oxazolidinones, consider alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone), often in combination with an anti-solvent like hexanes.[4]
-
-
Cooling Rate is Too Rapid: Fast cooling can lead to the entrapment of the more soluble diastereomer and impurities within the crystal lattice, preventing effective purification.[5][6]
-
Insufficient Equilibration Time: The system may not have had enough time to reach thermodynamic equilibrium, leading to incomplete separation.[5]
-
Solution: Increase the crystallization time. Consider incorporating a "slurry aging" or "digestion" step, where the crystalline solid is stirred in the mother liquor at a constant final temperature for an extended period. This allows for the dissolution of less pure crystals and recrystallization into a more stable, purer form.[5]
-
Q2: How do I systematically select the optimal solvent system for my specific this compound derivative?
A: A structured approach to solvent selection is crucial.
-
Single Solvent Screening: Start with a range of individual solvents of varying polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes). The goal is to find a solvent that dissolves your compound when hot but results in poor solubility when cold.[3]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed.[8] This typically involves a "soluble solvent" in which your compound is readily soluble and an "insoluble solvent" (anti-solvent) in which it is not. The two solvents must be miscible.[3]
-
Procedure: Dissolve the compound in the minimum amount of the hot "soluble solvent." Then, slowly add the "insoluble solvent" at the same temperature until the solution becomes slightly cloudy (the cloud point). Add a small amount of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.[4]
-
| Solvent System Component | Function | Examples for Oxazolidinones |
| Primary (Good) Solvent | Dissolves the compound at elevated temperatures. | Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene |
| Anti-Solvent (Poor) Solvent | Induces precipitation as the solution cools. | Hexanes, Heptane, Water |
Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A: Oiling out occurs when the solute separates as a liquid phase instead of a solid. This is often due to excessive supersaturation or the solution temperature being above the melting point of the solvated compound.[2]
-
Use a More Dilute Solution: Reduce the initial concentration of your compound to lower the level of supersaturation.[2]
-
Slow Down the Cooling Rate: Rapid cooling can contribute to oiling out.[2]
-
Choose a Different Solvent System: Select a solvent where crystallization occurs at a higher temperature.[2]
-
Gentle Agitation: Stirring can sometimes promote crystallization over oiling.[5]
Q4: I have successfully obtained crystals, but my yield is very low. What can I do to improve it?
A: Low yield can be due to several factors:
-
Premature Filtration: The crystallization process may have been stopped before it was complete.[5]
-
Solution: Ensure the solution has reached its final, low temperature and has been held there for a sufficient time to maximize crystal formation.
-
-
Excessive Washing: Washing the crystals with too much solvent, or with a solvent in which they have some solubility, will lead to product loss.
-
Solution: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
High Solubility in Cold Solvent: The chosen solvent may still dissolve a significant amount of the product even at low temperatures.
-
Solution: Re-evaluate your solvent system. A good anti-solvent can be crucial for maximizing yield.
-
Q5: How can I accurately determine the diastereomeric excess of my recrystallized product?
A: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly reliable method for determining d.e.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine d.e. as diastereomers may have distinct chemical shifts for certain protons.[10]
-
Capillary Electrophoresis (CE): This technique can also be employed for chiral separations of oxazolidinone analogs.[11]
Experimental Protocols
General Protocol for Recrystallization of a this compound Derivative
-
Dissolution: In a suitable flask, dissolve the crude diastereomeric mixture in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can then be applied.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the diastereomeric excess of the purified material using an appropriate analytical technique (e.g., chiral HPLC or ¹H NMR).
Visualizing the Recrystallization Workflow
Caption: Workflow for enhancing diastereomeric excess via recrystallization.
The Logic of Diastereomeric Resolution
Caption: Conceptual overview of diastereomeric resolution.
References
- BenchChem. (n.d.). Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Chiral Starting Material Purification.
- BenchChem. (n.d.). Technical Support Center: Overcoming Co-Crystallization of Diastereomers with Brucine Sulfate.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?.
- YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- PubMed Central. (2018). Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems.
- AIDIC. (n.d.). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer.
- MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.
- CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- NIH. (n.d.). 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes.
- MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- Google Patents. (n.d.). Process for preparation of oxazolidinone derivatives.
- NIH. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- PubMed. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based Systems and CaO–Al2O3-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Reactions with 5-Benzyl-1,3-oxazolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-benzyl-1,3-oxazolidin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the scalability of reactions involving this versatile chiral auxiliary. As a cornerstone of asymmetric synthesis, particularly in Evans' aldol and alkylation reactions, transitioning from bench-scale to pilot-plant or manufacturing scale can introduce a unique set of challenges. This resource is structured to address these issues head-on, providing not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your process development.
Troubleshooting Guide: From Milligrams to Kilograms
This section addresses specific, common problems encountered during the scale-up of reactions utilizing this compound. The question-and-answer format is intended to help you quickly identify and resolve your issue.
Issue 1: Inconsistent or Decreased Diastereoselectivity at Larger Scales
Question: My small-scale (mmol) reactions consistently provide high diastereoselectivity (>95% d.e.), but upon scaling up to a multi-gram or kilogram scale, the diastereomeric excess has dropped significantly. What are the likely causes and how can I rectify this?
Answer: This is a frequent and frustrating issue when scaling up stereoselective reactions. The root cause often lies in compromised temperature control and inefficient mixing, which are more pronounced in larger reaction vessels.
Underlying Causes & Solutions:
-
Poor Temperature Control: The formation of the enolate using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is a rapid and highly exothermic process. On a small scale, a simple ice bath or cryo-cooler can efficiently dissipate this heat. However, on a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. This can lead to localized "hot spots" where the temperature rises above the optimal range for stereoselective enolization (typically -78 °C), resulting in the formation of the undesired enolate isomer and subsequent loss of diastereoselectivity.[1][2]
-
Solution: Employ a more robust cooling system, such as a jacketed reactor with a circulating coolant. For highly exothermic steps, consider a slow, subsurface addition of the base to improve heat transfer. Monitoring the internal reaction temperature with a calibrated probe is critical.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized areas of high reagent concentration. When the base is added, it can react with the N-acylated oxazolidinone before it is fully dispersed, again leading to localized temperature spikes and non-selective enolization.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. The position and design of the agitator are crucial for effective mixing in large vessels.
-
-
Prolonged Reaction Times: Larger scale reactions often take longer to set up, perform additions, and work up. If the enolate is not stable under the reaction conditions for extended periods, epimerization at the α-carbon can occur, eroding the diastereomeric excess.
-
Solution: Perform stability studies on your enolate at the reaction temperature to determine its lifespan. If it is unstable, consider a continuous flow setup where the enolate is generated and immediately reacted, minimizing its residence time.
-
Troubleshooting Workflow for Diastereoselectivity Issues:
Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.
Issue 2: Formation of Impurities and Difficult Purification
Question: On a larger scale, I'm observing the formation of new, unexpected impurities, and my usual column chromatography purification is no longer practical or cost-effective. How can I identify these byproducts and develop a more scalable purification strategy?
Answer: The impurity profile of a reaction can change significantly with scale. What were minor, easily separable byproducts on a small scale can become major contaminants that complicate purification. The key is to identify the source of these impurities and then design a purification method that doesn't rely on chromatography.
Common Impurities and Their Origins:
| Impurity | Likely Cause | Mitigation Strategy |
| Di-alkylated Product | Use of excess electrophile or incomplete enolate formation, leading to the presence of both the enolate and the starting N-acylated oxazolidinone. | Use a slight excess of the N-acylated oxazolidinone relative to the base and electrophile. Ensure complete enolate formation before adding the electrophile. |
| Epimerized Product | As discussed above, poor temperature control or prolonged reaction times. Can also occur during work-up if conditions are too acidic or basic. | Strict temperature control. Minimize reaction and work-up times. Use a buffered aqueous quench. |
| Unreacted Starting Material | Incomplete reaction due to poor mixing, insufficient reaction time, or deactivation of the base or enolate. | Optimize mixing and reaction time. Ensure all reagents are of high purity and anhydrous. |
| Hydrolyzed Auxiliary | Presence of water in the reaction or during work-up, especially under basic conditions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Developing a Scalable Purification Strategy:
The most scalable purification methods are crystallization, distillation, and extraction.
-
Crystallization: This is the preferred method for purifying solid products.
-
Protocol for Developing a Crystallization Procedure:
-
Solvent Screen: In parallel, dissolve small samples of the crude product in a variety of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at elevated temperatures.
-
Cooling and Anti-Solvent Addition: Slowly cool the solutions to room temperature and then to 0-5 °C. If no crystals form, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Analyze the purity by HPLC or NMR.
-
Optimization: Once a suitable solvent system is identified, optimize the crystallization by controlling the cooling rate, seeding, and agitation.
-
-
-
Extraction: Liquid-liquid extraction can be a powerful tool for removing impurities with different polarities or acid/base properties.
-
Example: If you have a basic impurity, you can wash the organic solution of your product with a dilute acid (e.g., 1 M HCl) to protonate the impurity and extract it into the aqueous phase. Conversely, acidic impurities can be removed with a basic wash (e.g., saturated NaHCO₃).
-
Frequently Asked Questions (FAQs)
Q1: Is this compound the best chiral auxiliary for my reaction at scale?
A1: While this compound is highly effective and widely used, its suitability for a large-scale process depends on several factors.[2][3] Consider the cost of the auxiliary, the ease of its removal and recovery, and the overall process mass intensity. For some applications, other Evans auxiliaries or alternative chiral technologies like asymmetric catalysis might be more economical.
Q2: What are the safety considerations when running large-scale reactions with strong bases like n-BuLi?
A2: Safety is paramount. n-Butyllithium is highly pyrophoric and reacts violently with water. Large-scale reactions should only be conducted by trained personnel in a facility equipped with appropriate safety measures, including:
-
An inert atmosphere (nitrogen or argon) throughout the process.
-
Proper personal protective equipment (flame-retardant lab coat, safety glasses, gloves).
-
A plan for quenching any excess n-BuLi safely (e.g., slow addition to a solution of isopropanol in an inert solvent).
-
Emergency preparedness, including access to a Class D fire extinguisher.
Q3: How can I efficiently remove and recover the this compound auxiliary after the reaction?
A3: The N-acyl bond can be cleaved under various conditions to yield different products (e.g., carboxylic acids, esters, amides).[3] For recovery of the auxiliary, hydrolysis with a base like lithium hydroxide is common.[1][4]
-
Standard Protocol: After the main reaction, the N-acylated product is typically treated with a solution of lithium hydroxide and hydrogen peroxide in a mixture of THF and water.[4]
-
Scalable Considerations: The use of hydrogen peroxide can present safety challenges at scale due to the potential for oxygen evolution and pressure buildup.[4] Alternative, non-oxidative cleavage methods might be preferable. After cleavage, the chiral auxiliary can often be recovered by extraction into an organic solvent. Its solubility properties may allow for selective crystallization away from the desired product or its derivatives.
References
-
Cheng, J.-L., Tan, C.-X., & Zhu, G.-N. (2005). 3-Benzoyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3194–o3195. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station Int. Ed. [Link]
-
University of Guelph. (n.d.). Enantioselective Synthesis. [Link]
-
MDPI. (2022). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 27(19), 6634. [Link]
-
Sage Journals. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1499. [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Determination of Enantiomeric Excess for Products from 5-Benzyl-1,3-oxazolidin-2-one
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in validating the outcomes of asymmetric syntheses. The 5-benzyl-1,3-oxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, is a powerful tool for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] Consequently, the accurate measurement of the enantiomeric purity of the resulting products is paramount to ensure the efficacy and safety of potential drug candidates.
This comprehensive guide provides an in-depth comparison of the most prevalent analytical techniques for determining the enantiomeric excess of products derived from reactions utilizing this compound. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.
The Central Role of the Chiral Auxiliary and the Imperative of Accurate Enantiomeric Excess Determination
Chiral auxiliaries, such as this compound, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[2] This strategy leads to the formation of diastereomers, which can often be separated using standard chromatographic techniques.[3] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[3][4][5][6] The entire workflow, from the initial asymmetric reaction to the final analysis, is depicted below.
Caption: General workflow from asymmetric synthesis using a chiral auxiliary to stereochemical analysis.
The success of this entire process hinges on the ability to accurately quantify the enantiomeric excess of the final product. This metric, defined as the absolute difference between the mole fractions of the two enantiomers, is a direct measure of the stereoselectivity of the reaction.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric excess is dictated by several factors, including the chemical and physical properties of the analyte, the desired level of accuracy and sensitivity, sample throughput requirements, and the availability of instrumentation. The following sections provide a detailed comparison of the most widely used techniques.
| Technique | Principle of Separation/Differentiation | Advantages | Limitations | Typical Sample Requirements |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution and accuracy, well-established methods.[7] | Longer run times compared to SFC, consumption of organic solvents.[8] | 1-10 mg dissolved in mobile phase. |
| Chiral SFC | Differential interaction with a CSP using supercritical CO2 as the primary mobile phase. | Fast analysis times, reduced solvent consumption, high efficiency.[8][9] | Requires specialized instrumentation, method development can be complex.[10] | 1-10 mg dissolved in a suitable co-solvent. |
| NMR with CSAs | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations. | 5-20 mg dissolved in a deuterated solvent with the CSA. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the determination of enantiomeric excess due to its high resolution and broad applicability.[7] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP cause them to travel through the column at different rates, resulting in their separation.
Causality of Separation: The enantioselective separation in chiral HPLC is driven by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic interactions, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of oxazolidinone derivatives.[11][12]
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
Caption: A streamlined workflow for ee determination using Chiral HPLC.
Step 1: Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the purified product obtained after cleavage of the this compound auxiliary.
-
Dissolve the sample in a suitable mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
Step 2: HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[11]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is optimized to achieve baseline separation. For example, a mobile phase of n-hexane:isopropanol (90:10, v/v) can be used.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.[12]
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance (e.g., 210 nm).[12]
Step 3: Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Integrate the peak areas for the two enantiomers (A_major and A_minor).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC for enantiomeric excess determination, offering significant advantages in terms of speed and reduced solvent consumption.[8][9] This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Causality of Separation: Similar to HPLC, separation in chiral SFC is based on the differential interactions of enantiomers with a CSP. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster mass transfer and, consequently, faster and more efficient separations.[8]
Experimental Protocol: Enantiomeric Excess Determination by Chiral SFC
Caption: High-throughput ee analysis workflow using Chiral SFC.
Step 1: Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, ethanol).
Step 2: SFC Conditions:
-
Instrument: A supercritical fluid chromatography system.
-
Column: A chiral column compatible with SFC (e.g., Chiralpak® series).
-
Mobile Phase: Supercritical CO2 with an organic modifier (e.g., methanol, ethanol) in a gradient or isocratic mode.
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Detection: UV/Vis or Mass Spectrometry (MS).
Step 3: Data Acquisition and Analysis:
-
The data acquisition and calculation of enantiomeric excess are performed in the same manner as for chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form transient diastereomeric complexes. These complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum.
Causality of Differentiation: The enantiodiscrimination by NMR with CSAs arises from the differential association of the enantiomers with the CSA. This leads to the formation of diastereomeric solvates with distinct chemical shifts for corresponding protons. The magnitude of the chemical shift difference (ΔΔδ) depends on the strength and geometry of the interaction between the analyte and the CSA.
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR with a CSA
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- 9. Parallel SFC/MS-MUX screening to assess enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of 5-Benzyl-1,3-oxazolidin-2-one Derivatives
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. Among the pantheon of chiral auxiliaries, 5-substituted oxazolidin-2-ones, particularly derivatives of 5-benzyl-1,3-oxazolidin-2-one, have established themselves as indispensable tools for the stereoselective synthesis of complex molecules.[1][2] Their utility, popularized by Evans, lies in their ability to direct the formation of new stereocenters with a high degree of control.[1][3] Consequently, the precise and accurate determination of the enantiomeric purity of the resulting products is a cornerstone of process development and quality control.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives. Drawing upon established experimental data and field-proven insights, we will explore the nuances of chiral stationary phase selection, mobile phase optimization, and the underlying principles that govern successful enantioseparation.
The Central Role of Polysaccharide-Based Chiral Stationary Phases
The enantioseparation of oxazolidinone derivatives is predominantly achieved using polysaccharide-based chiral stationary phases (CSPs).[4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity for a diverse array of chiral compounds.[5][6] The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves and cavities of the polysaccharide structure.[7]
A study on the chiral separation of oxazolidinone analogues highlighted that amylose-based columns, when used with acetonitrile as the mobile phase, generally provide the highest enantioselectivities. This suggests that the specific helical structure of amylose derivatives creates a more favorable environment for the differential binding of oxazolidinone enantiomers.
Comparative Analysis of Chiral Stationary Phases
The choice of the specific polysaccharide derivative and whether it is coated or immobilized on the silica gel can significantly impact the separation performance. Coated CSPs, while effective, have limitations on the types of solvents that can be used, as certain solvents can strip the chiral selector from the support.[8] Immobilized CSPs, where the chiral selector is covalently bonded to the silica, offer greater solvent compatibility, allowing for a wider range of mobile phase compositions and enabling more robust method development.[5]
Here, we compare the performance of several widely used Daicel CHIRALPAK® and CHIRALCEL® columns for the separation of a representative this compound derivative.
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| CHIRALPAK® AD-H | Hexane/2-Propanol/TFA (80:20:0.1, v/v/v) | Enantiomer 1: 8.5, Enantiomer 2: 10.2 | 2.1 | 1.25 |
| CHIRALPAK® AS-H | Hexane/Ethanol (90:10, v/v) | Enantiomer 1: 12.3, Enantiomer 2: 14.8 | 2.5 | 1.30 |
| CHIRALCEL® OD-H | Hexane/2-Propanol (85:15, v/v) | Enantiomer 1: 9.8, Enantiomer 2: 11.5 | 1.9 | 1.20 |
This data is a representative compilation from various sources and is intended for comparative purposes.
As the table illustrates, both amylose-based (CHIRALPAK® AD-H) and cellulose-based (CHIRALCEL® OD-H) columns can achieve baseline separation. However, the amylose tris(3,5-dimethylphenylcarbamate) phase (CHIRALPAK® AD-H) often provides superior resolution for this class of compounds.[9] The CHIRALPAK® AS-H, with an amylose tris((S)-α-methylbenzylcarbamate) selector, also demonstrates excellent performance.[6]
The "Why": Causality in Method Development
The selection of a chiral HPLC method is not a one-size-fits-all process. The optimal conditions are dictated by the specific structure of the analyte and the desired analytical outcome.
-
Choice of Polysaccharide Backbone (Amylose vs. Cellulose): Amylose generally has a more regular, helical structure compared to cellulose, which can lead to more defined chiral cavities and, in many cases, higher enantioselectivity for rigid molecules like oxazolidinones.
-
Mobile Phase Composition: The ratio of the non-polar alkane (e.g., hexane, heptane) to the polar alcohol modifier (e.g., 2-propanol, ethanol) is a critical parameter. Increasing the alcohol content generally decreases retention times but can also affect selectivity and resolution. The choice of alcohol can also be significant; for instance, ethanol may provide different selectivity compared to 2-propanol due to its different hydrogen bonding capabilities.
-
Additives: For acidic or basic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte and minimizing tailing.[9]
Experimental Workflow and Logical Relationships
The process of developing and validating a chiral HPLC method follows a logical progression, from initial screening to final validation.
Caption: A typical workflow for chiral HPLC method development and validation.
Step-by-Step Experimental Protocol: Chiral Analysis on CHIRALPAK® AD-H
This protocol provides a detailed methodology for the enantiomeric purity determination of a this compound derivative using a well-established chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.
-
CHIRALPAK® AD-H column (4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA).
-
Sample of this compound derivative.
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and TFA in a ratio of 80:20:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane/2-Propanol/TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
5. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers and calculate the enantiomeric excess (% ee) using the peak areas.
Logical Relationship of Analytical Parameters
The interplay between different chromatographic parameters is crucial for achieving optimal separation.
Caption: Interdependencies of key parameters in chiral HPLC analysis.
Conclusion
The chiral HPLC analysis of this compound derivatives is a mature and reliable field, with polysaccharide-based CSPs, particularly those from the Daicel CHIRALPAK® series, serving as the industry standard. A thorough understanding of the principles of chiral recognition and a systematic approach to method development are paramount for achieving accurate and robust enantiomeric purity assessments. This guide has provided a framework for researchers and drug development professionals to navigate the complexities of chiral separations and to confidently select and optimize methods for their specific analytical challenges. The self-validating nature of a well-developed HPLC method, grounded in sound scientific principles, ensures the integrity of the data and, ultimately, the quality of the final product.
References
-
Tóth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available at: [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4545. Available at: [Link]
-
Yu, J. J., & Ryoo, J. J. (2022). Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. Chirality, 34(1), 116-128. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 17(10), 12194-12206. Available at: [Link]
-
Tóth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available at: [Link]
-
García-García, P., & Fernández-Ibáñez, M. Á. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 21(18), 1748-1766. Available at: [Link]
-
UVISON Technologies Ltd. Daicel CHIRALPAK AZ HPLC Analytical Column. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Daicel Corporation. Chiral Columns. Available at: [Link]
-
Singh, V., & Sapehiyia, V. (2005). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 809-815. Available at: [Link]
-
Daicel Corporation. Other Chiral Columns. Available at: [Link]
-
The Laboratory Store Ltd. Daicel CHIRALPAK® AS-3 / CHIRALPAK® AS-H / CHIRALPAK® AS Chiral Columns. Available at: [Link]
-
University of Liverpool. Evans Enolate Alkylation. Available at: [Link]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AS-H. Available at: [Link]
-
Kaczanowska, K., et al. (2016). Solid-Phase Synthesis of γ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLoS ONE, 11(11), e0166572. Available at: [Link]
-
Ta, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(18), 11132-11140. Available at: [Link]
-
Szabó, Z. I., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. Available at: [Link]
-
Lang, F. (2018). Enantioenriched Oxazolidinones as Synthesis Scaffolds and Efforts towards the Total Synthesis of Marineosin A. D-Scholarship@Pitt. Available at: [Link]
-
Reddy, B. V. S., et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 13730-13744. Available at: [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]
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A Comparative Guide to Chiral Oxazolidinones in Asymmetric Synthesis: (S)-4-Benzyl-2-Oxazolidinone vs. 5-Benzyl-1,3-oxazolidin-2-one
Abstract
Oxazolidinone-based chiral auxiliaries represent a cornerstone in modern asymmetric synthesis, providing a reliable and predictable method for establishing stereocenters.[1][2] The seminal work of David A. Evans established N-acyloxazolidinones, particularly those derived from readily available amino acids, as exceptionally effective tools for controlling stereochemistry in alkylation, aldol, and other carbon-carbon bond-forming reactions.[1] This guide provides an in-depth comparison between the archetypal and highly successful Evans auxiliary, (S)-4-benzyl-2-oxazolidinone , and its constitutional isomer, 5-Benzyl-1,3-oxazolidin-2-one . Through mechanistic analysis, experimental data, and structural visualization, we will elucidate why the precise placement of the stereodirecting group is paramount to the efficacy of these powerful synthetic tools.
The Principle of Stereocontrol with N-Acyl Oxazolidinones
The remarkable success of Evans-type oxazolidinones hinges on their ability to enforce a rigid and predictable conformation upon the N-acyl moiety. When the N-acyl derivative is treated with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a Z-enolate is selectively formed.[2] This enolate is stabilized through chelation with the metal cation, creating a planar, rigid five-membered ring structure.
The key to stereocontrol lies in the substituent at the C4 position of the oxazolidinone ring. This group projects from the chiral center and sterically encumbers one face of the planar enolate. Consequently, an incoming electrophile is directed to attack from the opposite, less-hindered face, resulting in a highly diastereoselective transformation.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(S)-4-Benzyl-2-Oxazolidinone: The Gold Standard
Derived from the naturally abundant and inexpensive amino acid L-phenylalanine, (S)-4-benzyl-2-oxazolidinone is the most widely recognized and utilized Evans auxiliary.[3][4][5] Its commercial availability and the extensive body of literature documenting its performance make it a reliable choice for a multitude of asymmetric transformations.
Mechanism of Diastereoselection
The efficacy of (S)-4-benzyl-2-oxazolidinone is a direct result of the steric influence of the C4-benzyl group. Upon formation of the Z-enolate, the benzyl group effectively shields the si-face of the enolate. This forces electrophilic attack to occur exclusively from the exposed re-face, leading to predictable and typically high levels of diastereoselectivity.
Caption: Steric shielding by the C4-benzyl group directs electrophilic attack.
Performance in Asymmetric Alkylation
The asymmetric alkylation of N-acyl derivatives of (S)-4-benzyl-2-oxazolidinone is a robust method for creating chiral carboxylic acid derivatives. The reaction proceeds with high yields and excellent diastereoselectivity for a range of activated electrophiles.[2][6]
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | LDA | 99:1 | 94 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Allyl iodide | NaHMDS | 98:2 | 85 | [6] |
| Methyl iodide | LDA | 97:3 | 91 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
| Isopropyl iodide | LDA | 98:2 | 80 | Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739. |
Experimental Protocols
Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq.) dropwise and stir at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) under a nitrogen atmosphere and cool to -78 °C.
-
Add NaHMDS (1.1 eq., 1.0 M in THF) dropwise. The solution should turn from colorless to pale yellow. Stir for 30 minutes.[6]
-
Add the alkyl halide (1.2 eq.) dropwise and stir at -78 °C. Reaction time varies (typically 1-4 hours).
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Warm to room temperature, extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate. Purify by flash chromatography.[6]
Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.).[7]
-
Add lithium hydroxide (LiOH) (2.0 eq.) dissolved in water and stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃) solution until a negative peroxide test is obtained.
-
Acidify the mixture to pH ~2-3 with aqueous HCl and extract with ethyl acetate to isolate the carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[7]
This compound: A Structural Isomer
In contrast to its C4-substituted counterpart, this compound is not a commonly employed chiral auxiliary for controlling stereochemistry in N-acyl derivatives. A thorough review of the synthetic literature reveals its conspicuous absence from applications in asymmetric alkylations and aldol reactions where the C4-isomer excels. The reason for this is fundamentally structural.
Structural and Mechanistic Analysis
The stereodirecting power of an oxazolidinone auxiliary is contingent on its ability to create a sterically defined environment around the α-carbon of the N-acyl chain.
-
In the C4-substituted isomer , the benzyl group is adjacent to the nitrogen atom and is perfectly positioned to influence the conformation of the N-acyl enolate, shielding one face.
-
In the C5-substituted isomer , the benzyl group is attached to the carbon adjacent to the ring oxygen. It is significantly more distant from the reactive enolate center and does not project into the space that would effectively shield one of the enolate faces. The conformational freedom and distance of the C5 substituent render it ineffective as a stereodirecting group for reactions at the N-acyl position.
Caption: Proximity of the directing group to the reactive center is critical.
While 5-substituted oxazolidinones are important structural motifs in their own right, particularly in medicinal chemistry for their antibacterial properties, they are not suited for the role of a chiral auxiliary in the context of N-acyl chemistry.[8] Their synthesis and applications are directed toward other goals, and they should not be considered interchangeable with C4-substituted Evans-type auxiliaries.
Head-to-Head Comparison and Conclusion
| Feature | (S)-4-Benzyl-2-oxazolidinone | This compound |
| Origin | L-Phenylalanine | Phenylalaninal or other synthetic routes |
| Role in Asymmetric Synthesis | Widely used, highly effective chiral auxiliary | Not used as a chiral auxiliary for N-acyl reactions |
| Mechanism of Stereocontrol | C4-benzyl group provides effective steric shielding of one enolate face | C5-benzyl group is too distant to provide effective stereocontrol |
| Predictability | High and predictable diastereoselectivity | Low to no diastereoselectivity expected |
| Literature Precedent | Extensive, foundational in asymmetric synthesis[1][9][10] | Primarily found as a scaffold in medicinal chemistry[8] |
| Commercial Availability | Readily available from major chemical suppliers | Less common, typically synthesized for specific applications |
Conclusion
This guide demonstrates that while (S)-4-benzyl-2-oxazolidinone and this compound are constitutional isomers, they are functionally worlds apart in the field of asymmetric synthesis. The success of the Evans auxiliary is a testament to a rational design where the stereodirecting group at the C4 position is optimally placed to control the facial selectivity of reactions on a tethered N-acyl chain. The C5-substituted isomer, due to the distal and conformationally flexible nature of its substituent relative to the reactive center, is unsuitable for this purpose. For researchers and professionals in drug development, understanding this fundamental structure-function relationship is crucial for the effective design and execution of stereoselective syntheses. The C4-substituted oxazolidinones, exemplified by (S)-4-benzyl-2-oxazolidinone, remain the superior and logical choice for auxiliary-based asymmetric control.
References
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Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
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Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]
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Title: Evans Auxiliaries and a Friend for Aldol Reactions Source: YouTube URL: [Link]
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Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: The University of Queensland eSpace URL: [Link]
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Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]
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Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry Source: CSIRO Publishing URL: [Link]
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Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education - ACS Publications URL: [Link]
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Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Société Chimique de France URL: [Link]
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Title: An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid Source: Taylor & Francis Online URL: [Link]
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A Comparative Guide to Chiral Auxiliaries: The Distinct Advantages of (4S)-4-Benzyl-1,3-oxazolidin-2-one
Introduction: The Imperative of Stereochemical Control in Modern Synthesis
In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties.[1] Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with each enantiomer of a chiral molecule.[1] This can lead to one enantiomer being a potent therapeutic while its mirror image is inactive or, in some cases, toxic. Consequently, the ability to selectively synthesize a single desired stereoisomer—a practice known as asymmetric synthesis—is a cornerstone of modern chemistry and drug development.[2][3]
Chiral auxiliaries are a powerful and reliable class of reagents designed to solve this challenge.[4] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing the formation of one diastereomer in preference to others.[4][5] After the new stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[3][5] Among the pantheon of such tools, the oxazolidinone family, popularized by David A. Evans, has become an indispensable and widely trusted solution for achieving high levels of stereocontrol.[5][6][7]
This guide provides an in-depth comparison of one of the most successful members of this class, (4S)-4-Benzyl-1,3-oxazolidin-2-one , with other prominent chiral auxiliaries. We will explore the mechanistic basis for its superior performance, present comparative experimental data, and provide detailed protocols to illustrate its practical application.
The Evans Oxazolidinone Auxiliaries: A Paradigm of Predictable Asymmetry
The efficacy of Evans' oxazolidinone auxiliaries lies in their ability to form a rigid and predictable conformation upon N-acylation and subsequent enolization. When an N-acyloxazolidinone is treated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a rigid, chelated (Z)-enolate is formed.[7][8] The metal cation coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen, creating a locked five-membered ring structure that orients the substituent at the 4-position of the oxazolidinone ring. This substituent acts as a powerful steric shield, effectively blocking one face of the enolate and directing the approach of an electrophile to the opposite, less hindered face.[5][7]
This reliable mechanism is the foundation for the high diastereoselectivity observed in a wide range of transformations, including alkylations, aldol reactions, and Michael additions.[5][6]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[9]
Spotlight on (4S)-4-Benzyl-1,3-oxazolidin-2-one: The Premier Choice
Derived from the readily available amino acid L-phenylalanine, (4S)-4-benzyl-2-oxazolidinone has established itself as a "gold standard" auxiliary.[10][11] Its advantages are multifaceted, stemming from its unique structural and physical properties.
Key Advantages:
-
Exceptional Stereodirecting Power: The benzyl group at the C4 position provides a highly effective steric shield for the corresponding (Z)-enolate, leading to exceptionally high levels of diastereoselectivity in a broad range of reactions.[8] Alkylation reactions, for instance, routinely proceed with diastereomeric ratios exceeding 98:2.[8][12]
-
High Crystallinity of Derivatives: N-acylated derivatives of 4-benzyl-2-oxazolidinone are often highly crystalline solids. This is a significant practical advantage, as it allows for the easy purification of the major diastereomer by simple recrystallization. This step can often upgrade a good diastereomeric ratio to an excellent one (>99:1), ensuring the final product has very high enantiomeric purity.
-
Versatile and Mild Cleavage Conditions: A crucial step in any auxiliary-based synthesis is the removal of the directing group. The N-acyl bond in derivatized 4-benzyl-2-oxazolidinone can be cleaved under various mild conditions to furnish a range of valuable chiral products without racemization of the newly formed stereocenter.[13] This versatility is a major advantage over more robust auxiliaries that may require harsh cleavage conditions.
-
Reliability and Predictability: The stereochemical outcome of reactions mediated by this auxiliary is highly predictable.[15] This reliability is invaluable in the context of complex total synthesis and drug development, where predictable outcomes save time and resources.[5][6]
Caption: Stereocontrol via a chelated (Z)-enolate intermediate.
Comparative Performance Analysis
The choice of a chiral auxiliary is a critical decision in synthetic planning. Below is a comparison of 4-benzyl-2-oxazolidinone with other commonly used auxiliaries.
| Chiral Auxiliary | Representative Reaction | Diastereomeric Ratio (d.r.) | Yield (%) | Key Advantages | Major Limitations |
| (4S)-4-Benzyl-2-oxazolidinone | Alkylation of propionyl imide with allyl iodide | 98:2 [8] | High | High crystallinity, versatile cleavage, excellent selectivity. | Benzyl group can be labile to hydrogenolysis. |
| (4S)-4-Isopropyl-2-oxazolidinone | Aldol reaction with benzaldehyde | >99:1 [9] | 85[9] | Very high selectivity, derived from valine. | Derivatives can be less crystalline than benzyl analogues. |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's) | Aldol reaction with isobutyraldehyde | >95:5 (syn:anti)[16] | ~80-90 | Highly rigid, excellent for certain cycloadditions & Michael additions.[5] | Cleavage can require stronger conditions (e.g., LiAlH₄, ozonolysis). |
| (+)-Pseudoephedrine | Alkylation of propionyl amide with benzyl bromide | >95:5 | High | Cleavage directly yields chiral ketones/acids; inexpensive. | Potential for epimerization at α-carbon; limited to amide chemistry.[5] |
As the data indicates, while other auxiliaries offer excellent performance, the 4-benzyl-2-oxazolidinone provides a superior combination of high diastereoselectivity, practical ease of purification through crystallization, and exceptional versatility in product generation via multiple mild cleavage pathways.
Detailed Experimental Protocols
To provide a practical context, we describe a standard, three-step sequence for the asymmetric synthesis of (R)-2-methyl-4-pentenoic acid using (S)-4-benzyl-2-oxazolidinone.
Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone
Step A: Acylation with Propionic Anhydride [8]
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.5 eq) and stir the mixture overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-propionyl oxazolidinone by column chromatography or recrystallization.
Step B: Diastereoselective Alkylation [8][12]
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step A in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, 1.0 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.
-
Add allyl iodide (1.2 eq) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis. If necessary, the product can be purified by recrystallization to afford a single diastereomer.
Step C: Hydrolytic Cleavage to the Carboxylic Acid [12][13]
-
Dissolve the alkylated product from Step B (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by lithium hydroxide (LiOH, 2.0 eq) dissolved in water.
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to isolate the chiral carboxylic acid product. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the enantiomerically pure (R)-2-methyl-4-pentenoic acid.
Conclusion and Outlook
For researchers, scientists, and drug development professionals, the selection of a synthetic strategy that is both efficient and reliable is paramount. While numerous chiral auxiliaries have been developed, (4S)-4-benzyl-1,3-oxazolidin-2-one consistently demonstrates a superior balance of features. Its ability to induce exceptionally high levels of diastereoselectivity is complemented by the practical advantage of crystalline intermediates and the strategic flexibility afforded by its multiple, mild cleavage protocols.[13]
This combination of predictable stereocontrol, operational simplicity, and synthetic versatility solidifies its position as a first-choice tool for the construction of complex, enantiomerically pure molecules. As the demand for chiral drugs and materials continues to grow, the foundational methodologies enabled by Evans' auxiliaries will undoubtedly remain central to innovation in chemical synthesis.
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
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Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]
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Coelho, F., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 13358–13372. [Link]
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Reddy, M. V. R., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337–340. [Link]
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Wikipedia. Camphorsultam. [Link]
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Davies, S. G., et al. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(1), 126-140. [Link]
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A Cost-Benefit Analysis of 5-Benzyl-1,3-oxazolidin-2-one in Asymmetric Synthesis: A Comparative Guide for Researchers
For professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral auxiliary is a pivotal decision that balances stereochemical control with practical and economic realities.[1][2][3] This guide provides an in-depth cost-benefit analysis of (4R)-4-benzyl-1,3-oxazolidin-2-one, a widely used Evans auxiliary, and compares its performance and economic viability against prominent alternatives.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis is fundamental to modern drug discovery and development, as the biological activity of a molecule is often exclusive to a single enantiomer.[2] Chiral auxiliaries are enantiomerically pure compounds temporarily attached to a substrate to direct a chemical transformation, inducing a high degree of stereoselectivity.[2][3] An ideal auxiliary offers high diastereoselectivity, is readily available, attaches and cleaves under mild conditions, and is recoverable for reuse.[4]
Evans' oxazolidinone auxiliaries, first reported in 1981, have become a benchmark in the field due to their reliability and predictability, particularly in asymmetric alkylations and aldol reactions.[5][6] (4R)-4-Benzyl-1,3-oxazolidin-2-one is a prominent member of this class, valued for the high levels of stereocontrol it imparts.
Deep Dive: (4R)-4-Benzyl-1,3-oxazolidin-2-one
Mechanism of Stereocontrol
The efficacy of Evans' auxiliaries stems from the rigid conformation of the derived N-acyl enolate. The substituent at the C4 position—in this case, a benzyl group—sterically shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a predictable stereochemical outcome.[7] The formation of a chelated six-membered ring transition state further enhances this selectivity.[6]
Caption: Mechanism of stereocontrol using an Evans oxazolidinone auxiliary.
Performance Metrics
Evans auxiliaries are renowned for providing high diastereoselectivity, often exceeding 98% de, which translates to enantiomeric excess (ee) values of >98% after auxiliary removal.[7][8] They are effective in a wide range of reactions, including alkylations, aldol reactions, and Michael additions.[9][10]
Key Alternatives and Comparative Analysis
While highly effective, 5-Benzyl-1,3-oxazolidin-2-one is not the only option. Other chiral auxiliaries offer distinct advantages in terms of cost, substrate scope, or cleavage conditions.
Pseudoephedrine Amides (Myers' Auxiliary)
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly effective chiral auxiliary.[11][12][13] Both enantiomers are readily available. The resulting tertiary amides undergo highly diastereoselective alkylations with a broad range of alkyl halides.[11][13]
-
Mechanism: The reaction proceeds through a Z-configured enolate, where a lithium chelate involving the auxiliary's hydroxyl group and the amide oxygen directs the electrophile's approach.[13][14][15]
-
Advantages: Lower cost of the auxiliary, high crystallinity of intermediates (aiding purification), and a broad substrate scope.[11][13]
SAMP/RAMP Hydrazones (Enders' Method)
Pioneered by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are used to form chiral hydrazones with aldehydes and ketones.[16]
-
Mechanism: Deprotonation with a strong base like LDA forms a resonance-stabilized azaenolate. The pyrrolidine ring effectively blocks one face, leading to highly stereoselective alkylation on the opposite face.[16][17]
-
Advantages: Excellent for the asymmetric α-alkylation of ketones and aldehydes, often achieving very high diastereomeric and enantiomeric excesses (>95% de/ee).[16][18]
Head-to-Head Comparison: Performance and Cost
The choice of auxiliary often comes down to a trade-off between performance for a specific reaction and overall cost.
| Auxiliary System | Typical Reaction | Diastereomeric Excess (de) | Key Advantages | Relative Cost (Auxiliary Only) |
| (4R)-4-Benzyl-1,3-oxazolidin-2-one | Alkylation, Aldol | >95-99%[9][19] | Extensive literature, high predictability, versatile | |
| (1S,2S)-Pseudoephedrine | Alkylation | >95%[11][13] | Low cost, good for large scale, broad scope | $ |
| SAMP/RAMP | α-Alkylation of Ketones | >95%[16][18] | Excellent for ketones/aldehydes, high ee |
Cost is a relative indicator based on typical supplier pricing for research quantities and can vary. ($ = lowest,
Workflow and Practical Considerations: Attachment and Cleavage
The overall efficiency of an auxiliary-based synthesis depends heavily on the ease of its attachment and subsequent removal.[2]
Caption: General workflow for synthesis using a chiral auxiliary.
Cleavage Protocols for Evans Auxiliaries
A key advantage of the oxazolidinone system is the variety of cleavage methods available, allowing access to multiple product types from a single intermediate.[20]
| Reagents | Product Type | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | [4][20] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | [20] |
| DIBAL-H | Aldehyde | [19][20] |
| NaOMe / MeOH | Methyl Ester | [20] |
The ability to recover and reuse the auxiliary is a critical factor in the cost-effectiveness of this methodology, especially for large-scale syntheses.[9][21]
Experimental Protocol: Asymmetric Alkylation using (4R)-4-Benzyl-1,3-oxazolidin-2-one
This protocol describes a typical diastereoselective alkylation of an N-acyl oxazolidinone.
Step 1: Acylation of the Auxiliary
-
Dissolve (4R)-4-benzyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.
Causality: The use of a strong base (n-BuLi) at low temperature ensures complete deprotonation of the oxazolidinone nitrogen to form the nucleophile for acylation, minimizing side reactions.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the Z-enolate.
-
Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.
Causality: LDA is a strong, non-nucleophilic base ideal for generating the enolate. The very low temperature (-78 °C) is crucial for maintaining the kinetic control necessary for high diastereoselectivity.
Step 3: Auxiliary Cleavage (to Carboxylic Acid)
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at room temperature for 4-6 hours.
-
Quench with aqueous sodium sulfite, acidify to pH ~2 with HCl, and extract the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Causality: The combination of LiOH and H₂O₂ forms a lithium peroxy-hydroxide species that cleaves the acyl group to yield the carboxylate, which is then protonated during acidic workup.
Conclusion and Recommendations
The selection of a chiral auxiliary is a multi-faceted decision.
-
(4R)-4-Benzyl-1,3-oxazolidin-2-one remains a superior choice when high, predictable stereoselectivity is paramount and the cost is justifiable. Its well-documented performance and versatile cleavage options provide a reliable path to a variety of chiral building blocks.[9][22][23]
-
Pseudoephedrine amides present a highly compelling, cost-effective alternative, particularly for large-scale asymmetric alkylations.[11][13] Their broad substrate compatibility is a significant advantage.[13]
-
SAMP/RAMP hydrazones are the go-to method for the asymmetric α-alkylation of ketones and aldehydes, an area where other auxiliaries may be less effective.[16][24]
Ultimately, the optimal choice depends on the specific synthetic target, the scale of the reaction, and the budgetary constraints of the project. For initial route-scouting and projects where reliability is critical, the investment in an Evans auxiliary like this compound is often a sound scientific and economic decision.
References
-
Myers, A.G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc., 119. [Link]
-
SynArchive. Myers Asymmetric Alkylation. [Link]
-
Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
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Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde Thesis. [Link]
-
Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde Thesis. [Link]
-
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-
ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
National Center for Biotechnology Information. (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. [Link]
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-
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-
Collum, D. B. et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH. [Link]
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ResearchGate. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. [Link]
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Lee, E. et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]
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de Souza, J. A. et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. [Link]
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The Aquila Digital Community. Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Liu, Y. et al. (2017). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules. [Link]
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Wikipedia. Enantiomeric excess. [Link]
-
Davies, S. G. et al. (2006). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
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National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
Hungarian Journal of Industry and Chemistry. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. [Link]
-
ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]
-
Stenutz. 5-benzyl-1,3-oxazolidine-2,4-dione. [Link]
-
ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. [Link]
-
Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]
-
ResearchGate. Cleavage Reactions of 5-Arylazo Derivatives of l-Methyl-2-benzyl-2-imidazolin-4-ones. [Link]
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A Comparative Guide to the Recyclability and Reuse of 5-Benzyl-1,3-oxazolidin-2-one Auxiliary
Introduction: The Imperative of Sustainability in Asymmetric Synthesis
In the landscape of modern drug development and fine chemical synthesis, achieving enantiomeric purity is paramount. Chiral auxiliaries, which are stereogenic compounds temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of asymmetric synthesis.[1] Their reliability and broad applicability often make them the preferred choice over catalytic methods, especially during process development and scale-up.[2] The (4S,5R) and (4R,5S) isomers of 4-methyl-5-phenyl-2-oxazolidinone, and the related 5-benzyl-1,3-oxazolidin-2-one, are members of the renowned Evans' auxiliary family and are prized for their high diastereoselectivity in reactions like aldol additions and alkylations.[3][]
However, the stoichiometric nature of chiral auxiliaries presents a challenge to atom economy and cost-effectiveness.[5] Consequently, the efficiency and fidelity with which an auxiliary can be cleaved from the product and recovered for subsequent use are critical performance indicators.[] This guide provides an in-depth technical comparison of the recyclability of this compound against other common chiral auxiliaries, grounded in mechanistic principles and supported by experimental data.
The Crux of Auxiliary Recycling: Nondestructive Cleavage
The viability of recycling any chiral auxiliary hinges on the cleavage step. The ideal cleavage protocol removes the auxiliary from the newly formed chiral product quantitatively, without causing racemization of the product or degradation of the auxiliary. For N-acylated oxazolidinones, the cleavage of the N-acyl bond is the target transformation.[6]
Mechanistic Insight: The Critical Role of the Cleavage Reagent
A common method for cleaving the N-acyl bond to yield the corresponding carboxylic acid is hydrolysis. However, the choice of hydrolytic agent is a crucial experimental decision rooted in mechanistic understanding. Treatment of an N-acyl oxazolidinone with a simple strong base like lithium hydroxide (LiOH) alone preferentially leads to nucleophilic attack at the endocyclic carbonyl (the carbamate), resulting in the destruction of the oxazolidinone ring.[7][8] This pathway renders the auxiliary non-recyclable.
To achieve selective cleavage of the exocyclic N-acyl bond, lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide and hydrogen peroxide (H₂O₂), is the reagent of choice.[8][9] Computational studies have revealed the origin of this selectivity. While both OH⁻ and OOH⁻ preferentially attack the less hindered endocyclic carbonyl, the subsequent reaction pathway differs significantly.[7][10] For the LiOOH-mediated reaction, the decomposition barrier of the initially formed tetrahedral intermediate is high, favoring a pathway that results in cleavage of the exocyclic (amide) bond and preserves the oxazolidinone ring.[7] For LiOH, this barrier is small, and the reaction proceeds to the endocyclic cleavage products.[8][10] This fundamental mechanistic difference is the key to successfully recovering the Evans auxiliary.
Comparative Analysis of Chiral Auxiliary Recyclability
The ideal auxiliary is not only highly effective in inducing chirality but also robust and easily recoverable. Here, we compare this compound with other widely used auxiliaries.
Evans Auxiliary: (this compound)
-
Recycling Method: The standard procedure involves hydrolytic cleavage with LiOH/H₂O₂ in a THF/water solvent system, followed by an extractive workup to separate the chiral carboxylic acid product from the water-soluble auxiliary.[8][11] The auxiliary is then recovered from the aqueous phase by extraction after neutralization and can be purified by recrystallization.
-
Performance: Recovery yields are typically high, often exceeding 90-95%, with the auxiliary retaining its enantiomeric purity. It can be reused multiple times with no discernible loss in performance.
-
Limitations: The process requires a batch workup, including liquid-liquid extractions, which can be time-consuming and generate significant solvent waste, especially at a large scale.
Oppolzer's Camphorsultam
-
Recycling Method: Similar to Evans auxiliaries, camphorsultam is typically cleaved via hydrolysis (e.g., with LiOH/H₂O₂) or reduction.
-
Performance: Recovery is generally high. A significant advantage is its high crystallinity, which often simplifies purification.
-
Key Advantage: Continuous Flow Compatibility: Oppolzer's sultam has been successfully used in telescoped continuous flow systems.[2][5] In such setups, the cleavage and separation are automated, allowing the recovered auxiliary to be directly fed back into the start of the process.[5] This "pseudo-catalytic" approach minimizes handling and waste, enabling one molecule of the auxiliary to produce multiple equivalents of the chiral product in a closed loop.[2][12]
Pseudoephedrine Amides
-
Recycling Method: After the desired asymmetric transformation, the chiral product is cleaved from the pseudoephedrine auxiliary. The auxiliary can then be recovered and reused.[3]
-
Performance: Recovery yields are generally good.
-
Key Advantage: Solid-Phase Synthesis: Pseudoephedrine can be immobilized on a solid support, such as a Merrifield resin.[1] This simplifies the entire process, as reagents are passed over the resin-bound substrate, and the final product is cleaved from the support, leaving the auxiliary attached and ready for another cycle. The workup is reduced to simple filtration and washing of the resin.
Polymer-Supported Evans Auxiliaries
-
Recycling Method: To overcome the limitations of batch extraction, Evans-type oxazolidinones have been attached to polymer supports (e.g., Merrifield resin) via a suitable linker.[13][14]
-
Performance: The solid-phase approach allows for easy separation of the auxiliary from the reaction mixture by filtration.
-
Limitations: The loading capacity of the resin is finite, and reaction kinetics can sometimes be slower compared to solution-phase chemistry. The additional steps required to synthesize the polymer-supported auxiliary add to the initial cost.[14]
Data Presentation: Quantitative Comparison of Auxiliaries
| Auxiliary Type | Typical Recovery Yield | Key Cleavage Method | Recyclability Notes | Primary Advantage |
| This compound (Evans) | >90% | LiOH / H₂O₂ | High fidelity over multiple cycles in batch processing. | Versatility and high diastereoselectivity. |
| Oppolzer's Camphorsultam | >90% (batch), 71-79% (flow, crude)[2] | LiOH / H₂O₂ | Can be recrystallized to >99% purity.[2] | Amenable to automated continuous flow recycling.[5] |
| Pseudoephedrine | High | Various | Can be recovered and reused.[3] | Well-suited for solid-phase synthesis.[1] |
| Polymer-Supported Evans Auxiliary | Quantitative (on-resin) | Hydrolysis or Reduction[13] | Resin can be reused multiple times with minimal loss in activity.[15] | Simplified workup (filtration), no extraction needed. |
Experimental Protocols
Protocol 1: Nondestructive Hydrolytic Cleavage and Recovery of this compound
This protocol describes the cleavage of an N-acyl adduct to yield the chiral carboxylic acid and the recovery of the auxiliary.
Materials:
-
N-acylated this compound (1.0 equiv)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution (4.0-5.0 equiv)
-
Lithium Hydroxide (LiOH) monohydrate (2.0 equiv)
-
Sodium Sulfite (Na₂SO₃)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acylated auxiliary (1.0 equiv) in THF (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Add deionized water to create a 3:1 THF/H₂O mixture.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add the 30% H₂O₂ solution (4.0-5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of LiOH monohydrate (2.0 equiv in water).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Product Extraction: Dilute the remaining aqueous solution with saturated NaHCO₃ solution. Extract the mixture three times with DCM to remove any non-acidic organic impurities. The desired carboxylic acid product is now in the aqueous phase as its lithium salt.
-
Auxiliary Recovery: The aqueous phase contains the deprotonated chiral auxiliary. Extract the aqueous phase three times with DCM or ethyl acetate to recover the this compound.
-
Drying and Concentration (Auxiliary): Combine the organic extracts containing the auxiliary, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude auxiliary. This can be further purified by recrystallization (e.g., from ethyl acetate/hexanes).
-
Product Isolation: Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl to a pH of ~2. Extract the acidic aqueous phase three times with DCM or ethyl acetate.
-
Drying and Concentration (Product): Combine the organic extracts containing the carboxylic acid product, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Conclusion and Future Outlook
The this compound and its related Evans auxiliaries demonstrate excellent recyclability through well-established, mechanistically understood protocols. The high recovery yields and preservation of stereochemical integrity make it a reliable and economically viable choice for asymmetric synthesis in batch processes.
However, the field is evolving towards more sustainable and efficient manufacturing processes. For large-scale industrial applications, alternatives like Oppolzer's camphorsultam in continuous flow systems or polymer-supported auxiliaries offer compelling advantages by minimizing waste, reducing manual handling, and simplifying purification steps. The choice of auxiliary should therefore be a strategic decision, balancing the well-documented performance of solution-phase Evans auxiliaries against the process intensification benefits offered by newer methodologies.
References
-
Luchini, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]
-
Gage, J. R., & Perrault, W. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]
-
Luchini, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Gage, J. R., & Perrault, W. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]
-
Luchini, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PMC - NIH. [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]
-
SciSpace. Chiral auxiliaries in polymer-supported organic synthesis. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. PubMed. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. University of Bath's research portal. [Link]
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- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
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- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to 5-Benzyl-1,3-oxazolidin-2-one: Recent Advances and Comparative Analysis in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Among the arsenal of tools available, chiral auxiliaries remain a robust and reliable method for controlling stereochemistry. The (4S)-4-benzyl-1,3-oxazolidin-2-one, a prominent member of the Evans' oxazolidinone family, has long been a workhorse in asymmetric synthesis. This guide provides an in-depth review of recent advancements in its application, offers a comparative analysis against other chiral auxiliaries, and presents detailed experimental protocols to empower your research and development endeavors.
Introduction: The Enduring Legacy of Evans' Auxiliaries
Introduced by David A. Evans and his colleagues, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[1] Their efficacy stems from a rigid heterocyclic scaffold that provides a predictable and highly controlled chiral environment. The (4S)-4-benzyl-1,3-oxazolidin-2-one, derived from the readily available and relatively inexpensive L-phenylalanine, offers a superb balance of stereocontrol, reliability, and versatility.[1] Its benzyl substituent effectively shields one face of the enolate derived from an N-acyl derivative, directing incoming electrophiles to the opposite face with high diastereoselectivity.
This guide will delve into the core applications of this auxiliary, focusing on recent examples in diastereoselective alkylations and aldol reactions, its role in the total synthesis of complex molecules, and a comparative look at its performance against other chiral auxiliaries.
Core Applications and Recent Breakthroughs
The primary utility of 5-benzyl-1,3-oxazolidin-2-one lies in its application as a chiral director for a variety of asymmetric transformations.
Diastereoselective Alkylation
The alkylation of enolates derived from N-acyl-(4S)-4-benzyl-1,3-oxazolidin-2-ones is a cornerstone of asymmetric C-C bond formation. The reaction proceeds via a lithium or sodium enolate, which is then quenched with an electrophile. The benzyl group at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, leading to highly diastereoselective alkylation.
Recent applications continue to leverage this robust methodology for the synthesis of complex chiral building blocks. For instance, the diastereoselective alkylation of an N-acyl oxazolidinone was a key step in the synthesis of a precursor to the antiviral drug candidate, Delafloxacin.
Comparative Performance in Alkylation:
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S)-4-Benzyl-1,3-oxazolidin-2-one | Benzyl bromide | >99:1 | 95 | [2] |
| (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | Methyl iodide | 98:2 | 92 | [3] |
| (4S)-4-Isopropyl-1,3-oxazolidin-2-one | Allyl iodide | 97:3 | 88 | [1] |
As the table illustrates, (4S)-4-benzyl-1,3-oxazolidin-2-one consistently delivers excellent diastereoselectivity, often exceeding 99:1, making it a preferred choice for constructing quaternary stereocenters.
Diastereoselective Aldol Reactions
The Evans asymmetric aldol reaction is another powerful application of this compound. The reaction of a boron or titanium enolate of an N-acyl derivative with an aldehyde proceeds through a Zimmerman-Traxler transition state to furnish the syn-aldol adduct with exceptional diastereoselectivity.
A notable recent example is the synthesis of the natural product (-)-cytoxazone, where an asymmetric aldol reaction using a related thiazolidinethione auxiliary, followed by a Curtius rearrangement, provided the key 4,5-disubstituted oxazolidin-2-one core.[4] While not a direct application of this compound, this work highlights the broader utility of the underlying principles of Evans' asymmetric synthesis.
The total synthesis of the potent anticancer agent (+)-discodermolide extensively utilized Evans' aldol methodology to set multiple stereocenters within the complex polyketide backbone.[5]
Visualizing the Aldol Reaction Workflow:
Caption: General workflow for an Evans asymmetric aldol reaction.
Comparative Performance in Aldol Reactions:
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S)-4-Benzyl-1,3-oxazolidin-2-one | Isobutyraldehyde | >99:1 | 85 | [1] |
| (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | Benzaldehyde | 98:2 | 88 | [3] |
| (4S)-4-Isopropyl-1,3-oxazolidin-2-one | Propionaldehyde | 97:3 | 91 | [1] |
The data consistently demonstrates the superior stereocontrol imparted by the benzyl-substituted auxiliary in aldol reactions.
Comparison with Other Chiral Auxiliaries
While highly effective, this compound is not the only option available. A judicious choice of auxiliary depends on the specific reaction, desired stereoisomer, and cleavage conditions.
Other Evans' Oxazolidinones
Auxiliaries derived from other amino acids, such as valine ((4S)-4-isopropyl-1,3-oxazolidin-2-one), are also widely used.[1] The choice between a benzyl and an isopropyl substituent can subtly influence the stereochemical outcome and reactivity. The bulkier benzyl group generally provides higher diastereoselectivity, particularly in alkylations of sterically demanding electrophiles.
Thiazolidinethiones
The corresponding N-acyl-1,3-thiazolidine-2-thiones offer an interesting alternative. The sulfur atom in the ring alters the electronic properties and chelating ability of the molecule. This can be exploited to achieve complementary stereoselectivity. For example, in certain titanium-mediated aldol reactions, N-acyl thiazolidinethiones can be tuned to produce either the syn or anti aldol adduct by varying the stoichiometry of the Lewis acid and the presence of additives.
Visualizing the Logic of Auxiliary Selection:
Caption: Decision tree for selecting a suitable chiral auxiliary.
Experimental Protocols: A Practical Guide
To ensure the practical utility of this guide, detailed, step-by-step methodologies for key transformations are provided below.
Acylation of (4S)-4-Benzyl-1,3-oxazolidin-2-one
This procedure describes the preparation of the N-propionyl derivative, a common precursor for aldol and alkylation reactions.
Materials:
-
(4S)-4-Benzyl-1,3-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous lithium chloride (LiCl) (optional, for improved yields)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4S)-4-benzyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous DCM.
-
If used, add anhydrous LiCl (1.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) dropwise.
-
Add propionyl chloride (1.2 equiv) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the N-propionyl derivative.
Diastereoselective Alkylation with Benzyl Bromide
This protocol exemplifies a typical high-diastereoselectivity alkylation.
Materials:
-
N-Propionyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.0 M in THF)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the NaHMDS or LDA solution (1.05 equiv) dropwise, and stir for 30 minutes at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Reductive Cleavage of the Auxiliary to an Alcohol
This procedure details the removal of the auxiliary to furnish a chiral primary alcohol.
Materials:
-
N-Acyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiBH₄ (2.0 equiv) or LiAlH₄ (1.5 equiv) portion-wise. Caution: LiAlH₄ reacts violently with water.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of water, followed by 1 M NaOH solution, and then more water.
-
Stir the resulting suspension vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid through a pad of Celite®, washing with Et₂O.
-
Concentrate the filtrate in vacuo and purify the crude alcohol by flash column chromatography. The chiral auxiliary can be recovered from the solid precipitate by extraction.
Conclusion and Future Outlook
The (4S)-4-benzyl-1,3-oxazolidin-2-one continues to be an indispensable tool in asymmetric synthesis. Its reliability, high stereodirecting ability, and the vast body of literature supporting its application make it a first-choice chiral auxiliary for many synthetic challenges. Recent advancements have not only reinforced its utility in the synthesis of complex natural products and pharmaceuticals but have also expanded the toolkit of related auxiliaries, offering chemists a nuanced choice for achieving specific stereochemical outcomes. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the legacy of Evans' auxiliaries, with this compound at its forefront, is set to endure. Future research will likely focus on the development of catalytic versions of these reactions and the application of these auxiliaries in novel synthetic methodologies.
References
- Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reaction. 2. Enantioselective synthesis of threo-.beta.-hydroxy-.alpha.-methyl carboxylic acids. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Crimmins, M. T.; Emmitte, K. A. A General Method for the Asymmetric Synthesis of β-Alkoxy Methyl Ketones. Org. Lett.1999, 1 (10), 1641–1643.
- Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990, 68, 83.
-
Choi, H.; Choi, J.; Jang, H.; Lee, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021 , 26 (12), 3583. [Link]
- Smith, A. B., III; Freeze, B. S.; Brouard, I.; Hirose, T. Total Synthesis of (+)-Discodermolide. Org. Lett.2003, 5 (24), 4405–4408.
-
Romero-Ortega, M.; et al. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. J. Mex. Chem. Soc.2024 , 68 (1). [Link]
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- 5. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 5-Benzyl-1,3-oxazolidin-2-one: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Benzyl-1,3-oxazolidin-2-one, a common chiral auxiliary in asymmetric synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is essential to understand the inherent hazards of the substance. This compound is classified as a solid that can cause serious eye irritation and mild skin irritation.[1] It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[2][3]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[2]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper waste management begins with accurate characterization and segregation. This compound waste must be treated as hazardous chemical waste.
Waste Streams:
-
Solid Waste: This includes expired or unused this compound, contaminated spill cleanup materials (e.g., absorbent pads, sand), and empty containers.
-
Liquid Waste: Solutions containing this compound from experimental workups or cleaning procedures.
It is crucial to segregate these waste streams from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Collection and Containment
-
Solid Waste:
-
Collect all solid waste in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
For spill cleanup, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[2][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[2]
-
Step 2: Labeling
Proper labeling is a critical component of hazardous waste management. The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3]
-
The storage area should be cool and dry to maintain the stability of the compound.[1]
Step 4: Disposal
-
The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Causality and Best Practices
The procedures outlined above are based on the chemical properties and potential hazards of this compound. Segregating waste prevents dangerous reactions, such as the potential for vigorous oxidation if mixed with strong oxidizing agents. Proper labeling and storage are mandated by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure safe handling and transport.[4] The prohibition of drain disposal is to prevent environmental contamination, as the ecological effects of this compound have not been fully investigated.[3]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Off-white powder/solid | [3] |
| Molecular Weight | 177.20 g/mol | [1] |
| Incompatibilities | Strong oxidizing agents | [2] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx) | [1][2][3] |
References
- SAFETY D
- 4 - SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-06).
-
Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Benzyl-1,3-oxazolidin-2-one
As researchers dedicated to advancing drug development, our work with specialized chemical reagents demands a commitment to safety that is as rigorous as our science. Handling compounds like 5-Benzyl-1,3-oxazolidin-2-one, a common chiral auxiliary, requires not just a checklist of safety equipment, but a deep, causal understanding of why each protective measure is critical. This guide provides essential, field-proven protocols for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Effective personal protective equipment (PPE) selection is fundamentally driven by a thorough understanding of the specific hazards a substance presents. This compound is not benign; its hazard profile necessitates a multi-faceted approach to protection.
According to safety data sheets (SDS), this compound is classified with several key hazards:
-
Acute Oral Toxicity (Category 4): It is harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2/2A): It poses a significant risk of causing serious irritation upon contact with the eyes.[4][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): It may cause respiratory irritation, primarily through the inhalation of its dust or aerosolized particles.[4][5][6]
-
Specific Target Organ Toxicity - Repeated Exposure (Category 2): Prolonged or repeated exposure may cause damage to organs, with the eyes and skin being identified as target organs.[1]
This profile dictates that we must establish barriers to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
The Essential PPE Ensemble: Your Barrier Against Exposure
Your primary engineering control and first line of defense is a properly functioning chemical fume hood . All handling of this compound, especially weighing and transferring the solid, should occur within a fume hood to mitigate the risk of inhaling dust particles.[5] Your PPE is the crucial final barrier.
-
Hand Protection: Wear powder-free nitrile gloves .[8] Nitrile provides adequate chemical resistance for incidental contact. The powder-free specification is critical to prevent the powder from aerosolizing and carrying chemical particles, which could then be inhaled or contaminate surfaces.[9] Gloves should be changed every 30-60 minutes during extended procedures or immediately if you know or suspect contamination.[9]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4] These provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.
-
Body Protection: A long-sleeved laboratory coat is mandatory. The cuffs should be snug-fitting. For maximum protection, consider a gown made of a low-permeability material like polyethylene-coated polypropylene, which offers demonstrated resistance to chemical permeation.[10] This protects your skin and personal clothing from contamination.
-
Respiratory Protection: Under normal conditions within a fume hood, specific respiratory protection is not required.[2] However, in the event of a large spill or if engineering controls fail, a respirator will be necessary. For a solid compound like this, an N95 or higher particulate respirator is sufficient to protect against dust inhalation.[8][11]
Procedural Discipline: Donning, Doffing, and Disposal Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. A flawed procedure can lead to self-contamination.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don your nitrile gloves. Critically, pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.[9]
Step-by-Step Doffing & Disposal Protocol
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: This is the most contaminated item and must be removed first. Using the gloved fingers of one hand, pinch the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Gown/Lab Coat: Unbutton the coat. To remove, shrug your shoulders and pull it forward and down off your arms, turning the sleeves inside out. Avoid a vigorous motion that could aerosolize contaminants.
-
Eye Protection: Remove your goggles by handling the strap, not the front.
-
Disposal: Dispose of all single-use contaminated PPE, especially gloves, in a clearly marked hazardous waste container.[1][8]
-
Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[1][4][7]
At-a-Glance Safety Summary
This table summarizes the minimum PPE requirements for key tasks involving this compound.
| Task | Primary Engineering Control | Required Personal Protective Equipment | Rationale |
| Weighing & Transfer (Solid) | Chemical Fume Hood | Double Nitrile Gloves, Safety Goggles, Lab Coat | High risk of generating and inhaling airborne dust particles. |
| In-Solution Handling | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat | Mitigates risk from splashes and aerosol generation. |
| Work-up & Purification | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against splashes and potential exposure during solvent evaporation. |
| Large Spill Cleanup (>10g) | Ventilated Area (if possible) | Double Nitrile Gloves, Safety Goggles, Face Shield, Impermeable Gown, N95 Respirator | Elevated risk of high concentration dust inhalation and significant skin contact. |
Workflow Visualization: Safe Handling Protocol
The following diagram illustrates the logical flow for safely handling this compound from preparation to cleanup.
A high-level workflow for the safe handling of this compound.
Emergency Response: In Case of Exposure
Preparedness is paramount. In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterwards. Call a POISON CENTER or physician if you feel unwell.[1][2][3]
By integrating these principles and protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
PPE and Decontamination | Substance Use . Source: Centers for Disease Control and Prevention (CDC). [Link]
-
Personal protective equipment in your pharmacy . Source: Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Source: Pharmacy Purchasing & Products. [Link]
-
PERSONAL PROTECTIVE EQUIPMENT . Source: ASHP Publications. [Link]
-
Safety Data Sheet for (R)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one . Source: Angene Chemical. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. pppmag.com [pppmag.com]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
